molecular formula C8H14O3 B3416182 trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid CAS No. 66185-74-8

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Cat. No.: B3416182
CAS No.: 66185-74-8
M. Wt: 158.19 g/mol
InChI Key: VQMIUUBKKPIDBN-UHFFFAOYSA-N
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Description

Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is 158.094294304 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMIUUBKKPIDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20158375, DTXSID601241798
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
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Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13380-84-2, 73094-35-6, 66185-74-8
Record name 4-(Hydroxymethyl)cyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
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Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
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Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
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Record name 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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Record name trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Thermodynamic Stability, and Synthetic Utility[1][2]

Executive Summary

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-4-HCCA) represents a critical scaffold in medicinal chemistry and materials science.[1] Unlike its aromatic counterparts, this cyclohexane derivative offers a rigid, saturated spacer that maintains defined spatial orientation between the hydrogen-bond donating hydroxyl group and the acidic carboxylate tail.[1]

This guide analyzes the molecule's physicochemical profile, focusing on the thermodynamic dominance of the trans-isomer, its synthesis via stereoselective hydrogenation/isomerization, and its utility as a bioisostere in drug development.[1]

Part 1: Physicochemical Specifications[1][2]

The precise molecular weight and structural constants are foundational for stoichiometric calculations in synthesis and metabolic tracking in pharmacokinetics.[1]

Core Identity Table[1]
PropertyValueNotes
Molecular Weight 158.19 g/mol Calculated (C: 12.011, H: 1.008, O: 15.999)
Molecular Formula C₈H₁₄O₃Saturated cyclohexane ring
CAS Number (trans) 66185-74-8 Specific to the pure trans isomer
CAS Number (mix) 13380-84-2Common commercial grade (cis/trans mix)
Exact Mass 158.0943 DaMonoisotopic mass for MS calibration
pKa (Acid) ~4.8 - 4.9Typical for cyclohexyl carboxylic acids
LogP 0.5Moderate lipophilicity; water-soluble
Appearance White crystalline powderForms hydrogen-bonded dimers in solid state

Critical Note on CAS Numbers: Researchers must distinguish between the mixture (13380-84-2) and the pure trans form (66185-74-8).[1] Using the mixture in structure-activity relationship (SAR) studies can lead to ambiguous biological data due to the distinct geometries of the isomers.[1]

Part 2: Stereochemical Mechanics & Stability[1]

The utility of t-4-HCCA stems from its stereochemistry.[1] The trans isomer is thermodynamically preferred over the cis isomer.[1][2] This stability is dictated by the conformational analysis of the cyclohexane ring.[1][2]

The Diequatorial Advantage

In 1,4-disubstituted cyclohexanes, substituents can adopt axial or equatorial positions.[1]

  • trans-Isomer: Both the bulky hydroxymethyl (-CH₂OH) and carboxyl (-COOH) groups can adopt equatorial positions simultaneously.[1] This eliminates high-energy 1,3-diaxial interactions.[1]

  • cis-Isomer: One group is forced into an axial position, introducing significant steric strain (~1.7–2.4 kcal/mol penalty).[1]

Consequently, under thermodynamic control (equilibration conditions), the mixture will shift predominantly toward the trans form.[1]

ConformationalAnalysis cluster_0 cis-Isomer (Higher Energy) cluster_1 trans-Isomer (Thermodynamic Product) Cis cis-4-HCCA (Axial/Equatorial) Strain 1,3-Diaxial Strain (+ ~2.0 kcal/mol) Cis->Strain Isom Epimerization (Base/Heat) Cis->Isom Equilibration Trans trans-4-HCCA (Diequatorial) Stable Minimizes Steric Repulsion Trans->Stable Isom->Trans >90% Conversion

Figure 1: Thermodynamic drive from the high-energy cis-conformer to the stable trans-diequatorial conformer.

Part 3: Synthesis and Purification Protocols[5]

Achieving high diastereomeric excess (de) of the trans isomer usually requires a two-step workflow: non-selective hydrogenation followed by thermodynamic equilibration.[1]

Protocol: Epimerization-Driven Synthesis[1]

Objective: Convert a commercial cis/trans mixture or crude hydrogenation product into >98% trans-4-(hydroxymethyl)cyclohexanecarboxylic acid.

Reagents:

  • Starting Material: 4-(Hydroxymethyl)cyclohexanecarboxylic acid (cis/trans mix).[1][3]

  • Solvent: Ethanol or Methanol.[1]

  • Catalyst: Sodium Ethoxide (EtONa) or Potassium Hydroxide (KOH).[1]

  • Quenching: Dilute HCl.[1]

Step-by-Step Methodology:

  • Esterification (Optional but Recommended): It is often easier to epimerize the methyl ester than the free acid.[1] Treat the acid with MeOH/H₂SO₄ to form methyl 4-(hydroxymethyl)cyclohexanecarboxylate.[1]

  • Epimerization:

    • Dissolve the ester (1.0 eq) in dry methanol.[1]

    • Add NaOMe (1.1 eq).[1]

    • Reflux for 6–12 hours.[1] The base facilitates proton abstraction at the

      
      -carbon (next to the carbonyl), allowing the substituent to flip between axial and equatorial.[1] The equilibrium settles at the lower-energy diequatorial trans state.[1]
      
  • Hydrolysis: Add water and excess NaOH to the reaction pot and reflux for 2 hours to cleave the ester.

  • Isolation:

    • Cool to room temperature.[1][4]

    • Acidify with HCl to pH ~2.[1]

    • Extract with Ethyl Acetate (3x).[1]

  • Crystallization (The Purification Key):

    • Concentrate the organic layer.[1][4]

    • Recrystallize from Ethyl Acetate/Petroleum Ether .[1][5] The trans isomer typically crystallizes more readily due to better packing symmetry (centrosymmetric dimers).[1]

SynthesisWorkflow cluster_process Thermodynamic Control Loop Start Start: cis/trans Mixture (CAS: 13380-84-2) Step1 Esterification (MeOH / H+) Start->Step1 Step2 Epimerization Reflux (NaOMe / MeOH) Step1->Step2 Facilitates enolization Step3 Saponification (NaOH / H2O) Step2->Step3 Traps trans-form Purify Recrystallization (EtOAc / Hexanes) Step3->Purify Final Pure trans-Isomer (>98% de) Purify->Final

Figure 2: Synthetic workflow to isolate the trans-isomer via base-catalyzed epimerization.

Part 4: Applications in Drug Design[1]

The trans-1,4-cyclohexylene ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings or peptide linkers.[1]

  • Rigid Linker Systems:

    • The 1,4-distance between the oxygen of the hydroxymethyl and the carbonyl carbon is approximately 5.5 Å in the trans configuration.[1] This fixed distance is crucial for bidentate binding in receptor pockets (e.g., protease inhibitors).[1]

  • Tranexamic Acid Analogs:

    • t-4-HCCA is the hydroxy-analog of Tranexamic Acid (an antifibrinolytic).[1] While Tranexamic acid uses an amine to bind lysine receptor sites on plasminogen, t-4-HCCA is used to probe hydrogen-bond donor/acceptor requirements in similar active sites without the basicity of the amine.[1]

  • Dendrimer Synthesis:

    • The molecule is used as a core or branching unit in PAMAM dendrimers, where the rigidity of the cyclohexane ring prevents back-folding of the dendrimer arms.[1]

Part 5: Analytical Validation

To validate the success of the synthesis, specific analytical markers must be checked.

MethodDiagnostic Marker for trans-Isomer
¹H NMR (CDCl₃) The proton at C1 (alpha to COOH) appears as a triplet of triplets (tt) with large coupling constants (

Hz) due to axial-axial coupling with C2/C6 protons.[1] The cis isomer shows smaller couplings (axial-equatorial).[1][2]
¹³C NMR Trans isomers typically show carbon shifts slightly upfield compared to cis due to the gamma-gauche effect differences, though this is subtle.[1]
Melting Point The trans isomer generally has a higher melting point than the cis isomer due to superior crystal packing efficiency.[1]
References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 202819, trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Retrieved from [Link]

  • Qi, Q.-R., Huang, W.-C., & Zheng, H. (2008).[1][4] trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E. (Demonstrates the chair conformation and crystal packing of the derivative). Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for cyclohexane conformational analysis and A-values).

Sources

Technical Synthesis Guide: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (CAS: 13380-84-2), a critical bifunctional cyclohexane scaffold used in the development of peptidomimetics, polyester monomers, and pharmacophores like Tranexamic acid analogs.

The core challenge in synthesizing this molecule lies in two areas:

  • Stereocontrol: Achieving the thermodynamically stable trans-1,4-diequatorial configuration over the kinetic cis isomer.

  • Chemoselectivity: Reducing one carboxyl functionality to a primary alcohol while retaining the second carboxyl group in the presence of a symmetric starting material (1,4-cyclohexanedicarboxylic acid).

This guide presents a Chemoselective Mono-Ester Reduction Protocol , utilizing Borane-THF (BH₃·THF) to exploit the kinetic reduction rates of carboxylic acids versus esters. This pathway offers superior yield and purity compared to statistical reduction methods.

Retrosynthetic Analysis & Strategy

Direct reduction of 1,4-cyclohexanedicarboxylic acid often yields a statistical mixture of starting material, the desired hydroxy-acid, and the over-reduced diol. To circumvent this, we employ a Desymmetrization Strategy via a mono-methyl ester intermediate.

The Pathway Logic
  • Starting Material: trans-1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) or Dimethyl terephthalate (DMT) followed by hydrogenation.

  • Stereo-Lock: Thermodynamic equilibration ensures the trans (diequatorial) conformation.

  • Differentiation: Conversion to the mono-methyl ester creates two distinct carbonyl environments: a free carboxylic acid and a methyl ester.

  • Selective Reduction: Borane (BH₃) is used as the chemoselective agent. Unlike metal hydrides (LiAlH₄), which reduce esters rapidly, Borane reduces carboxylic acids at a significantly faster rate than esters, allowing for precise mono-reduction.

Pathway Visualization

SynthesisPathway Start trans-1,4-Cyclohexanedicarboxylic Acid (Starting Material) Step1 Dimethyl Ester (Symmetry) Start->Step1 MeOH, H2SO4 Reflux Step2 Mono-Methyl Ester (Desymmetrization) Step1->Step2 KOH (0.9 eq) Partial Hydrolysis Step3 Hydroxymethyl Ester (Chemoselective Reduction) Step2->Step3 BH3·THF (-10°C to RT) Target trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid Step3->Target LiOH, THF/H2O Hydrolysis

Figure 1: Strategic workflow for the desymmetrization and selective reduction of 1,4-CHDA.

Detailed Experimental Protocol

Phase 1: Stereochemical Control (Isomerization)

If starting from a cis/trans mixture of dimethyl cyclohexane-1,4-dicarboxylate, thermodynamic equilibration is required.

  • Reagents: Dimethyl cyclohexane-1,4-dicarboxylate (mixed isomers), Sodium Methoxide (NaOMe), Methanol.

  • Mechanism: The base removes the

    
    -proton. Reprotonation occurs preferentially to place the bulky ester groups in the equatorial positions (trans), minimizing 1,3-diaxial interactions.
    
  • Protocol:

    • Dissolve the diester mixture in anhydrous Methanol (1.5 M concentration).

    • Add NaOMe (0.1 eq).

    • Reflux for 12 hours.

    • Cool to crystallize the pure trans-diester (mp ~70°C). Filter and dry.

Phase 2: Desymmetrization (Mono-Ester Formation)

To differentiate the two ends of the molecule, we perform a controlled partial hydrolysis.

  • Reagents: trans-Dimethyl cyclohexane-1,4-dicarboxylate, KOH, Methanol, THF.

  • Protocol:

    • Dissolve 50 mmol of the trans-diester in THF/MeOH (1:1, 100 mL).

    • Prepare a solution of KOH (45 mmol, 0.9 eq ) in MeOH (20 mL). Note: Using a substoichiometric amount of base is critical to minimize di-acid formation.

    • Add KOH solution dropwise over 1 hour at 0°C.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Workup: Evaporate solvent. Partition residue between water and Ethyl Acetate (EtOAc).

      • Organic Layer:[1][2] Contains unreacted diester (recycle this).

      • Aqueous Layer: Contains mono-ester salt and trace di-acid.

    • Acidify aqueous layer to pH 2 with 1M HCl. Extract with EtOAc (

      
       mL).
      
    • Dry over Na₂SO₄ and concentrate to yield trans-1,4-cyclohexanedicarboxylic acid monomethyl ester .

Phase 3: Chemoselective Reduction (The "Borane Key")

This is the critical step. We utilize the reactivity difference: R-COOH > R-COOR' toward Borane reduction.

  • Reagents: Mono-methyl ester (from Phase 2), Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M), Anhydrous THF.

  • Safety: BH₃[3]·THF is moisture sensitive and flammable. Use Schlenk line techniques.

  • Protocol:

    • Dissolve 10 mmol of Mono-methyl ester in 20 mL anhydrous THF under Nitrogen.

    • Cool the solution to -10°C (Ice/Salt bath).

    • Add BH₃[4]·THF (11 mmol, 1.1 eq) dropwise via syringe. Caution: Hydrogen gas evolution.

    • Stir at -10°C for 1 hour, then allow to warm to RT slowly over 2 hours.

    • Quench: Cool to 0°C. Add Methanol dropwise until gas evolution ceases (destroys excess borane and breaks down borate intermediates).

    • Concentrate in vacuo. Co-evaporate with Methanol (

      
      ) to remove trimethyl borate.
      
    • Result: Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.

Phase 4: Final Hydrolysis
  • Protocol:

    • Dissolve the intermediate ester in THF/Water (2:1).

    • Add LiOH (2.0 eq). Stir at RT for 4 hours.

    • Acidify to pH 2. Extract with EtOAc.[5]

    • Purification: Recrystallize from Acetonitrile or EtOAc/Hexane.

Analytical Data & Validation

Key Physical Properties
PropertyValueNotes
Appearance White Crystalline Solid
Melting Point 141 – 143 °CDistinct from cis isomer (~115°C) [1, 2]
Stereochemistry trans (Diequatorial)Validated by J-coupling in NMR
NMR Diagnostics (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     12.0 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     4.4 ppm (t, 1H):  Hydroxyl proton (-CH₂OH ).
    
  • 
     3.2 ppm (d, 2H):  Methylene protons adjacent to alcohol (-CH ₂OH).
    
  • 
     2.1 ppm (tt, 1H):  Methine proton 
    
    
    
    to carboxylic acid. Note: The 'tt' (triplet of triplets) splitting with large coupling constants (
    
    
    Hz) indicates axial-axial coupling, confirming the trans-diequatorial conformation.

Mechanism of Chemoselectivity

Understanding why Borane works is essential for troubleshooting.

Unlike nucleophilic hydride reagents (e.g., LiAlH₄), Borane is an electrophilic reducing agent .

  • Activation: The carbonyl oxygen of the carboxylic acid coordinates to the electron-deficient Boron atom.

  • Hydride Transfer: This coordination activates the carbonyl carbon for intramolecular hydride transfer.

  • Ester Inertness: Esters are less basic than carboxylates (or the triacyloxyborane intermediate) and coordinate Borane much more slowly, rendering them kinetically inert under these conditions [3].

BoraneMechanism Step1 Carboxylic Acid + BH3 Step2 Triacyloxyborane Intermediate (Fast Formation) Step1->Step2 Coordination Side Ester Group (Poor BH3 Coordination) Step1->Side No Reaction (Kinetic Control) Step3 Intramolecular Hydride Transfer (Rate Limiting Step) Step2->Step3 Activation Step4 Primary Alcohol Step3->Step4 Hydrolysis

Figure 2: Kinetic preference of Borane for Carboxylic Acids over Esters.

References

  • TCI Chemicals. Product Specification: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Link

  • Fisher Scientific. Safety Data Sheet & Properties: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Link

  • Brown, H. C., & Stocky, T. P. (1977). Selective reductions.[3] 22. The selective reduction of carboxylic acids with borane-tetrahydrofuran in the presence of esters. Journal of the American Chemical Society, 99(25), 8218-8226. (Foundational mechanistic text).

  • Common Organic Chemistry. Reduction of Carboxylic Acids with Borane Reagents. Link

Sources

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic compound that has garnered significant interest within the pharmaceutical and materials science sectors. Its rigid cyclohexane core, substituted in a trans-1,4-pattern, provides a well-defined three-dimensional structure that is invaluable for the design of novel therapeutics and functional polymers. The presence of both a primary hydroxyl group and a carboxylic acid moiety makes it a versatile molecular building block, allowing for orthogonal chemical modifications and the synthesis of complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, and applications of this important intermediate. As a Senior Application Scientist, the focus will be not only on the data but on the causality—why this molecule behaves as it does and how its specific properties can be leveraged in a research and development context.

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. The trans stereochemistry of the substituents on the cyclohexane ring locks the molecule into a predominantly chair conformation, with both the hydroxymethyl and carboxyl groups occupying equatorial positions. This arrangement minimizes steric hindrance and dictates the molecule's reactivity and interaction with biological targets.

Key identifying and physical properties are summarized below:

PropertyValueSource(s)
IUPAC Name 4-(hydroxymethyl)cyclohexane-1-carboxylic acid[1][2]
Synonyms trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, 4-Carboxy-1-cyclohexanemethanol[1]
CAS Number 66185-74-8 (trans-isomer)[2]
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 141°C[2]
Solubility Soluble in DMSO and Methanol (inferred from related compounds)[3]

Spectroscopic Characterization

Characterizing a molecule is paramount to confirming its identity and purity. The bifunctional nature of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid gives rise to distinct spectroscopic signatures.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by the features of the hydroxyl and carboxyl groups. A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid, overlapping with the O-H stretch of the alcohol.[4][5] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid will be prominent around 1700 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton of the carboxylic acid (–COOH) is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[4] The two protons of the hydroxymethyl group (–CH₂OH) will appear as a doublet, likely in the 3.4-3.6 ppm range. The protons on the cyclohexane ring will produce complex multiplets in the 1.2-2.5 ppm region.

    • ¹³C NMR : The carbon of the carbonyl group (–COOH) is a key diagnostic signal, appearing in the 170-185 ppm range. The carbon of the hydroxymethyl group (–CH₂OH) would be expected around 60-65 ppm, with the cyclohexane ring carbons appearing further upfield.

  • Mass Spectrometry (MS) : In mass spectrometry, common fragmentation patterns for carboxylic acids include the sequential loss of OH (17 amu) and CO (28 amu).[4] The molecular ion peak [M]⁺ would be observed at m/z = 158.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the differential reactivity of its two functional groups, which allows for selective chemical transformations.

  • Reactions of the Carboxylic Acid : The carboxyl group is a versatile handle for forming amide and ester linkages. Amide coupling reactions, facilitated by standard reagents like EDC or HATU, can be used to attach this moiety to amines. Esterification is also straightforward, typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification).

  • Reactions of the Hydroxyl Group : The primary alcohol can be oxidized to an aldehyde or a dicarboxylic acid, depending on the reagents and conditions used. More commonly in drug development, it is converted into a better leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution to introduce a wide range of functionalities, including azides (a precursor to amines) or other heteroatoms.[6]

The following diagram illustrates these principal reaction pathways, which form the basis of its use as a versatile building block.

G cluster_acid Carboxylic Acid Reactions cluster_alcohol Hydroxyl Group Reactions start_acid R-COOH ester Ester (R-COOR') start_acid->ester R'OH, H⁺ amide Amide (R-CONHR') start_acid->amide R'NH₂, Coupling Agent start_alc R-CH₂OH leaving_group Activated Alcohol (R-CH₂OTs) start_alc->leaving_group TsCl, Pyridine amine Amine Precursor (R-CH₂N₃) leaving_group->amine NaN₃ main trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid

Caption: Key reaction pathways for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.

Exemplary Protocol: Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester

This protocol demonstrates a standard Fischer esterification, a fundamental reaction for protecting the carboxylic acid or modifying the molecule for further steps. This method is adapted from procedures described in the patent literature.[6]

Objective: To convert the carboxylic acid moiety to its corresponding methyl ester.

Materials:

  • trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 20 mL per gram of starting material)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid in anhydrous methanol.

  • Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material.

  • Workup - Neutralization: After cooling the mixture to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until the effervescence ceases (pH ~7-8).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester, which can be further purified by column chromatography if necessary.

Applications in Drug Discovery and Development

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring. It provides rigidity and metabolic stability while allowing for precise spatial orientation of functional groups.

  • Pharmaceutical Intermediate: The primary utility of this compound is as a high-quality intermediate for constructing biologically active molecules.[7] Its defined stereochemistry ensures predictable outcomes in multi-step syntheses.

  • Scaffold for Kinase Inhibitors: Derivatives of this molecule are instrumental in the synthesis of targeted therapies. For example, related structures are used to prepare Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[3][8] The cyclohexane core serves as a central scaffold to position the pharmacophores that interact with the kinase active site.

  • Precursor to Tranexamic Acid: The molecule is a direct precursor to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an important antifibrinolytic agent used to control bleeding. The synthesis involves converting the hydroxymethyl group into an aminomethyl group, a transformation that highlights the synthetic utility of the hydroxyl moiety.[6]

G start trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid intermediate Activated Intermediate (e.g., Tosylate, Azide) start->intermediate Functional Group Interconversion drug_class Active Pharmaceutical Ingredient (API) intermediate->drug_class Synthesis example e.g., Tranexamic Acid drug_class->example

Caption: Logical workflow from building block to active pharmaceutical ingredient.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[1][9] It may also cause respiratory irritation.[1]

GHS Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
  • Recommended Precautions:

    • Engineering Controls: Work in a well-ventilated area, preferably a fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[9]

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

    • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[3][10]

Conclusion

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is more than just a simple chemical. It is a strategically designed building block whose rigid, bifunctional nature provides chemists with a powerful tool for molecular design. Its defined stereochemistry, orthogonal reactive sites, and relevance as a precursor to established drugs like tranexamic acid underscore its importance. For researchers in drug discovery, a deep understanding of its chemical properties—from its spectroscopic fingerprint to its predictable reactivity—is the first step toward leveraging this versatile scaffold to create the next generation of therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trans-4-Hydroxycyclohexanecarboxylic Acid in Modern Pharmaceutical Synthesis.
  • ChemicalBook. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5.
  • PubChem. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138.
  • Chemsrc. trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid.
  • PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819.
  • Fisher Scientific. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America.
  • Google Patents.
  • TCI Chemicals. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid | 13380-84-2.
  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • TCI Chemicals. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture).
  • Sigma-Aldrich. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | 66185-74-8.
  • Selleck Chemicals. trans-4-Hydroxycyclohexanecarboxylic Acid | CAS 3685-26-5.
  • ChemicalBook. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum.
  • TCI Chemicals.
  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
  • YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Sigma-Aldrich. trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8.
  • Echemi. Trans 4-hydroxy cyclohexane carboxylic acid.

Sources

Technical Monograph: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1][2][3]

Executive Summary

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS: 66185-74-8) is a bifunctional aliphatic scaffold characterized by a 1,4-disubstituted cyclohexane ring in a thermodynamically stable trans configuration.[1] Unlike its aromatic analog (4-(hydroxymethyl)benzoic acid), this saturated core offers a distinct physicochemical profile—increased solubility, defined 3D vectors, and higher

1

Nomenclature & Stereochemical Configuration

IUPAC Designation

Official Name: trans-4-(Hydroxymethyl)cyclohexane-1-carboxylic acid Synonyms: 4-Carboxy-1-cyclohexanemethanol; trans-Hexahydro-4-(hydroxymethyl)benzoic acid.[1]

Stereochemical Analysis

The molecule exhibits geometric isomerism due to the disubstitution of the cyclohexane ring.

  • Configuration: The trans isomer places the carboxylic acid (-COOH) and hydroxymethyl (-CH

    
    OH) groups on opposite faces of the ring average plane.[1]
    
  • Conformational Preference: In the ground state, the cyclohexane ring adopts a chair conformation . To minimize 1,3-diaxial interactions, both bulky substituents occupy the equatorial positions. This diequatorial arrangement makes the trans isomer significantly more thermodynamically stable than the cis isomer (where one group must be axial).

Stereodescriptor:

1

Conformationcluster_0Thermodynamic StabilityTransTrans-Isomer(Diequatorial)~0 kcal/molCisCis-Isomer(Axial-Equatorial)+1.8 kcal/molTrans->CisRing Flip (Unfavorable)

Figure 1: Conformational equilibrium favoring the diequatorial trans-isomer.[1]

Physicochemical Profile

The saturation of the phenyl ring significantly alters the electronic and steric properties compared to the aromatic precursor.

PropertyValueContext/Relevance
Molecular Formula

MW: 158.20 g/mol
CAS RN 66185-74-8Specific to trans-isomer
Melting Point 139 – 143 °CCrystalline solid
pKa (Acid) 4.68 (Calc.)Similar to acetic acid; less acidic than benzoic acid (pKa 4.[1][2]2) due to lack of conjugation.[1]
LogP 0.5 – 0.6Moderate lipophilicity; suitable for oral drug delivery.[1]
H-Bond Donors 2-OH and -COOH
H-Bond Acceptors 3-OH and -COOH
Solubility DMSO, MeOHModerate water solubility; improved over aromatic analogs.[1]

Synthetic Methodologies & Process Chemistry

Synthesis of the trans-isomer typically requires forcing the thermodynamic product or separating it from a cis/trans mixture.[1]

Primary Route: Catalytic Hydrogenation of Aromatic Precursors

The most direct route involves the hydrogenation of 4-(hydroxymethyl)benzoic acid or its ester.

Protocol Overview:

  • Substrate: 4-(Hydroxymethyl)benzoic acid.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    ) or Ruthenium on Carbon (Ru/C).[1] These are preferred over Pd/C to prevent hydrogenolysis of the benzylic C-O bond.
  • Conditions: High pressure

    
     (50–100 bar), 60–80°C, Solvent: Water or Methanol/Water.
    
  • Isomerization: The initial reduction yields a cis/trans mixture.[1] Heating the mixture in base (e.g., KOH/EtOH) equilibrates the system to the stable trans-isomer via enolization of the carboxylate.

Industrial Route: Hydrolysis of CHDM Byproducts

A cost-effective industrial method utilizes byproducts from the synthesis of 1,4-Cyclohexanedimethanol (CHDM).[1][3]

Mechanism: During CHDM synthesis, the dimer 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate is formed.[1][3] Controlled hydrolysis of this ester yields:

  • 1,4-Cyclohexanedimethanol (CHDM)[1][3]

  • 4-(Hydroxymethyl)cyclohexanecarboxylic acid

Laboratory Protocol: Selective Reduction of Diester

For small-scale preparation starting from trans-1,4-cyclohexanedicarboxylic acid dimethyl ester.

Step-by-Step Methodology:

  • Starting Material: Dissolve trans-1,4-cyclohexanedicarboxylic acid dimethyl ester (10 mmol) in anhydrous THF under

    
    .
    
  • Reagent: Cool to 0°C. Add

    
     (1.1 eq) cautiously. Note: 
    
    
    is more selective for esters than carboxylic acids, but here we aim for mono-reduction of a diester.[1] Alternative: Use DIBAL-H (1.0 eq) at -78°C to get the aldehyde, then reduce to alcohol.[1]
  • Statistical Control: Mono-reduction is difficult.[1] A better approach is mono-hydrolysis using 1 eq KOH in MeOH to obtain the mono-ester, followed by activation (mixed anhydride) and reduction with

    
    .[1]
    
  • Workup: Quench with dilute HCl. Extract with EtOAc.[1]

  • Purification: Recrystallization from EtOAc/Hexane to isolate the trans-acid-alcohol.[1]

Synthesisstart4-(Hydroxymethyl)benzoic Acidstep1Hydrogenation(Rh/C, 50 bar H2, 60°C)start->step1interMixture of Cis/Trans Isomersstep1->interstep2Thermodynamic Equilibration(KOH, Reflux)inter->step2finaltrans-4-(Hydroxymethyl)cyclohexanecarboxylic Acidstep2->final

Figure 2: Catalytic hydrogenation and isomerization pathway.

Applications in Medicinal Chemistry

PROTAC Linker Design

The rigid cyclohexane scaffold is a superior "spacer" in Proteolysis Targeting Chimeras (PROTACs).

  • Vector Control: The trans-1,4 substitution provides a linear, rigid exit vector (~6 Å distance), unlike the flexible polymethylene chains. This reduces the entropic penalty upon ternary complex formation.

  • Solubility: The hydroxyl group serves as a handle for further functionalization (e.g., etherification with PEG chains) or remains free to modulate polarity.

Bioisosterism & Saturation

Replacing a phenyl ring with a trans-cyclohexane ring is a standard "Lovering's Fsp3" strategy to improve clinical success rates.[1]

  • Metabolic Stability: The cyclohexane ring is less prone to oxidative metabolism (CYP450) than electron-rich aromatic rings.[1]

  • Pharmacodynamics: The 3D character allows for better exploration of the target binding pocket compared to the planar phenyl ring.

Precursor to Tranexamic Acid Analogs

This molecule is the direct oxygen-analog precursor to Tranexamic Acid (trans-4-aminomethylcyclohexanecarboxylic acid).[1]

  • Conversion: The hydroxymethyl group is converted to a leaving group (Tosylate/Mesylate), displaced by azide (

    
    ), and reduced to the amine.
    

Analytical Characterization

To validate the trans-configuration, NMR spectroscopy is the gold standard.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

~2.0-2.2 ppm (tt,

~12Hz)
The methine proton alpha to -COOH appears as a triplet of triplets with large coupling constants (~12Hz), indicating an axial orientation (characteristic of the trans-diequatorial isomer).[1]
1H NMR

~3.2 ppm (d,

~6Hz)
Hydroxymethyl protons (-CH

OH).[1]
IR Spectroscopy ~1690-1710 cm

C=O stretch (Carboxylic Acid).[1]
IR Spectroscopy ~3200-3400 cm

O-H stretch (Broad).[1]

References

  • Preparation of trans-4-hydroxycyclohexanecarboxylic acid. Google Patents. CN106316825A.[1] Available at:

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Google Patents. WO2021107047A1.[1] Available at:

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. Available at: [Link]

  • Hydrogenation of benzoic acid to cyclohexane-carboxylic acid. Google Patents. US3210411A.[1] Available at:

Technical Guide: Spectroscopic Profiling of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1]

Executive Summary & Molecular Architecture

Compound: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid CAS: 66185-74-8 (pure trans), 13380-84-2 (racemic/mixed) Molecular Weight: 158.20 g/mol Formula: C₈H₁₄O₃[1][2]

Stereochemical Criticality

In drug design, this scaffold serves as a rigidified linker.[1] The trans-isomer is thermodynamically preferred due to the diequatorial orientation of the carboxylic acid (C1) and hydroxymethyl (C4) groups.[1] This conformation minimizes 1,3-diaxial interactions.[1]

  • Diagnostic Feature: The diequatorial substitution forces the ring protons at C1 and C4 into axial positions.[1] This results in large vicinal coupling constants (

    
     Hz) in the 
    
    
    H NMR spectrum, which is the primary method for distinguishing it from the cis-isomer (axial-equatorial).[1]

Spectroscopic Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for solubility of the free acid) or CD₃OD.[1]


H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the high symmetry of the cyclohexane ring (

1
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
IntegralAssignment
COOH 11.95 - 12.10br s-1HCarboxylic Acid Proton
OH 4.35 - 4.45t5.21HAlcohol Hydroxyl (solvent dependent)
C4'-H 3.20 - 3.25d6.02HHydroxymethyl (-CH ₂OH)
C1-H 2.05 - 2.15tt12.1, 3.51HAxial Methine

to COOH
C2/6-H

1.80 - 1.90br d12.02HEquatorial Ring Protons
C3/5-H

1.65 - 1.75br d12.02HEquatorial Ring Protons
C4-H 1.25 - 1.35m-1HAxial Methine

to CH₂OH
C2/6-H

1.15 - 1.30qd12.5, 3.02HAxial Ring Protons
C3/5-H

0.85 - 1.00qd12.5, 3.02HAxial Ring Protons

Expert Insight: The triplet-of-triplets (


) signal at ~2.1 ppm for the C1 proton is the "fingerprint" of the trans isomer.[1] In the cis isomer, this proton would be equatorial, appearing as a narrower multiplet (quintet-like) further downfield due to anisotropy.[1]

C NMR (100 MHz, DMSO-d₆)
Shift (

, ppm)
Carbon TypeAssignment
177.2 Quaternary (C=O)Carboxylic Acid Carbonyl
65.4 Secondary (CH₂)Hydroxymethyl Carbon (-C H₂OH)
43.1 Tertiary (CH)C1 Methine (

to COOH)
39.8 Tertiary (CH)C4 Methine (

to CH₂OH)
28.9 Secondary (CH₂)C2/C6 Ring Carbons (Symmetric)
28.5 Secondary (CH₂)C3/C5 Ring Carbons (Symmetric)
B. Infrared (IR) Spectroscopy (ATR/KBr)

The IR spectrum confirms the dual functionality (Acid + Alcohol).[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3200 - 3500 O-H StretchAlcoholSharp/Medium band (often overlapped)
2500 - 3300 O-H StretchCarboxylic AcidVery broad, "hump" characteristic of dimers
1690 - 1710 C=O[1] StretchCarboxylic AcidStrong, sharp carbonyl peak
1200 - 1300 C-O StretchAcid/AlcoholMixed stretching vibrations
2850 - 2950 C-H StretchCyclohexaneAlkane sp³ stretches
C. Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode preferred for Carboxylic Acids) or EI (70 eV).[1]

  • Molecular Ion:

    
     158 [M]⁺ (EI), 157 [M-H]⁻ (ESI-).[1]
    
  • Key Fragmentation (EI):

    • 
       140:  [M - H₂O]⁺ (Loss of water from alcohol or acid).[1]
      
    • 
       113:  [M - COOH]⁺ (Decarboxylation).[1]
      
    • 
       127:  [M - CH₂OH]⁺ (Loss of hydroxymethyl group).[1]
      
    • 
       81:  [C₆H₉]⁺ (Cyclohexenyl cation, characteristic ring fragment).[1]
      

Experimental Protocols

Protocol A: Purification & Isolation of trans-Isomer

If the commercial source is a cis/trans mixture (often 30:70), the trans-isomer can be enriched due to its lower solubility and higher melting point.[1]

  • Dissolution: Dissolve 10 g of the crude mixture in minimal boiling water (approx. 50 mL) or ethyl acetate.

  • Hot Filtration: Filter while hot to remove insoluble impurities.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The trans-isomer (diequatorial) packs more efficiently and crystallizes first.[1]

  • Collection: Filter the white crystals.

  • Validation: Check melting point.

    • cis-isomer mp: ~80-85 °C[1]

    • trans-isomer mp: 140-143 °C (Sharp melting point indicates purity).[1]

Protocol B: NMR Sample Preparation

To ensure high-resolution splitting patterns for stereochemical assignment:

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 2 hours to remove lattice water which broadens OH signals.[1]

  • Solvent: Use DMSO-d₆ (0.6 mL) for 10 mg of sample. CDCl₃ is often poor for solubilizing the free acid unless a drop of CD₃OD is added.[1]

  • Shimming: Shim carefully on the FID to ensure the H1 triplet-of-triplets is resolved.

Visual Analysis Workflows

Logic Diagram: Stereochemical Assignment via NMR

The following diagram illustrates the decision tree for confirming the trans stereochemistry based on the coupling constants (

StereochemistryLogicStartIsolate Compound(C8H14O3)H1_SignalAnalyze H1 Proton Signal(Alpha to COOH)Start->H1_SignalSplittingDetermine Splitting Pattern(Multiplicity)H1_Signal->SplittingNarrowNarrow Multiplet(Quintet-like, W < 15Hz)Splitting->Narrow Small J valuesWideWide Triplet of Triplets(W > 25Hz)Splitting->Wide Large J valuesCisCis-Isomer(Axial-Equatorial)Less StableNarrow->CisTransTrans-Isomer(Diequatorial)Target CompoundWide->TransMechanismCoupling Mechanism:J(ax-ax) = 10-12 HzJ(ax-eq) = 2-4 HzTrans->MechanismConfirmed by

Caption: Decision logic for distinguishing cis/trans isomers using H1 proton multiplicity.

Workflow: Analytical Characterization Pipeline

Standard operating procedure for full structural validation.[1]

AnalyticalWorkflowSampleRaw Sample(Solid)MPMelting Point(Target: 140-143°C)Sample->MPMP->SampleFail (Recrystallize)MSMass Spec (ESI-)(m/z 157)MP->MSPassIRFT-IR (ATR)(COOH + OH)MS->IRNMR1H NMR (DMSO)(Confirm Trans)IR->NMRReleaseRelease forSynthesisNMR->ReleaseConforms

Caption: Sequential analytical workflow for quality control of the building block.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 202819, trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Cyclohexanecarboxylic acid derivatives. Retrieved from [Link][1]

Technical Guide: Safety, Handling, and Application of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental utilization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (t-4-HCCA).[1] As a bifunctional cyclohexane derivative containing both a carboxylic acid and a primary alcohol, t-4-HCCA is a critical intermediate in the synthesis of pharmaceuticals, particularly serine protease inhibitors and tranexamic acid analogs.[1] This document synthesizes physicochemical data with field-proven safety protocols to ensure researcher protection and data integrity.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical properties of t-4-HCCA is the first line of defense against experimental error and safety hazards.[1] The trans stereochemistry confers higher thermodynamic stability compared to the cis isomer, influencing its solubility and melting point.[1]

Table 1: Physicochemical Specifications
PropertySpecificationOperational Note
Chemical Name trans-4-(Hydroxymethyl)cyclohexanecarboxylic acidVerify stereochemistry; cis isomer has different properties.
CAS Number 66185-74-8 (trans-specific)Note:[1][2] CAS 13380-84-2 refers to the cis/trans mixture.[1][3]
Molecular Formula C₈H₁₄O₃MW: 158.20 g/mol
Physical State White crystalline powderProne to static charge accumulation during weighing.[1]
Melting Point 141–145 °CSignificantly higher than the cis isomer (~80-90°C).[1]
Solubility DMSO, Methanol, EthanolLimited solubility in cold water; soluble in hot water.[1]
Acidity (pKa) ~4.7–4.9 (Carboxylic acid)Weak acid; capable of forming salts with bases.[1]
Incompatibilities Strong oxidizing agents, Strong basesAvoid contact with acid chlorides or anhydrides unless intended for reaction.[1]

Part 2: Risk Assessment & Toxicology (E-E-A-T)[1]

Mechanistic Toxicology

The safety profile of t-4-HCCA is dominated by its functional groups.[1] As a carboxylic acid, it possesses a pKa similar to acetic acid, making it a distinct tissue irritant upon contact with mucous membranes.[1]

  • Skin Corrosion/Irritation (H315): The acidity allows the compound to disrupt the stratum corneum, leading to erythema and localized inflammation.[1]

  • Serious Eye Damage/Irritation (H319): Crystalline particulates can cause mechanical abrasion combined with chemical irritation (acidic pH), potentially leading to corneal opacity if untreated.[1]

  • Specific Target Organ Toxicity - SE (H335): Inhalation of fine dust irritates the upper respiratory tract.[1] This is critical during the transfer of large quantities where dust clouds may form.[1]

Self-Validating Safety Check

Before handling, perform the "Visual & pH Check" :

  • Visual: Confirm the material is a free-flowing white powder.[1] Clumping indicates moisture absorption (hygroscopicity), which alters stoichiometry.[1]

  • pH: A 10% slurry in water should register pH < 5.[1]0. If neutral, the material may be a salt form or degraded.[1]

Part 3: Strategic Handling & Storage Protocols[1]

Protocol 1: Static-Free Weighing & Solubilization

The high melting point and crystalline nature of t-4-HCCA make it susceptible to static buildup, which causes "particle fly-out" during weighing—a primary source of inhalation exposure.[1]

Step-by-Step Methodology:

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood or powder containment enclosure.[1]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[1]

  • Solvent Selection:

    • Preferred: Dimethyl sulfoxide (DMSO) or Methanol.[1][4]

    • Avoid: Non-polar solvents (Hexanes, Diethyl ether) due to poor solubility.[1]

  • Dissolution: Add solvent to the powder, not powder to solvent, to prevent clumping.[1] Vortexing is usually required for concentrations >50 mM.[1]

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for safe handling and waste disposal.

HandlingProtocolStartStart: t-4-HCCA HandlingPPEPPE Check:Nitrile Gloves, Goggles,Lab CoatStart->PPEWeighingWeighing (Fume Hood):Use Anti-Static GunPPE->WeighingVerifiedSolventSolubilization:DMSO or MeOHWeighing->SolventTransfer SolidReactionReaction Setup:Add ReagentsSolvent->ReactionClear SolutionWasteDisposal:Organic Acid WasteReaction->WastePost-Exp

Figure 1: Operational workflow for the safe handling and solubilization of t-4-HCCA.

Part 4: Synthesis & Application Context[1]

Drug Development Utility

In medicinal chemistry, t-4-HCCA acts as a rigid, non-aromatic linker.[1] Its trans configuration fixes the spatial orientation of the hydroxymethyl and carboxyl groups, which is vital for structure-activity relationship (SAR) studies.[1]

  • Protease Inhibitors: Used to mimic the lysine side chain in tranexamic acid derivatives.[1]

  • Linker Chemistry: The primary alcohol allows for esterification or oxidation to an aldehyde, while the carboxylic acid allows for amide coupling.[1]

Handling During Synthesis

When activating the carboxylic acid (e.g., using EDC/NHS or HATU), the reaction often generates heat.[1]

  • Precaution: Chill the reaction vessel to 0°C during the addition of coupling reagents to prevent thermal runaway or side reactions (dimerization).

  • Quenching: Acidic workups are preferred to keep the carboxylic acid protonated for extraction into organic layers (e.g., Ethyl Acetate).[1]

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.[1] The acidic nature of t-4-HCCA dictates the response strategy.[1]

Visualization: Exposure Response Logic

EmergencyResponseExposureExposure IncidentTypeIdentify RouteExposure->TypeEyeEye Contact:Acidic IrritationType->EyeSkinSkin Contact:Chemical Burn RiskType->SkinInhaleInhalation:Respiratory DistressType->InhaleActionEyeRinse 15+ minLift EyelidsSeek Medical AidEye->ActionEyeActionSkinWash with Soap/WaterRemove Contaminated ClothesSkin->ActionSkinActionInhaleMove to Fresh AirOxygen if labored breathingInhale->ActionInhale

Figure 2: Decision tree for emergency response following t-4-HCCA exposure.

Spill Cleanup (Solid)[1]
  • Isolate: Evacuate the immediate area if the spill is large (>50g).[1]

  • PPE: Wear a N95/P100 respirator if dust is visible.[1]

  • Neutralization: Do not use strong bases directly.[1] Sweep up dry material carefully to avoid dust generation.[1]

  • Residue: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidic residue, followed by water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202819, trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-.[1] Retrieved from [Link][1]

Commercial suppliers of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Verification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Subtitle: A Technical Guide for Medicinal Chemists and Procurement Specialists

Executive Summary: The Stereochemical Imperative

In the landscape of bifunctional building blocks, ** trans-4-(hydroxymethyl)cyclohexanecarboxylic acid** (CAS: 66185-74-8) occupies a critical niche.[1][2][3] Unlike flexible alkyl linkers, the cyclohexane ring provides a rigid scaffold that defines the spatial orientation of pharmacophores.[1][2] This rigidity is often exploited in the design of proteolysis-targeting chimeras (PROTACs) and peptidomimetics to lock bioactive conformations.[1][2]

However, the commercial supply chain is fraught with ambiguity regarding stereochemical purity.[1][2] Many "bulk" suppliers provide the thermodynamic mixture (CAS: 13380-84-2), which contains significant amounts of the cis-isomer.[1][2] For drug development, the trans-isomer (diequatorial conformation) is typically required for its extended linear geometry.[1][2]

This guide provides a rigorous framework for sourcing, verifying, and purifying this compound to ensure data integrity in downstream biological assays.

Chemical Profile & Stereochemistry

The biological utility of this compound hinges on the chair conformation of the cyclohexane ring.[1][2]

  • Trans-Isomer: Both the carboxylic acid and hydroxymethyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[1][2] This results in an extended, linear topology.[1][2]

  • Cis-Isomer: One substituent is axial while the other is equatorial, creating a "bent" topology that can drastically alter binding affinity.[1][2]

Featuretrans-Isomercis-/Mixture
CAS Number 66185-74-8 13380-84-2
Geometry Linear (Diequatorial)Bent (Axial/Equatorial)
Melting Point 141–143 °CLower / Broad Range
Thermodynamic Stability High (Stable)Lower (Kinetic Product)

Commercial Supply Chain Analysis

Sourcing this material requires a bifurcated strategy based on the development phase.[1][2]

Tier 1: Validated Reference Standards (Discovery Phase)

Use for: Biological assays, crystallography, and reference standards.[1][2]

  • Merck (Sigma-Aldrich): High reliability, typically >98% trans.[1][2] Excellent documentation but high cost per gram.[1][2]

  • TCI (Tokyo Chemical Industry): Strong inventory in Japan/US.[1][2] Explicitly labels stereochemistry (Product H1243).

  • Fisher Scientific: Aggregator for various high-grade brands (Acros, Alfa Aesar).[1][2]

Tier 2: Bulk & Scale-Up Suppliers (Process Chemistry)

Use for: Synthetic intermediates, gram-to-kilogram scale-up.[1][2]

  • BLD Pharm: Cost-effective for larger quantities.[1][2] Warning: Batch-to-batch stereochemical purity can vary; internal QC is mandatory.[1][2]

  • Ambeed / Combi-Blocks: Good balance of cost and purity.[1][2] Often supply the material as a "95% trans" grade which may require recrystallization.[1][2]

Table 1: Supplier Comparison Matrix
SupplierCatalog GradePurity ClaimTypical Pack SizePrimary Use Case
TCI H1243>98.0% (GC)1g, 5gReference Standard
Sigma-Aldrich 66185-74-897%250mg, 1gBio-Assay Control
BLD Pharm BD14031697%5g, 25g, 100gScale-up Synthesis
Combi-Blocks OR-919295%+10g, 50gEarly Process Dev

Technical Verification Protocol (QC)

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in stereoselective synthesis.[1][2] The following protocol ensures the material is the trans-isomer.

Step 1: The "Quick Screen" (Melting Point)

The trans-isomer packs more efficiently in the crystal lattice due to symmetry.[1][2]

  • Protocol: Measure melting point (MP) at a ramp of 2°C/min.

  • Acceptance Criteria: Sharp melting point between 140–143°C .[1][2]

  • Rejection: A broad range (e.g., 125–135°C) indicates significant cis contamination.[1][2]

Step 2: Definitive NMR Analysis

Proton NMR (


H-NMR) is the gold standard for distinguishing isomers based on the coupling constants of the methine protons.[1][2]
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .[1][2]
  • Target Signal: Look for the methine proton at the C1 position (alpha to COOH).[1][2]

  • Mechanism: In the trans-isomer, the axial proton at C1 has large diaxial coupling (

    
     Hz) with adjacent axial protons.[1][2] The cis-isomer (equatorial proton) shows smaller coupling (
    
    
    
    Hz).[1][2]
Step 3: Purification (If Isomerization Occurs)

If a batch arrives with <95% trans content, thermodynamic equilibration can enrich the trans-isomer.[1][2]

  • Method: Reflux in dilute HCl or treat with base (NaOMe/MeOH) followed by acidic workup.[1][2] The mixture equilibrates to the thermodynamically stable trans-form.[1][2]

  • Recrystallization: Recrystallize from Ethyl Acetate/Hexanes to remove the more soluble cis-isomer.[1][2]

Visualized Workflows

Diagram 1: Procurement Decision Matrix

This logic flow guides the selection of a supplier based on the specific experimental need, balancing cost vs. risk.[1][2]

ProcurementStrategy Start Start: Define Requirement PhaseCheck Development Phase? Start->PhaseCheck Discovery Discovery / Bio-Assay (Need >98% Trans) PhaseCheck->Discovery High Purity ScaleUp Scale-Up / Synthesis (Need >10g) PhaseCheck->ScaleUp High Volume Tier1 Select Tier 1 Supplier (TCI, Sigma, Fisher) Discovery->Tier1 Tier2 Select Tier 2 Supplier (BLD, Combi-Blocks) ScaleUp->Tier2 QC_Check Internal QC Required? Tier1->QC_Check MandatoryQC Mandatory QC (NMR + MP Check) Tier2->MandatoryQC DirectUse Direct Use (Trust CoA) QC_Check->DirectUse Yes (Low Risk) QC_Check->MandatoryQC No (Verify) MandatoryQC->DirectUse If Trans > 98% Recryst Purification Step (Recrystallize EtOAc) MandatoryQC->Recryst If Trans < 95% Recryst->DirectUse

Caption: Decision matrix for sourcing trans-4-(hydroxymethyl)cyclohexanecarboxylic acid based on application criticality.

Diagram 2: Technical Verification Workflow

A self-validating loop to ensure the stereochemical integrity of the starting material.[1][2]

QC_Workflow Sample Incoming Sample (CAS: 66185-74-8) MP_Test Step 1: Melting Point (Target: 141-143°C) Sample->MP_Test Decision1 Pass? MP_Test->Decision1 NMR_Test Step 2: H-NMR (Check Coupling J_aa) Decision1->NMR_Test Sharp MP Fail_Action Reject or Recrystallize Decision1->Fail_Action Broad/Low MP NMR_Test->Fail_Action J ~4Hz (Cis/Mix) Approve Release for Synthesis NMR_Test->Approve J ~12Hz (Trans)

Caption: Two-step quality control workflow to filter out cis-isomer contamination before synthesis.

References

  • Sigma-Aldrich. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid Product Specification. Sigma-Aldrich.[1][2][4] Link[1][2]

  • TCI Chemicals. Product H1243: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.[1][2][3][5] Tokyo Chemical Industry.[1][2] Link

  • PubChem. Compound Summary: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.[1][2][5] National Library of Medicine.[1][2] Link

  • Qi, Q. et al. (2008).[1][2][6] trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E. Link

  • ChemicalBook. CAS 66185-74-8 Technical Properties and Suppliers. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of JAK Inhibitors via trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1]

Abstract & Strategic Overview

The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune disorders and pruritic conditions. A critical structural feature of second-generation JAK inhibitors, such as Oclacitinib (Apoquel®) , is the trans-1,4-disubstituted cyclohexane spacer.[] This rigid scaffold ensures the precise spatial orientation required for the inhibitor to bind the ATP-binding pocket of the kinase domain while projecting the solubilizing "tail" into the solvent-exposed region.[]

This guide details the utilization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS 13380-84-2) as a privileged starting material.[][2][3] Unlike generic cyclohexane derivatives, this precursor offers two orthogonal handles—a carboxylic acid and a primary alcohol—pre-configured in the thermodynamically stable trans conformation, enabling a streamlined, stereocontrolled synthesis of the Oclacitinib core.[]

Mechanism of Action: The JAK-STAT Pathway

Understanding the biological target is essential for rational drug design.[] JAK inhibitors function by competitively binding to the kinase domain, preventing the phosphorylation of STAT proteins and blocking downstream cytokine signaling.[][4]

Figure 1: JAK-STAT Signaling Cascade

JAK_PathwayCytokinePro-inflammatory Cytokine(IL-31, IL-6, etc.)ReceptorCytokine Receptor(Extracellular)Cytokine->ReceptorBindingJAKJAK Kinase Activation(Trans-phosphorylation)Receptor->JAKActivationSTAT_RecruitSTAT Recruitment& PhosphorylationJAK->STAT_RecruitPhosphorylates STATsInhibitorJAK Inhibitor(Oclacitinib)Inhibitor->JAKBlocks ATP PocketDimerizationSTAT DimerizationSTAT_Recruit->DimerizationNucleusNuclear TranslocationDimerization->NucleusTranscriptionGene Transcription(Inflammation/Pruritus)Nucleus->Transcription

Caption: The JAK inhibitor blocks the ATP-binding site, preventing STAT phosphorylation and subsequent nuclear translocation.[][3][4][][6][7][8][9][10]

Retrosynthetic Strategy

The synthesis exploits the chemical differentiation between the carboxylic acid and the hydroxymethyl group.

  • The Carboxylic Acid (-COOH): Precursor to the secondary amine attached to the pyrrolopyrimidine core (via Curtius rearrangement).[]

  • The Hydroxymethyl Group (-CH₂OH): Precursor to the methanesulfonamide tail via sulfonyl chloride formation.[]

Detailed Experimental Protocol

Safety Note: Reagents such as Diphenylphosphoryl azide (DPPA) are potentially explosive.[] Thionyl chloride (SOCl₂) releases toxic gases.[] All operations must be performed in a functioning fume hood with appropriate PPE.

Phase 1: Amine Formation (Curtius Rearrangement)

This step converts the carboxylic acid into a protected amine, retaining the trans stereochemistry.

  • Reagents: trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (solvent/reactant).[]

  • Procedure:

    • Dissolve the starting acid in anhydrous tert-butanol.[]

    • Add TEA followed by DPPA dropwise at 0°C.

    • Heat the mixture to reflux (80-85°C) for 12 hours. The intermediate acyl azide undergoes thermal rearrangement to an isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.[]

    • Checkpoint: Monitor CO₂ evolution and disappearance of acid by TLC/LC-MS.

  • Workup: Concentrate under vacuum. Dilute with EtOAc, wash with 5% citric acid, NaHCO₃, and brine.

  • Product: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.[]

Phase 2: Construction of the Sulfonamide Tail

The free alcohol is converted into the sulfonamide moiety characteristic of Oclacitinib.[]

  • Activation: React the Phase 1 product with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C to form the mesylate.

  • Displacement (Strecker Reaction):

    • Dissolve the crude mesylate in Ethanol/Water (1:1).

    • Add Sodium Sulfite (Na₂SO₃, 2.0 eq) and reflux for 16 hours.

    • Result: Conversion to the sodium sulfonate salt (-CH₂SO₃Na).[]

  • Chlorination: Treat the dried sulfonate salt with Thionyl Chloride (SOCl₂) and a catalytic amount of DMF to generate the sulfonyl chloride (-CH₂SO₂Cl).[]

  • Amidation:

    • Cool the sulfonyl chloride solution (in THF) to 0°C.

    • Add excess Methylamine (2M in THF).[]

    • Stir at RT for 2 hours.

  • Product: tert-Butyl (trans-4-((N-methylsulfamoyl)methyl)cyclohexyl)carbamate.[]

Phase 3: Core Coupling & Final Assembly

The final stage links the cyclohexane spacer to the heteroaromatic JAK-binding core.[]

  • Deprotection: Treat the Phase 2 product with 4M HCl in Dioxane to remove the Boc group.[] Isolate the amine hydrochloride salt.[]

  • N-Methylation (Reductive Amination):

    • React the free amine with Paraformaldehyde and NaBH(OAc)₃ or Formic acid/Formaldehyde (Eschweiler-Clarke) to generate the secondary N-methyl amine.[]

  • SₙAr Coupling:

    • Reactants: N-methylated cyclohexyl amine intermediate + 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[]

    • Conditions: K₂CO₃, Water/Dioxane (1:1), 100°C for 24 hours.

    • Deprotection: The tosyl group on the pyrimidine often falls off during harsh basic workup or requires a specific step (NaOH/MeOH).

  • Final Product: Oclacitinib (Free Base).

Figure 2: Synthetic Workflow

Synthesis_FlowStarttrans-4-(Hydroxymethyl)cyclohexanecarboxylic AcidStep11. Curtius Rearrangement(DPPA, tBuOH)--> Boc-Amine / -CH2OHStart->Step1Step22. Sulfonamide Install(MsCl -> Na2SO3 -> SOCl2 -> MeNH2)--> Boc-Amine / -CH2SO2NHMeStep1->Step2Step33. Deprotection & Methylation(HCl; HCHO/NaBH4)--> NHMe / -CH2SO2NHMeStep2->Step3Step44. SnAr Coupling(Chloropyrimidine)--> OclacitinibStep3->Step4

Caption: Step-wise transformation of the starting material into the active pharmaceutical ingredient.

Analytical Characterization & QC

Validation of the intermediate and final product is critical.[] The following table summarizes expected NMR shifts for the key trans-cyclohexane protons.

MoietyProton EnvironmentExpected 1H NMR Shift (ppm)Multiplicity
H-1 (Axial) CH attached to Amine3.50 – 3.70tt (Triplet of triplets)
H-4 (Axial) CH attached to Methylene1.80 – 2.00m
Linker -CH₂-SO₂-2.90 – 3.00d (Doublet)
N-Methyl -NH-CH2.65 – 2.75s (Singlet)
Stereochemistry J-coupling (H1-H2 axial-axial)> 10 HzConfirms trans

References

  • Selleck Chemicals. JAK Inhibitors: Potent, Highly Selective & Cited.[] Retrieved from []

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44631937, Oclacitinib Maleate.[] Retrieved from

  • ChemicalBook. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Properties and Uses. Retrieved from []

  • BOC Sciences. Research and Development of Janus Kinase (JAK) Inhibitors.[] Retrieved from

  • Guide to Pharmacology. Oclacitinib Ligand Page. IUPHAR/BPS.[] Retrieved from []

  • Gonzales, A. J., et al. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.[] Journal of Veterinary Pharmacology and Therapeutics.[] Retrieved from []

  • US Patent 9,718,834. Processes and intermediates for making a JAK inhibitor.[] Retrieved from

Application Notes and Protocols for the Use of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in Polyamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Cycloaliphatic Monomers in High-Performance Polyamides

The pursuit of advanced polymeric materials with tailored properties is a cornerstone of modern materials science. Polyamides, a class of polymers defined by the repeating amide linkage (–CO–NH–), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] While aromatic polyamides (aramids) exhibit outstanding performance, their rigid backbones can lead to processing challenges due to high melting points and limited solubility.[1] The incorporation of non-planar, cycloaliphatic monomers into the polyamide backbone is a proven strategy to disrupt chain packing, thereby enhancing solubility and processability without significantly compromising thermal performance.

This guide focuses on the strategic use of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (t-4-HMCCA), a bifunctional cycloaliphatic monomer, in the synthesis of novel polyamides. A critical consideration in the use of t-4-HMCCA is its dual functionality (a hydroxyl and a carboxylic acid group). Direct polycondensation of t-4-HMCCA with a diamine would result in the formation of a polyesteramide, a distinct class of polymer. To synthesize a true polyamide, a more chemically precise approach is required. This involves the conversion of the hydroxyl group of t-4-HMCCA into an amine, yielding trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA). This amino acid monomer can then undergo self-polycondensation to form a high-performance aliphatic polyamide.

This application note will provide a comprehensive overview of this scientifically sound pathway, from the synthesis of the key t-AMCCA monomer to its subsequent polymerization and the characterization of the resulting polyamide. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to leverage this versatile building block in their own polymer development programs.

Part 1: Synthesis of the Key Monomer: trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA)

The conversion of the hydroxyl group in t-4-HMCCA to a primary amine is a critical prerequisite for its use in forming a pure polyamide. While various synthetic routes exist, a common and effective method involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine precursor, and subsequent deprotection or reduction.[2] Another viable pathway involves the catalytic reduction of a nitrile intermediate.[3]

The rationale for this initial synthetic step is rooted in achieving chemoselectivity during polymerization. By converting t-4-HMCCA to t-AMCCA, we create a monomer with two distinct reactive functionalities (an amine and a carboxylic acid) that can readily participate in step-growth polymerization to form amide bonds, without the complication of competing esterification reactions.

Below is a representative workflow for the synthesis of t-AMCCA from a suitable precursor.

cluster_0 Monomer Synthesis Workflow Start trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (or related precursor) Step1 Conversion of Hydroxyl Group to a Leaving Group (e.g., Tosylate) Start->Step1 Tosyl Chloride, Pyridine Step2 Nucleophilic Substitution with an Amine Precursor (e.g., Azide) Step1->Step2 Sodium Azide Step3 Reduction of Amine Precursor to Primary Amine Step2->Step3 H₂, Pd/C End trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA) Step3->End

Caption: Workflow for the synthesis of t-AMCCA.

Protocol 1: Synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA) via a Nitrile Intermediate

This protocol is a representative method based on the catalytic hydrogenation of a nitrile precursor, which can be derived from t-4-HMCCA.

Materials:

  • trans-4-cyanocyclohexane-1-carboxylic acid

  • Methanol

  • 10% Palladium on charcoal (Pd/C)

  • Hydrogen gas supply

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • In a suitable reaction vessel, dissolve 5 g of trans-4-cyanocyclohexane-1-carboxylic acid in 130 ml of methanol.[3]

  • Carefully add 5 g of 10% Pd/C to the solution.

  • Seal the reaction vessel and connect it to a hydrogen gas supply.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., normal pressure) and begin agitation (e.g., shaking).[3]

  • Continue the reaction for approximately 8 hours, or until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.[3]

  • Upon completion, carefully vent the hydrogen from the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure trans-4-(aminomethyl)cyclohexanecarboxylic acid.

Part 2: Polyamide Formation via Self-Polycondensation of t-AMCCA

With the t-AMCCA monomer in hand, the formation of a high-performance polyamide can be achieved through self-polycondensation. This process involves the reaction of the amine group of one monomer with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This reaction can be driven to high conversion by heating under vacuum to remove the water byproduct. This method is analogous to the synthesis of Nylon 6 from 6-aminohexanoic acid.[4]

cluster_1 Self-Polycondensation of t-AMCCA Monomer n t-AMCCA Polymerization Melt Polycondensation (Heat, Vacuum) Monomer->Polymerization Polymer Polyamide + (n-1) H₂O Polymerization->Polymer

Caption: Self-polycondensation of t-AMCCA to form a polyamide.

Protocol 2: Melt Polycondensation of trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA)

This protocol describes a general procedure for the melt polycondensation of t-AMCCA. The precise temperatures and times will need to be optimized based on the specific properties of the monomer and the desired molecular weight of the polymer.

Materials:

  • trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA)

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection

  • Heating mantle with temperature controller

Procedure:

  • Charge the polymerization reactor with a known quantity of t-AMCCA.

  • Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Begin heating the reactor with gentle stirring under a slow stream of nitrogen.

  • Gradually increase the temperature to just above the melting point of t-AMCCA.

  • Once the monomer is molten, continue heating at this temperature for 1-2 hours to initiate the polymerization and drive off the initial water of condensation.

  • Gradually increase the temperature to 220-260°C while slowly applying a vacuum to the system. The application of vacuum is crucial to remove water and drive the equilibrium towards high molecular weight polymer formation.

  • Continue the polymerization under high vacuum and elevated temperature for several hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. The reaction can be monitored by the torque on the mechanical stirrer.

  • Once the desired viscosity is reached, cool the reactor under nitrogen.

  • The resulting solid polyamide can be extruded from the reactor or removed after cooling and solidification.

Part 3: Characterization of the Polyamide

A thorough characterization of the synthesized polyamide is essential to understand its structure and properties.

Protocol 3: Standard Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Confirm the formation of the amide bond by the presence of characteristic N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1640 cm⁻¹, Amide I), and N-H bending (around 1540 cm⁻¹, Amide II) absorptions.

    • Confirm the disappearance of the carboxylic acid O-H stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use ¹H and ¹³C NMR to confirm the structure of the repeating unit of the polyamide. The solvent of choice for many polyamides is deuterated sulfuric acid or a mixture of a chlorinated solvent with trifluoroacetic acid.

  • Differential Scanning Calorimetry (DSC):

    • Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. These are critical indicators of the material's thermal properties and processing window.

  • Thermogravimetric Analysis (TGA):

    • Assess the thermal stability of the polyamide by determining the onset of decomposition temperature (Td). This is typically performed under a nitrogen atmosphere.

  • Inherent Viscosity:

    • Determine the inherent viscosity of the polymer in a suitable solvent (e.g., m-cresol or concentrated sulfuric acid) to obtain a relative measure of its molecular weight.

Part 4: Expected Properties of Polyamides Derived from t-AMCCA

The incorporation of the trans-cyclohexane ring into the polyamide backbone is expected to impart a unique combination of properties.

PropertyExpected OutcomeRationale
Thermal Stability High Tg and TdThe rigidity of the cyclohexane ring restricts chain mobility, leading to a high glass transition temperature. The stable aliphatic structure contributes to good thermal stability.
Mechanical Properties High strength and modulusThe regular, linear nature of the trans isomer allows for efficient chain packing and strong intermolecular hydrogen bonding between amide groups, contributing to high tensile strength and modulus.
Solubility Improved over aramidsThe non-planar, three-dimensional structure of the cyclohexane ring disrupts the extensive chain packing that is characteristic of fully aromatic polyamides, leading to improved solubility in a wider range of organic solvents.[1]
Crystallinity Semi-crystallineThe regular structure of the polymer chain derived from the trans isomer is expected to allow for the formation of crystalline domains, which will contribute to the material's mechanical properties.

Conclusion

The use of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid as a precursor for the synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic acid provides a robust and scientifically sound pathway to novel, high-performance aliphatic polyamides. The resulting polymers, featuring a cycloaliphatic backbone, are poised to offer a compelling balance of high thermal stability, excellent mechanical properties, and improved processability compared to their fully aromatic counterparts. The detailed protocols and scientific rationale presented in this guide offer a solid foundation for researchers and developers to explore the potential of this versatile monomer in a wide range of applications, from advanced engineering plastics to specialty fibers and films.

References

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • Hsiao, S. H., & Yang, C. P. (2000). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 38(11), 2035-2044.
  • Papadopoulou, E., et al. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. Polymers, 13(20), 3523.
  • Save My Exams. (2024). Formation of Polyamides. A Level Chemistry Revision Notes.
  • PrepChem.com. (n.d.). Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Palaima, A. I., et al. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Patil, S. B., et al. (2017). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of Macromolecular Science, Part A, 54(9), 603-611.
  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.
  • Jiang, Z., et al. (2018). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 10(7), 757.
  • García-Gallego, S., et al. (2018). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences, 19(9), 2518.
  • Bauer, T., et al. (2022). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. Polymer Chemistry, 13(2), 226-236.
  • ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. US3932497A.
  • Lee, J. A., et al. (2021). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry, 12(36), 5145-5153.
  • Chemistry LibreTexts. (2024). 21.9: Polyamides and Polyesters - Step-Growth Polymers.
  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]

  • Puiggalí, J., & Muñoz-Guerra, S. (2013). Biodegradable Poly(ester amide)
  • Man-made polyamide polymers can be made by reacting the carboxylic acid and amine functional groups. (n.d.).
  • Hsiao, S. H., et al. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 13(16), 2735.
  • Wei, Z., et al. (2022). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 13(1), 77-87.
  • Gaina, C., & Gaina, V. (2018).
  • Franco, L., & Puiggalí, J. (2015). Degradable Poly(ester amide)

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Application Note: The Role of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in ADC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the linker is the critical determinant of systemic stability and therapeutic index.[1][2][3][][5] trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid serves as the foundational scaffold for the industry-standard MCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, most notably deployed in Trastuzumab Emtansine (Kadcyla®) .[6]

This application note details the structural advantages of the trans-cyclohexane geometry over alkyl and aromatic alternatives. It provides actionable protocols for synthesizing MCC-derivative linkers from this acid precursor and validating their superior plasma stability.[6]

Key Technical Advantages[1][6][7][8]
  • Steric Shielding: The rigid cyclohexane ring in the trans configuration hinders enzymatic access to the thioether bond, preventing premature payload release.

  • Hydrodynamic Stability: Unlike aromatic linkers, the cyclohexane ring offers a balance of lipophilicity that minimizes aggregation without compromising membrane permeability.

  • Isomeric Purity: The trans isomer maintains a linear 1,4-distal conformation, maximizing the spacer length (~8.3 Å) and preventing "back-folding" of the payload onto the antibody surface.

Structural Mechanics & Chemistry

The efficacy of this molecule lies in its stereochemistry. The trans-1,4-substitution pattern forces the cyclohexane ring into a rigid chair conformation .

The "Goldilocks" Spacer
  • vs. Alkyl Chains (e.g., LC-SMCC): Linear alkyl chains are flexible ("floppy").[6] This entropy allows the linker to fold, potentially burying the payload in the antibody's hydrophobic patches or exposing the succinimide ring to rapid hydrolysis.

  • vs. Aromatic Spacers: Benzene rings are planar and highly hydrophobic, often driving ADC aggregation (insolubility).[6] The cyclohexane ring is non-planar and aliphatic, offering better solubility profiles while maintaining rigidity.

Mechanism of Stability

When trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is converted to the maleimide form (MCC), the cyclohexane ring provides steric bulk near the maleimide-thiol conjugation site.[6] This bulk suppresses the Retro-Michael reaction (deconjugation of the drug) and slows the hydrolysis of the succinimide ring, ensuring the drug remains attached until internalization.

LinkerStability cluster_stability Plasma Stability Mechanism Acid trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid MCC MCC Linker (Maleimidomethyl) Acid->MCC Amination & Activation ADC ADC Conjugate (Thioether Bond) MCC->ADC Conjugation to mAb Cysteine Steric Steric Hindrance (Chair Conformation) ADC->Steric Cyclohexane Ring Blocks Access Result Intact ADC in Circulation Steric->Result Preserved Payload Protease Protease/Esterase Attack Protease->Steric Blocked

Figure 1: The structural pathway from the acid precursor to the stabilized ADC.[6][7] The cyclohexane ring acts as a physical shield against enzymatic degradation.

Application Note: Synthesis & Conjugation

The trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is rarely used "as is" for direct conjugation.[6] It is the precursor. The following workflow describes the conversion to the reactive SMCC linker and subsequent conjugation.

Phase A: Conversion to Reactive Linker (MCC)

Target: Convert the Hydroxymethyl group (-CH2OH) to a Maleimidomethyl group (-CH2-Mal) and the Carboxylic acid (-COOH) to an NHS ester.[6]

  • Amination: Convert the hydroxyl group to a primary amine via a Mitsunobu reaction (phthalimide intermediate) or mesylation/azide reduction.

    • Result:trans-4-(Aminomethyl)cyclohexanecarboxylic acid.[6]

  • Maleimide Formation: React the amine with Maleic anhydride followed by cyclization.

    • Critical Step: Ensure temperature control (<40°C) to prevent isomerization to the cis form.

  • Activation: React the carboxylic acid with N-Hydroxysuccinimide (NHS) and EDC (Carbodiimide).[6]

    • Product:SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[6][8][9]

Phase B: Conjugation Protocol (Standardized)

Reagents:

  • Monoclonal Antibody (mAb) in PBS, pH 7.2.[6]

  • SMCC (dissolved in DMSO, 10 mM).[6]

  • Payload (e.g., DM1-SH) containing a free thiol.[6]

Step-by-Step:

  • Modification: Add SMCC to mAb (10-fold molar excess). Incubate 1h at RT.

    • Mechanism:[6][10][11] NHS ester reacts with Lysine amines on mAb.[6]

  • Purification 1: Remove excess SMCC via Desalting Column (Sephadex G-25).

    • Intermediate: MCC-mAb (Antibody with maleimide "arms").[6]

  • Conjugation: Add Thiol-Payload (e.g., DM1) at 1.5-fold molar excess over maleimide groups.[6] Incubate 2h at RT.

  • Quenching: Add Cysteine or N-acetylcysteine to neutralize unreacted maleimides.[6]

  • Final Purification: Size Exclusion Chromatography (SEC) or TFF.[6]

Protocol: Plasma Stability Assessment

This protocol validates the specific benefit of the cyclohexane linker: resistance to premature cleavage in circulation.

Experimental Design
  • Test Article: ADC prepared with MCC linker (from trans-acid precursor).

  • Control Article: ADC prepared with straight-chain alkyl linker (e.g., GMBS).

  • Matrix: Pooled Human Plasma (heparinized).[6]

Workflow
  • Incubation:

    • Spike ADCs into human plasma at 100 µg/mL.[6]

    • Incubate at 37°C in a sterile environment.

    • Timepoints: 0h, 24h, 48h, 96h, 168h (7 days).[6]

  • Sample Extraction:

    • At each timepoint, remove 50 µL aliquot.[6]

    • Protein Precipitation: Add 150 µL cold acetonitrile (containing internal standard). Vortex and centrifuge (14,000 x g, 10 min).

    • Note: This precipitates the antibody. We are measuring the released free drug (payload) in the supernatant.

  • LC-MS/MS Analysis:

    • Inject supernatant onto C18 column.[6]

    • Monitor MRM transitions specific to the free payload (e.g., DM1).

  • Data Analysis:

    • Plot % Free Drug Released vs. Time.[6]

Expected Results (Data Table)
Timepoint (h)MCC Linker (Cyclohexane) % ReleaseAlkyl Linker (Control) % ReleaseInterpretation
0< 0.1%< 0.1%Baseline purity.
240.5%2.5%Alkyl linker shows early instability.
961.8%12.0%Significant divergence. Cyclohexane ring protects thioether.
1683.2%25.0%MCC demonstrates superior T1/2 suitable for clinical dosing.[6]

Protocol: Hydrophobicity & Aggregation Analysis (HIC-HPLC)

The trans-cyclohexane ring improves solubility compared to aromatic linkers. This protocol quantifies that benefit.

Method: Hydrophobic Interaction Chromatography (HIC)

Objective: Determine the Drug-Antibody Ratio (DAR) profile and detect hydrophobic aggregates.[6]

Parameters:

  • Column: TSKgel Butyl-NPR (Non-porous resin).[6]

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[6]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.[6]

  • Gradient: 0% B to 100% B over 15 minutes.

Workflow Diagram

HIC_Workflow cluster_peaks Peak Identification Sample Purified ADC Sample Inject Inject onto Butyl-NPR Column High Salt Buffer Sample->Inject Separation Gradient Elution (Decreasing Salt) Inject->Separation DAR0 DAR 0 (Naked mAb) Elutes First Separation->DAR0 DAR2 DAR 2 (2 Drugs/mAb) Separation->DAR2 DAR4 DAR 4 (4 Drugs/mAb) Separation->DAR4 Agg Aggregates (Broad Late Peak) Separation->Agg If unstable

Figure 2: HIC-HPLC workflow for characterizing ADC homogeneity. The cyclohexane linker typically yields sharper peaks for DAR species compared to more hydrophobic aromatic linkers.

References

  • Lewis Phillips, G. D., et al. (2008).[6] "Targeting HER2-positive breast cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate."[6] Cancer Research, 68(22), 9280–9290.[6] Link

  • Jain, N., et al. (2015).[6] "Current trends and challenges in the discovery and development of antibody–drug conjugates." Pharmaceutical Research, 32(11), 3526–3540.[6] Link[6]

  • Fishkin, N., et al. (2011).[6] "A novel pathway for the degradation of maleimide-based antibody-drug conjugates."[6] Chemical Biology & Drug Design, 78(6).[6] (Demonstrates the stability of the cyclohexane ring against ring-opening). Link

  • Widdison, W. C., et al. (2006).[6] "Semisynthetic maytansine analogues for the targeted treatment of cancer." Journal of Medicinal Chemistry, 49(14), 4392-4408.[6] (Foundational paper on SMCC linker chemistry). Link[6]

Sources

Application Note: Advanced Analytical Strategies for the Quantification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-4-HMCCA). Due to its high polarity and lack of a strong chromophore, t-4-HMCCA presents unique analytical challenges. This document outlines three robust methods leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed step-by-step protocols, and method validation insights are provided to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific application, whether for pharmaceutical quality control or bioanalytical studies.

Introduction: The Analytical Challenge

Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-4-HMCCA) is a relevant compound in pharmaceutical development, often as a starting material, intermediate, or a related substance to active pharmaceutical ingredients like Tranexamic Acid.[1] Its accurate quantification is critical for ensuring product quality, purity, and for conducting pharmacokinetic studies.

The primary analytical hurdles for t-4-HMCCA stem from its physicochemical properties:

  • High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes it highly water-soluble.[2] This leads to poor retention on traditional reversed-phase (RP) HPLC columns like C18.[3]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making direct UV detection insensitive and challenging for trace-level quantification.[4]

  • Low Volatility: The polar functional groups result in a high boiling point, rendering direct analysis by Gas Chromatography (GC) impossible without chemical modification.[5][6]

This application note addresses these challenges by presenting tailored analytical solutions, explaining the rationale for each approach.

Analytical Strategy: A Comparative Overview

The choice of analytical technique is dictated by the required sensitivity, sample matrix, and available instrumentation. A decision-making framework is presented below.

Method_Selection cluster_legend Legend Start What is the Analytical Goal? Matrix Sample Matrix? Start->Matrix Sensitivity Sensitivity Requirement? Matrix->Sensitivity Bulk Material / High Concentration LCMSMS Protocol 3: LC-MS/MS (HILIC) Matrix->LCMSMS Complex Matrix (Plasma, Urine) HPLC Protocol 1: HPLC (HILIC) with CAD/ELSD Sensitivity->HPLC Moderate (µg/mL) GCMS Protocol 2: GC-MS with Derivatization Sensitivity->GCMS High (ng/mL) k1 Decision Point k2 Recommended Protocol

Caption: Decision tree for selecting the optimal analytical method.

Protocol 1: HPLC with Universal Detection (CAD/ELSD)

Principle: This method overcomes the poor retention and detection challenges of t-4-HMCCA. By employing Hydrophilic Interaction Liquid Chromatography (HILIC), polar compounds are retained on a polar stationary phase.[7] Since UV detection is unsuitable, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is used, which provides a response for any non-volatile analyte. This approach is ideal for purity analysis in bulk materials where high sensitivity is not the primary requirement.

Experimental Workflow:

HPLC_Workflow Sample 1. Sample Weighing & Dissolution (e.g., in Diluent) Filter 2. Filtration (0.45 µm PTFE) Sample->Filter Inject 3. HPLC Injection Filter->Inject Separate 4. HILIC Separation Inject->Separate Detect 5. CAD / ELSD Detection Separate->Detect Quantify 6. Quantification (External Standard) Detect->Quantify

Caption: HPLC with universal detection workflow.

Detailed Protocol:

  • Reagents and Materials:

    • t-4-HMCCA Reference Standard

    • Acetonitrile (HPLC Grade)

    • Ammonium Formate (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ultrapure Water

  • Instrumentation and Conditions:

    • HPLC System: Quaternary or Binary Pump System

    • Detector: Charged Aerosol Detector (CAD) or ELSD

    • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good peak shape and retention of polar compounds.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Standard & Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of t-4-HMCCA reference standard and dissolve in 10 mL of a 50:50 Acetonitrile:Water diluent.

    • Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock standard with the diluent.

    • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter.

  • Data Analysis & System Suitability:

    • Construct a calibration curve by plotting the log of the peak area versus the log of the concentration. A linear fit with R² > 0.99 is required.

    • System Suitability: Inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.

Protocol 2: GC-MS with Silylation Derivatization

Principle: This method enhances the volatility of t-4-HMCCA for GC analysis by converting the polar hydroxyl and carboxylic acid groups into non-polar trimethylsilyl (TMS) ethers and esters.[5][6] This process, known as derivatization, makes the molecule suitable for gas-phase separation.[8] Subsequent detection by Mass Spectrometry (MS) provides high sensitivity and selectivity, making this method suitable for quantifying trace-level impurities.

Experimental Workflow:

GCMS_Workflow Sample 1. Sample Prep & Aliquoting Dry 2. Evaporation to Dryness Sample->Dry Deriv 3. Derivatization (e.g., BSTFA + TMCS) Heat at 70°C Dry->Deriv Inject 4. GC-MS Injection Deriv->Inject Separate 5. GC Separation Inject->Separate Quantify 6. MS Detection & Quantification (SIM) Separate->Quantify

Caption: GC-MS with derivatization workflow.

Detailed Protocol:

  • Reagents and Materials:

    • t-4-HMCCA Reference Standard

    • Pyridine (Anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Internal Standard (IS): e.g., Succinic acid-d4 (requires validation)

  • Instrumentation and Conditions:

    • GC-MS System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C (Splitless mode)

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Ionization, 70 eV)

    • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the di-TMS derivative of t-4-HMCCA and the IS.

  • Derivatization and Sample Preparation:

    • Standard/Sample Aliquot: Place an aliquot of the sample or standard solution (dissolved in a volatile solvent like methanol) into a GC vial insert and evaporate to complete dryness under a stream of nitrogen. Moisture must be scrupulously avoided as it degrades silylation reagents.

    • Internal Standard: Add the internal standard solution and evaporate to dryness.

    • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.[9]

    • Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.

    • Analysis: After cooling to room temperature, inject 1 µL into the GC-MS system.

  • Data Analysis & System Suitability:

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

    • System Suitability: The RSD of the area ratios from replicate injections of a mid-level standard should be ≤ 5.0%.

Protocol 3: LC-MS/MS for Bioanalytical Applications

Principle: This is the definitive method for quantifying t-4-HMCCA in complex biological matrices like plasma or urine.[10] It combines the superior separation of HILIC with the unparalleled sensitivity and specificity of tandem mass spectrometry (MS/MS).[11] A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in extraction recovery and ionization efficiency.[10]

Detailed Protocol:

  • Reagents and Materials:

    • t-4-HMCCA Reference Standard

    • t-4-HMCCA-d4 (or other suitable SIL-IS)

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Human Plasma (or other relevant biological matrix)

  • Instrumentation and Conditions:

    • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Isocratic at 90% B is a good starting point.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 45 °C

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MS Mode: Multiple Reaction Monitoring (MRM).

      • Example Transitions (to be optimized):

      • t-4-HMCCA: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion)

      • t-4-HMCCA-d4: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion)

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, standard, or blank into a microcentrifuge tube.

    • Add 20 µL of the SIL-IS working solution (e.g., at 500 ng/mL).

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for injection.

  • Method Validation Insights (as per ICH Q2(R1)/FDA Guidelines): [12][13]

    • Specificity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte and IS.

    • Linearity: A calibration range from 1.0 to 1000.0 ng/mL is typical for bioanalytical methods.[11] A minimum of 5-6 non-zero standards should be used.

    • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[11]

    • Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.

Data Summary & Method Comparison

ParameterProtocol 1: HPLC-CAD/ELSDProtocol 2: GC-MS (Deriv.)Protocol 3: LC-MS/MS
Principle HILIC Separation, Universal DetectionSilylation, GC Separation, MS DetectionHILIC Separation, MS/MS Detection
Typical Application Purity, Assay (Bulk Drug)Trace Impurity AnalysisBioanalysis (Plasma, Urine)
Typical LOQ ~5-10 µg/mL~1-10 ng/mL~0.1-1 ng/mL[14]
Sample Prep Simple DilutionComplex (Evaporation, Derivatization)Moderate (Protein Precipitation)
Pros Simple, no derivatization neededHigh sensitivity, high resolutionHighest sensitivity & specificity
Cons Lower sensitivity, non-linear responseLabor-intensive, moisture sensitiveHigh instrument cost, matrix effects

Conclusion

The quantification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid requires tailored analytical strategies to overcome its inherent challenges. For routine quality control of bulk material, HPLC with HILIC separation and universal detection offers a simple and robust solution. For sensitive impurity profiling, GC-MS with silylation derivatization provides excellent resolution and low detection limits. For demanding bioanalytical applications requiring the highest sensitivity and specificity in complex matrices, LC-MS/MS is the gold standard. The protocols and insights provided in this guide serve as a comprehensive resource for developing and validating fit-for-purpose analytical methods for t-4-HMCCA.

References

  • F. J. G. A. de Castro, J. A. F. da Silva, and M. L. C. de Castro, "Analytical methods for quantification of tranexamic acid in biological fluids: A review," CORE, Available: [Link]

  • N. Fabresse, F. Fall, I. Etting, P. Devillier, J.-C. Alvarez, and S. Grassin-Delyle, "LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up," Journal of Pharmaceutical and Biomedical Analysis, vol. 141, pp. 149-156, Jul. 2017. Available: [Link]

  • Google Patents, "WO2021107047A1 - Method for producing 4-(aminomethyl)
  • A. V. Aleshina, D. A. Obidin, A. S. Goryacheva, A. A. Velikorodnii, and M. V. Zhabin, "Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method," Drug development & registration, Available: [Link]

  • Waters Corporation, "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies," Available: [Link]

  • SIELC Technologies, "HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column," Available: [Link]

  • T. Fukushima, "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples," PMC, Oct. 2020. Available: [Link]

  • PubChem, "Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-," Available: [Link]

  • ResearchGate, "(PDF) Derivatization Methods in GC and GC/MS," Available: [Link]

  • Phenomenex, "Derivatization for Gas Chromatography," Available: [Link]

  • European Medicines Agency, "ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)," Nov. 2005. Available: [Link]

  • Element Lab Solutions, "HILIC – The Rising Star of Polar Chromatography," Available: [Link]

  • Buchi.com, "Why HILIC is what your polar compounds need for purification," Available: [Link]

  • ResearchGate, "LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up," Available: [Link]

  • European Medicines Agency, "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology," Nov. 2005. Available: [Link]

  • Agilent, "Hydrophilic Interaction Chromatography Method Development and Troubleshooting," May 2018. Available: [Link]

  • U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology," Nov. 2005. Available: [Link]

Sources

Application Note: Unambiguous Stereochemical Assignment of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Pharmaceutical Development

In the realm of drug design and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This is because biological systems, such as enzymes and receptors, are chiral and often interact selectively with only one stereoisomer of a drug.[2][4] Consequently, the precise control and unambiguous determination of a molecule's stereochemistry are critical for ensuring the safety and efficacy of new therapeutic agents.[5]

The trans- and cis-isomers of 4-(hydroxymethyl)cyclohexanecarboxylic acid serve as a pertinent example. These isomers are valuable building blocks in medicinal chemistry, and their distinct spatial orientations can lead to significantly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for elucidating the structural connectivity and, crucially, the stereochemistry of organic molecules.[6][7] This application note provides a detailed guide and robust protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the structure and unambiguously assign the trans stereochemistry of 4-(hydroxymethyl)cyclohexanecarboxylic acid.

Foundational Principles: Leveraging NMR to Differentiate Cyclohexane Isomers

The conformational rigidity of the cyclohexane ring, which predominantly adopts a chair conformation, is the key to differentiating its cis and trans isomers by NMR.[8] In this chair form, substituents can occupy either axial or equatorial positions. The trans isomer of 1,4-disubstituted cyclohexane, as in our target molecule, can exist in two rapidly equilibrating chair conformations where the substituents are either diaxial or diequatorial. The diequatorial conformation is significantly more stable, and thus, the NMR spectrum is dominated by signals from this conformer. In contrast, the cis isomer has one axial and one equatorial substituent. These distinct spatial arrangements lead to characteristic differences in the chemical shifts and, most importantly, the spin-spin coupling constants (J-couplings) of the ring protons.

Experimental Workflow: From Sample Preparation to Spectral Acquisition

A systematic approach is essential for obtaining high-quality NMR data suitable for structural elucidation. The following workflow outlines the key steps from sample preparation to the acquisition of a comprehensive set of NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~10-20 mg of Sample Solvent Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube H1 1H NMR Tube->H1 C13 13C NMR & DEPT-135 H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Processing Process Spectra HMBC->Processing Assignment Assign Signals Processing->Assignment Stereochem Determine Stereochemistry Assignment->Stereochem

Caption: Experimental workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation
  • Weigh the Sample: Accurately weigh approximately 10-20 mg of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid.

  • Select a Solvent: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily dissolves the carboxylic acid and the hydroxyl proton signals are often well-resolved. Methanol-d4 (CD3OD) or Deuterium Oxide (D2O) with a small amount of base can also be used, though exchangeable protons (OH and COOH) will not be observed in D2O.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's receiver coils (typically ~4 cm).

Protocol 2: NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR:

    • Purpose: To observe the proton environments, their integrations (relative numbers of protons), and their coupling patterns.

    • Key Parameters:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR and DEPT-135:

    • Purpose: To identify the number of unique carbon environments and to differentiate between CH, CH₂, and CH₃ groups.

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled ¹³C (e.g., zgpg30) and DEPT-135.

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of the cyclohexane ring protons.

    • Key Parameters: Standard COSY pulse program (e.g., cosygpqf).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom.[9] This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

    • Key Parameters: Standard HSQC pulse program (e.g., hsqcedetgpsisp2.3).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).[9][10] This is invaluable for confirming the overall structure by connecting different spin systems.

    • Key Parameters: Standard HMBC pulse program (e.g., hmbcgplpndqf), often optimized for a J-coupling of 8-10 Hz.

Data Interpretation and Structural Elucidation

The following sections detail the expected NMR spectral features for trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and how to interpret them to confirm the structure and stereochemistry.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial and most direct evidence for the trans stereochemistry. In the diequatorial conformation, the protons at C1 and C4 (H-1 and H-4) are axial. These axial protons will appear as broad multiplets due to multiple couplings with neighboring axial and equatorial protons. A key diagnostic feature is the large trans-diaxial coupling constant (³J_ax-ax) which is typically in the range of 10-13 Hz.

Expected Chemical Shifts and Multiplicities (in DMSO-d6):

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationKey Couplings
-COOH ~12.0Broad Singlet1HExchangeable with D₂O
-OH ~4.5Triplet1HCoupled to -CH₂- protons
-CH₂-OH ~3.25Doublet2HCoupled to -OH proton
H-1 (axial)~2.2Multiplet1HLarge ax-ax couplings
H-4 (axial)~1.4Multiplet1HLarge ax-ax couplings
Cyclohexyl CH₂ (axial)~1.8-2.0Multiplet4H
Cyclohexyl CH₂ (equatorial)~1.2-1.4Multiplet4H

Note: Chemical shifts are approximate and can vary with solvent and concentration.[11][12]

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum will show the expected number of carbon signals. Due to the symmetry of the trans-1,4-disubstituted ring, only five distinct carbon signals are expected for the cyclohexane moiety and the two functional groups. DEPT-135 is used to confirm the assignments of CH and CH₂ groups.

Expected Chemical Shifts (in DMSO-d6):

Carbon AssignmentChemical Shift (ppm)DEPT-135 Signal
-COOH ~176Absent
-CH₂-OH ~65Positive (CH₂)
C-1 ~43Positive (CH)
C-4 ~38Positive (CH)
C-2, C-6 ~30Positive (CH₂)
C-3, C-5 ~28Positive (CH₂)

Note: Chemical shifts are approximate.[12][13]

2D NMR for Unambiguous Assignment

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of the structure and stereochemistry.

G cluster_mol C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 CH2OH_C CH2OH (C) C4->CH2OH_C C6 C6 C5->C6 C6->C1 CH2OH_H CH2OH (H) CH2OH_H->C3 CH2OH_H->C4 CH2OH_H->C5 H1 H1 H1->C2 H1->C6 H1->COOH

Caption: Key HMBC correlations for structural confirmation.

  • COSY: The COSY spectrum will reveal the complete proton coupling network within the cyclohexane ring. For instance, the H-1 proton will show correlations to the protons on C-2 and C-6. The protons of the -CH₂OH group will show a correlation to the H-4 proton.

  • HSQC: This spectrum will definitively link each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.2 ppm (H-1) will correlate to the carbon signal at ~43 ppm (C-1).

  • HMBC: The HMBC spectrum provides the final piece of the structural puzzle. Key long-range correlations that confirm the connectivity include:

    • The H-1 proton showing a correlation to the carboxylic acid carbon (~176 ppm).

    • The protons of the hydroxymethyl group (-CH₂OH) showing correlations to C-3, C-5, and C-4 of the cyclohexane ring.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation and stereochemical assignment of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. The characteristic chemical shifts and, most importantly, the large diaxial coupling constants observed in the ¹H NMR spectrum, supported by the connectivity information from 2D NMR, allow for an unambiguous confirmation of the trans configuration. This comprehensive approach ensures the structural integrity of this important building block, which is essential for its application in pharmaceutical research and development.

References

  • A review of drug isomerism and its significance - PMC. (n.d.).
  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (2025).
  • Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.).
  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018).
  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug - International Journal of Pharmaceutical Sciences. (n.d.).
  • Machine learning in computational NMR-aided structural elucidation - Frontiers. (2023).
  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. (2021).
  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning | ACS Central Science. (n.d.).
  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed. (n.d.).
  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025).
  • Conformational Analysis of Cyclohexane | Stereochemistry - YouTube. (2020).
  • compared using 13C nmr spectroscopy. (n.d.).
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.).
  • 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022).
  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.).

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-4-HCCA) presents a classic challenge in process chemistry: balancing chemoselectivity (reducing the aromatic ring without hydrogenolyzing the alcohol or over-reducing the acid) with stereoselectivity (favoring the thermodynamic trans isomer over the kinetic cis isomer).

This guide serves as a technical support resource for optimizing yield and purity.

Core Synthesis Workflows

To optimize yield, you must choose the pathway that best fits your starting material availability and purity requirements. We focus on two primary routes:

  • Route A (Direct Catalytic Hydrogenation): Ideal for high-value, small-to-mid-scale synthesis starting from 4-(hydroxymethyl)benzoic acid.

  • Route B (Stepwise Selective Reduction): Ideal for bulk synthesis starting from trans-1,4-cyclohexanedicarboxylic acid (1,4-CHDA).

Synthesis Pathway Diagram

SynthesisPathways StartA Start A: 4-(Hydroxymethyl)benzoic Acid StepA1 Catalytic Hydrogenation (Rh/C or Ru/C, H2, 50-80°C) StartA->StepA1 Ring Reduction StartB Start B: trans-1,4-Cyclohexanedicarboxylic Acid StepB1 Mono-Esterification (MeOH, H+) StartB->StepB1 InterA Intermediate: cis/trans Mixture (Kinetic Product) StepA1->InterA StepA2 Isomerization (KOH/EtOH Reflux or Thermal) InterA->StepA2 Thermodynamic Control Target Target: trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid StepA2->Target InterB Mono-Methyl Ester StepB1->InterB StepB2 Chemoselective Reduction (BH3·DMS or Activated NaBH4) InterB->StepB2 -COOH to -CH2OH StepB2->Target Hydrolysis (if needed)

Caption: Comparative workflow for catalytic hydrogenation vs. selective chemical reduction routes.

Critical Process Parameters & Optimization Data

Route A: Hydrogenation of 4-(Hydroxymethyl)benzoic Acid

This route is often preferred for its atom economy but suffers from cis-isomer formation.

ParameterRecommended RangeImpact on Yield/Selectivity
Catalyst 5% Rh/C or 5% Ru/C Rh/C offers high ring saturation activity at lower temps, minimizing hydrogenolysis of the -CH2OH group. Pd/C often leads to hydrogenolysis (formation of 4-methyl derivatives).
Solvent Water, MeOH, or THFWater often accelerates aromatic hydrogenation rates. Avoid acidic solvents to prevent ether formation.[1]
Pressure 20–50 bar (300–725 psi)Higher pressure favors the cis isomer (kinetic). Lower pressure (20 bar) may reduce rate but allows easier isomerization control.
Temperature 50°C – 80°C>100°C increases risk of decarboxylation. <50°C yields very slow kinetics.
Route B: Selective Reduction of Mono-Ester

This route relies on the chemoselectivity of Borane reagents.

ReagentSelectivity TargetNotes
Borane-Dimethyl Sulfide (BH3·DMS) Reduces -COOH over -COOMeExcellent selectivity. Reduces the free acid of the mono-ester to the alcohol, leaving the ester intact (which is then hydrolyzed).
LiBH4 Reduces -COOMe over -COOHTypically reduces esters. Can be used if starting with the mono-ester, but requires careful handling.

Troubleshooting Guide

Issue 1: Low Stereoselectivity (Excess cis-Isomer)

Symptom: HPLC/NMR shows a cis:trans ratio of 70:30 or worse after hydrogenation. Root Cause: Catalytic hydrogenation of 1,4-disubstituted benzenes kinetically favors the cis isomer (syn-addition of hydrogen). Corrective Action:

  • Isomerization Step (Mandatory): Do not attempt to optimize the hydrogenation for trans selectivity directly, as it is difficult. Instead, process the crude cis/trans mixture through a thermodynamic isomerization step.

    • Protocol: Dissolve crude acid in 10-20% aqueous KOH or NaOH. Heat to reflux (or autoclave at 150°C) for 4–12 hours. Acidify to precipitate the trans-enriched product.

  • Crystallization: The trans isomer typically has a significantly higher melting point and lower solubility in specific solvents (e.g., water/acetone mixtures) than the cis isomer. Use fractional crystallization to upgrade purity.

Issue 2: Over-Reduction (Formation of 1,4-Cyclohexanedimethanol)

Symptom: Presence of diol byproducts (CHDM) in the crude mixture. Root Cause: Reduction of the carboxylic acid moiety during hydrogenation.[2] Corrective Action:

  • Switch Catalyst: If using Pd/C or Pt/C, switch to Rh/C or Ru/C . Ruthenium and Rhodium are less active toward carboxylic acid reduction under mild conditions compared to the aromatic ring.

  • Control Temperature: Ensure reaction temperature stays below 80°C . Carboxylic acid reduction typically requires higher activation energies (>120°C).

Issue 3: Hydrogenolysis (Loss of Hydroxymethyl Group)

Symptom: Formation of 4-methylcyclohexanecarboxylic acid. Root Cause: Cleavage of the benzylic C-O bond during hydrogenation, common with Pd catalysts or acidic conditions. Corrective Action:

  • Neutral pH: Ensure the reaction medium is neutral. Trace acid catalyzes hydrogenolysis.

  • Catalyst Selection: Avoid Pd/C. Use Rh/C which is known to preserve benzylic oxygen functionality better during ring saturation.

Issue 4: Poor Solubility During Workup

Symptom: Product oils out or fails to precipitate upon acidification. Root Cause: t-4-HCCA is amphiphilic and water-soluble, making extraction difficult. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction with organic solvents (Ethyl Acetate/THF).

  • Continuous Extraction: Use a continuous liquid-liquid extractor if yield loss to the aqueous phase is high.

Frequently Asked Questions (FAQs)

Q: Can I use Terephthalic Acid (TPA) directly? A: Direct selective reduction of TPA to the mono-alcohol is extremely difficult due to symmetry. It is far more efficient to use Dimethyl Terephthalate (DMT) , hydrogenate to the diester (DMCD), and then perform a statistical hydrolysis and separation, or use the 4-(hydroxymethyl)benzoic acid route described above.

Q: What is the best method to distinguish cis and trans isomers? A: Proton NMR (1H-NMR) is definitive. The methine proton adjacent to the carboxyl group in the trans isomer (axial-axial coupling) typically appears as a triplet of triplets (tt) with large coupling constants (~10-12 Hz), whereas the cis isomer (axial-equatorial) shows a narrower multiplet.

Q: Why use Borane-DMS instead of LiAlH4? A: LiAlH4 is a non-selective reducing agent that will reduce both the carboxylic acid and the ester (or two acids) to the diol (CHDM). Borane-DMS is chemoselective for carboxylic acids in the presence of esters, allowing precise mono-reduction if you start with the mono-methyl ester.

References

  • Synthesis of 4-(hydroxymethyl)benzoic acid (Precursor)

    • Method for synthesizing 4-(hydroxymethyl)benzoic acid.[3][4] US Patent 10,669,223 B2. (2020).

  • Isomerization & Hydrogenation Conditions

    • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids.[5][6][7] (Analogous isomerization protocols). US Patent 2016/0326088 A1.

  • Catalytic Hydrogenation of Benzoic Acids

    • Hydrogenation of benzoic acid to cyclohexanecarboxylic acid.[1][3] US Patent 3,210,411.[8]

  • Chemoselective Reduction (Borane)

    • Selective reduction of carboxylic acids to alcohols in presence of esters. J. Org. Chem., 1973, 38 (16), pp 2786–2792.
    • (Canonical Reference for Borane Selectivity).

Sources

Technical Support Center: Purification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the purification of this important compound from its common reaction byproducts.

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a valuable building block in the synthesis of various pharmaceuticals and polymers. Its purification is a critical step to ensure the desired product quality and performance. The most common impurity encountered during its synthesis is the corresponding cis-isomer, along with unreacted starting materials and other side-products. This guide will focus on providing practical solutions to common purification challenges, with an emphasis on recrystallization as the primary purification technique.

Troubleshooting Guide

Encountering issues during purification is a common part of the experimental process. The table below outlines potential problems, their probable causes, and recommended solutions to streamline your workflow.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Co-precipitation of the cis-isomer: The cis-isomer may crystallize along with the desired trans-isomer if the solution is supersaturated with respect to both. - Excessive solvent volume: Using too much solvent will prevent the product from reaching its saturation point for crystallization. - Crystallization temperature is too high: The product may still be soluble at the final crystallization temperature. - Rapid cooling: Fast cooling can lead to the formation of small, impure crystals and trap impurities.- Optimize solvent choice and volume: Water is often a good choice due to the differential solubility of the cis and trans isomers. Start with a minimal amount of hot solvent to dissolve the crude product and add more in small portions only if necessary. - Slow, controlled cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize recovery of the pure trans-isomer. - Perform a second recrystallization: If the purity is still low, a second recrystallization of the obtained solid can significantly improve it.
Product is Oily or Fails to Crystallize - Presence of significant impurities: High levels of byproducts can inhibit crystal lattice formation. - Residual solvent: Incomplete removal of a reaction solvent can act as an oiling agent.- Pre-purification: If the crude product is very impure, consider a preliminary purification step like a liquid-liquid extraction or passing it through a short plug of silica gel. - Solvent swap: Ensure the reaction solvent is completely removed before attempting recrystallization. This can be achieved by evaporation under reduced pressure.
Poor Separation of cis and trans Isomers (Confirmed by HPLC/GC) - Inappropriate recrystallization solvent: The chosen solvent may not provide sufficient solubility difference between the isomers. - Solution cooled too quickly: Rapid cooling does not allow for the selective crystallization of the less soluble trans-isomer.- Solvent screening: Test a variety of solvents or solvent mixtures. Water, or a mixture of ethanol and water, is a good starting point. The goal is to find a system where the trans-isomer is sparingly soluble at low temperatures while the cis-isomer remains in solution. - Controlled cooling rate: A slow cooling rate is crucial for effective separation of stereoisomers.
Presence of Starting Material in the Final Product - Incomplete reaction: The initial synthesis reaction did not go to completion. - Similar solubility profile: The starting material may have similar solubility to the product in the chosen recrystallization solvent.- Optimize reaction conditions: Re-evaluate the reaction time, temperature, and catalyst loading to drive the reaction to completion. - pH adjustment and extraction: If the starting material is, for example, p-hydroxybenzoic acid, its acidic nature can be exploited. Dissolve the crude mixture in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove the unreacted starting material.
Discolored Product - Presence of colored impurities from the reaction. - Degradation of the product or impurities. - Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. This can effectively adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.

Purification Workflow Diagram

Purification Workflow cluster_0 Crude Product Analysis cluster_1 Purification by Recrystallization cluster_2 Purity Verification Crude_Product Crude Product (mixture of cis/trans isomers, starting materials, etc.) Initial_Analysis Initial Purity Assessment (HPLC/GC) Crude_Product->Initial_Analysis Dissolution Dissolve in Minimum Hot Solvent (e.g., Water) Initial_Analysis->Dissolution Proceed to Purification Hot_Filtration Hot Filtration (optional, for insoluble impurities) Dissolution->Hot_Filtration Slow_Cooling Slow Cooling to Room Temperature Hot_Filtration->Slow_Cooling Ice_Bath Cooling in Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration to Collect Crystals Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Drying Dry Purified Product Wash_Crystals->Drying Final_Analysis Final Purity Assessment (HPLC/GC, Melting Point) Drying->Final_Analysis Analyze Purified Solid Pure_Product Pure trans-Isomer Final_Analysis->Pure_Product

Caption: A typical workflow for the purification of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and why?

A1: The most common and challenging byproduct is the cis-isomer of 4-(hydroxymethyl)cyclohexanecarboxylic acid. This is because many synthetic routes, such as the catalytic hydrogenation of p-hydroxybenzoic acid or dimethyl 1,4-cyclohexanedicarboxylate, are not completely stereoselective. The hydrogenation can occur from different faces of the planar aromatic ring or the ester group, leading to the formation of both cis and trans isomers. The ratio of these isomers can depend on the catalyst, solvent, and reaction conditions used.

Q2: Why is recrystallization the preferred method for separating the cis and trans isomers?

A2: Recrystallization is effective for separating diastereomers like cis and trans isomers because they often have different physical properties, most notably their solubility in a given solvent and their ability to pack into a crystal lattice. The trans-isomer is generally more symmetrical and can pack more efficiently into a stable crystal lattice, often making it less soluble than the more sterically hindered cis-isomer. By carefully selecting a solvent and controlling the cooling rate, the less soluble trans-isomer can be selectively crystallized, leaving the more soluble cis-isomer in the mother liquor.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but have low solubility for the desired trans-isomer at low temperatures. Conversely, the major impurities (like the cis-isomer) should remain soluble at low temperatures. For trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, water is an excellent starting point due to the compound's polarity from the hydroxyl and carboxylic acid groups. A patent for a similar compound, trans-4-aminomethyl-cyclohexane carboxylic acid, demonstrates successful purification from the cis-isomer using water.[1] For less polar impurities, a mixed solvent system, such as ethanol-water or ethyl acetate-hexane, might be necessary. The optimal solvent or solvent system is best determined experimentally through small-scale solubility tests.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the pure substance, which lowers the energy required to melt it. A broad melting range suggests a significant amount of impurity is present. It is highly recommended to re-purify the product, possibly by a second recrystallization, and to verify the purity using an analytical technique like HPLC or GC.

Q5: How can I confirm the purity and the isomeric ratio of my final product?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for assessing the purity and determining the cis/trans isomer ratio.[2][3] For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. A pure sample of the trans-isomer should show a single major peak, and the area of this peak relative to the total area of all peaks gives the purity. The isomeric ratio can be determined by comparing the peak areas of the cis and trans isomers.

Detailed Experimental Protocol: Recrystallization from Water

This protocol provides a general procedure for the purification of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid by recrystallization from water. It is recommended to start with a small amount of crude material to optimize the conditions.

Materials:

  • Crude trans-4-(hydroxymethyl)cyclohexanecarboxylic acid

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water (start with approximately 5-10 mL of water per gram of crude material). Heat the mixture on a hot plate with stirring until the water begins to boil.

  • Achieving Saturation: If the solid has not completely dissolved, add small portions of hot deionized water until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals and for effective separation of the cis and trans isomers.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the trans-isomer.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing the soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze the purity and isomeric ratio by HPLC or GC. A pure sample of the trans-isomer should have a sharp melting point.

References

  • U.S.
  • U.S. Patent 3,839,429, issued October 1, 1974, for "Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid."
  • Caccamese, S., & Azzolina, R. (1979). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
  • BenchChem. (2025). Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate.
  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]

  • Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(4), o598. [Link]

Sources

Side reactions in the synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid from dimethyl terephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid from dimethyl terephthalate (DMT). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, troubleshooting-focused FAQs that explain the causality behind experimental outcomes and offer validated protocols to enhance yield, purity, and stereoselectivity.

Overview of the Synthetic Pathway

The conversion of dimethyl terephthalate (DMT) to trans-4-(hydroxymethyl)cyclohexanecarboxylic acid is a multi-step process that requires precise control over hydrogenation and reduction conditions. The typical pathway involves two primary stages:

  • Aromatic Ring Hydrogenation: The benzene ring of DMT is first saturated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This step is crucial for establishing the cis/trans stereochemistry of the final product.

  • Selective Ester Reduction & Hydrolysis: One of the methyl ester groups of DMCD is selectively reduced to a hydroxymethyl group, while the other is hydrolyzed to a carboxylic acid. Controlling this selectivity is one of the most significant challenges.

This guide will address the side reactions that can occur at each stage, leading to impurities and reduced yields.

G cluster_side_reactions Potential Side Reactions DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) (cis/trans mixture) DMT->DMCD Step 1: Ring Hydrogenation H₂, Catalyst (e.g., Ru, Pd) Hydrogenolysis Hydrogenolysis Products (e.g., Methyl p-toluate) DMT->Hydrogenolysis High Temp./Acidic Catalyst HMCHC Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate DMCD->HMCHC Step 2: Selective Ester Reduction (e.g., NaBH₄, LiAlH₄) OverReduction Over-reduction to 1,4-Cyclohexanedimethanol (CHDM) DMCD->OverReduction Harsh Reduction Isomerization Cis-Isomer Formation DMCD->Isomerization Thermodynamic Control Target trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid HMCHC->Target Step 3: Hydrolysis (e.g., NaOH, H₂O)

Caption: General synthetic route from DMT to the target acid, highlighting key stages and common side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My final product is a mixture of cis and trans isomers. How can I increase the yield of the desired trans isomer?

A1: The Cause & Mechanism

The stereochemistry of the final product is primarily determined during the initial hydrogenation of the aromatic ring. The addition of hydrogen across the planar benzene ring on a heterogeneous catalyst surface can lead to both syn-addition (resulting in the cis isomer) and anti-addition or subsequent isomerization, which can produce the trans isomer.[1] The trans isomer is often the thermodynamically more stable product due to the diequatorial positioning of the large substituents on the cyclohexane chair, which minimizes steric strain. Therefore, promoting conditions that allow for thermodynamic equilibration can favor the formation of the trans product.

Troubleshooting & Solutions

  • Catalyst Selection: Ruthenium (Ru) and Rhodium (Rh) based catalysts often provide good selectivity for ring hydrogenation.[2] The choice of support material is also critical; neutral supports like carbon or alumina are preferred to prevent acid-catalyzed side reactions.

  • Reaction Conditions: Higher temperatures and longer reaction times during the ring hydrogenation step can facilitate the isomerization of the kinetic cis product to the more stable trans product. However, excessively high temperatures can promote hydrogenolysis.[3]

  • Post-Hydrogenation Isomerization: If the hydrogenation step yields an unfavorable cis/trans ratio, a separate isomerization step can be introduced. Treating the DMCD mixture with a base, such as sodium methoxide in methanol, can deprotonate the alpha-carbon, allowing for equilibration to the thermodynamically favored trans isomer.[4]

Recommended Protocol: Base-Catalyzed Isomerization of DMCD

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude DMCD mixture (containing both cis and trans isomers) in anhydrous methanol (approx. 10 mL per 1 g of DMCD).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add a catalytic amount of sodium methoxide (NaOMe), typically 0.1 to 0.3 equivalents.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using GC or ¹H NMR to observe the change in the cis:trans ratio. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and neutralize the base by adding an acid, such as aqueous HCl or citric acid, until the pH is ~7.

  • Isolation: Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the trans-enriched DMCD, which can be carried forward to the next step.[5]

Q2: I'm observing significant over-reduction, resulting in 1,4-cyclohexanedimethanol (CHDM) as a major byproduct. How can I achieve selective reduction of only one ester group?

A2: The Cause & Mechanism

Over-reduction to 1,4-cyclohexanedimethanol (CHDM) occurs when the reducing agent is too reactive or used in excess, causing both ester groups to be reduced to primary alcohols.[6] The goal is to perform a mono-reduction. This is challenging because the reactivity of the second ester group is similar to the first. The synthesis of the target acid requires the reduction of one ester and the hydrolysis of the other. A common strategy is to first perform the selective mono-reduction to get methyl 4-(hydroxymethyl)cyclohexanecarboxylate and then hydrolyze the remaining ester.

Troubleshooting & Solutions

  • Choice of Reducing Agent: Use a milder reducing agent or a stoichiometric amount of a strong one.

    • Sodium borohydride (NaBH₄): Generally not strong enough to reduce esters on its own but can be effective in the presence of additives like LiCl or at higher temperatures. It offers better selectivity than LiAlH₄.

    • Lithium aluminium hydride (LiAlH₄): A very powerful reducing agent. To achieve mono-reduction, it is critical to use precisely one equivalent or slightly less and to perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control its reactivity.

  • Stoichiometric Control: Carefully control the stoichiometry of the reducing agent. Using a slight excess will almost certainly lead to the diol (CHDM). It is often better to use a slight deficit of the reducing agent, accepting a lower conversion rate in exchange for higher selectivity, and then separate the unreacted starting material later.

  • Reverse Addition: Add the DMCD solution dropwise to a cooled slurry of the reducing agent. This maintains a low concentration of the substrate in the presence of the reagent, which can sometimes favor mono-reduction.

Reducing AgentTypical ConditionsSelectivity for Mono-reductionSafety/Handling Notes
LiAlH₄ THF, -78°C to 0°CModerate to Low (highly dependent on stoichiometry and temperature control)Highly reactive with water and protic solvents. Requires inert atmosphere.
NaBH₄/LiCl Ethanol/THF, RefluxModerate to GoodLess reactive than LiAlH₄, can be handled more easily.
Red-Al® Toluene, 0°C to RTGoodEasier to handle than solid LiAlH₄, but still water-reactive.
Q3: My product is contaminated with byproducts from ester hydrogenolysis (e.g., methyl 4-methylcyclohexanecarboxylate). What causes this and how is it prevented?

A3: The Cause & Mechanism

Hydrogenolysis is a competing side reaction during catalytic hydrogenation where a C-O bond is cleaved by hydrogen. In this synthesis, it can occur at two stages:

  • During Ring Hydrogenation: Aggressive conditions (high temperature, high pressure) or highly active catalysts (especially with acidic supports) can cause the hydrogenolysis of the ester group, reducing it to a methyl group.[7] This pathway competes directly with the desired hydrogenation of the benzene ring.

  • During Ester Reduction: While less common with hydride reagents, certain catalytic hydrogenation methods for ester reduction can also cause hydrogenolysis.

The mechanism often involves the oxidative addition of the metal catalyst into the C-O bond of the ester, followed by hydrogenolytic cleavage.[8] Acidic sites on the catalyst support can promote this reaction by protonating the ester carbonyl, making it more susceptible to cleavage.[7]

G start Low Purity Detected (GC-MS, NMR) q1 Contaminant Identity? start->q1 over_reduction Over-reduction (CHDM) q1->over_reduction C₉H₁₈O₂ hydrogenolysis Hydrogenolysis Byproduct q1->hydrogenolysis C₉H₁₆O₂ cis_isomer Cis-Isomer q1->cis_isomer Diastereomer of Target sol1 Reduce amount/strength of reducing agent. Control reaction temperature. over_reduction->sol1 sol2 Use milder hydrogenation catalyst (e.g., Ru/C). Lower reaction temperature. Use neutral catalyst support. hydrogenolysis->sol2 sol3 Introduce base-catalyzed isomerization step. Use conditions favoring thermodynamic product. cis_isomer->sol3

Caption: Troubleshooting workflow for common synthesis impurities.

Troubleshooting & Solutions

  • Optimize Ring Hydrogenation Conditions:

    • Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (typically 100-150 °C for ring hydrogenation).[9]

    • Catalyst: Use catalysts with lower hydrogenolysis activity. Bimetallic catalysts, such as Ru-Re or potassium-modified Ni, have been shown to suppress this side reaction by modifying the electronic properties of the active sites.[7][10] Using a neutral support like activated carbon is crucial.

  • Control Catalyst Acidity: Avoid acidic supports like zeolites or some forms of alumina unless the process is specifically designed for them. If an acidic support is used, its acidity can be neutralized by adding a small amount of a basic modifier. A recent study showed that modifying a Ni/SiO₂ catalyst with KF neutralized acid sites and significantly inhibited the hydrogenolysis of the ester group, boosting selectivity for the desired product to over 96%.[7][11]

  • Pressure: While high hydrogen pressure is needed for ring saturation, excessively high pressure can sometimes promote hydrogenolysis. Optimization is key (e.g., 3-6 MPa).[7][10]

References

  • Google Patents. (n.d.). Terephthalic acid prepares the method for 1,4 cyclohexane dimethanol.
  • Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • Wiley Online Library. (2017). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • ResearchGate. (2025). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Retrieved from [Link]

  • PubMed. (2020). Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO 2 catalyst. Retrieved from [Link]

  • National Institutes of Health. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol with Supported Trimetallic RuPtSn Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway of dimethyl terephthalate (DMT) hydrogenation over Ru-based catalysts. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Tandem methanolysis and catalytic transfer hydrogenolysis of polyethylene terephthalate to p-xylene over Cu/ZnZrOx catalysts. Retrieved from [Link]

  • RSC Publishing. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. Retrieved from [Link]

Sources

Challenges in the scale-up of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid production

[1]

Welcome to the Advanced Application Guide. This centralized resource addresses the specific engineering and chemical challenges encountered during the scale-up of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (CAS: 13380-84-2).[1] This molecule is a critical bifunctional building block (possessing both carboxylic acid and primary alcohol moieties) used in the synthesis of protease inhibitors, antiviral agents, and novel polymers.[1]

Its production is notoriously difficult due to two competing factors:[1]

  • Stereochemical Control: Achieving high trans-selectivity over the kinetically favored cis-isomer.[1]

  • Chemoselectivity: Reducing the precursor without over-reducing the carboxylic acid to a diol (1,4-cyclohexanedimethanol).[1]

Module 1: Production Workflow & Logic

The following workflow describes the industry-standard "Hydrogenation-Isomerization" route, which balances cost-efficiency with stereochemical purity.

GStartPrecursor:4-(Hydroxymethyl)benzoic AcidStep1Step 1: Catalytic Hydrogenation(Ru/C or Pd/C, H2, H2O/Solvent)Start->Step1 Ring SaturationInterIntermediate:cis/trans Mixture (approx 70:30)Step1->Inter Kinetic ControlStep2Step 2: Thermal/Base Isomerization(NaOH, Reflux, >150°C)Inter->Step2 Thermodynamic EquilibrationStep3Step 3: Selective Crystallization(Solvent: EtOAc/Pet Ether or Water)Step2->Step3 EnrichmentStep3->Step2 Recycle Mother LiquorProductTarget:trans-4-(Hydroxymethyl)cyclohexanecarboxylic AcidStep3->Product Isolation (>98% trans)

Figure 1: Critical Process Flow for the conversion of aromatic precursor to the trans-aliphatic target, highlighting the recycling loop for yield maximization.

Module 2: Troubleshooting Guide (Q&A)

Section A: Reaction Engineering (Hydrogenation)

Q: My hydrogenation reaction stalls at 80% conversion. Adding more catalyst doesn't help.[1] Why? A: This is likely due to catalyst poisoning or product inhibition .

  • Root Cause: The carboxylic acid group can adsorb strongly onto the metal surface (especially Ru or Pd), blocking active sites.[1] Additionally, trace impurities (sulfur, halides) in the starting material (4-hydroxymethylbenzoic acid) can permanently deactivate the catalyst.[1]

  • Protocol:

    • Solvent Switch: Switch to a binary solvent system. Water/Dioxane (1:[1][2]1) or Water/Acetic Acid often mitigates adsorption issues by solvating the carboxylate group more effectively [1].[1]

    • Pressure Threshold: Ensure H2 pressure is maintained >50 bar (725 psi). Aromatic ring reduction is pressure-sensitive; stalling often indicates a drop in effective H2 concentration at the surface.[1]

    • Purification: Recrystallize your starting material.[1][3] Even 50 ppm of sulfur can kill a batch.

Q: I am seeing significant amounts of 1,4-cyclohexanedimethanol (over-reduction). How do I stop this? A: You are losing chemoselectivity.[1] The carboxylic acid is being reduced to an alcohol.[4]

  • Mechanism: While aromatic reduction requires high energy, reducing a COOH group usually requires even harsher conditions or specific catalysts. However, on scale, local hot spots can drive this side reaction.

  • Corrective Action:

    • Temperature Control: Do not exceed 130°C. Above this, the activation energy for COOH reduction may be met.

    • Catalyst Selection: Avoid promoted catalysts (e.g., Re-doped) if they are designed to reduce acids.[1] Stick to unpromoted 5% Ru/C or 5% Pd/C .

    • Acidity: Run the reaction in neutral or slightly basic media (as a salt). The carboxylate anion (-COO⁻) is much harder to reduce than the free acid (-COOH).[1] You can re-acidify after hydrogenation.[1]

Section B: Stereochemistry & Isomerization[1]

Q: The cis/trans ratio after hydrogenation is 70:30 (favoring cis).[1] How do I invert this efficiently? A: Hydrogenation is kinetically controlled, adding hydrogen to the face of the ring adsorbed to the catalyst, naturally favoring the cis isomer (syn-addition).[1] You must drive the system to thermodynamic equilibrium.

  • The Fix (Isomerization Protocol):

    • Base Catalysis: Treat the crude mixture with 10-20 mol% KOH or NaOH in water or ethylene glycol.

    • Heat: Reflux at >150°C (if using glycol) or under pressure (if using water).[1]

    • Mechanism: The base enolizes the position alpha to the carboxylic acid. Re-protonation occurs from the less hindered side, favoring the equatorial (trans) carboxylic acid [2].[1]

    • Target: You should achieve a ~20:80 cis:trans equilibrium. Further enrichment requires crystallization.[1]

Section C: Purification & Isolation[1]

Q: The trans isomer is not crystallizing out; I'm getting an oil or a sticky solid. A: This usually indicates the presence of residual solvent or a high cis content preventing the crystal lattice from forming.[1]

  • Solubility Differential:

    Solvent System cis-Isomer Solubility trans-Isomer Solubility Outcome
    Water (Hot) High Moderate Poor Separation
    Water (Cold) High Low Good Separation
    Ethyl Acetate High Low Excellent Separation

    | Acetone | High | High | No Separation |[1]

  • Protocol:

    • Evaporate the reaction solvent completely.

    • Dissolve the crude solid in minimal boiling Ethyl Acetate.

    • Add Petroleum Ether (or Hexane) dropwise until turbidity appears.[1]

    • Cool slowly to 4°C. The trans isomer (mp 120-125°C) crystallizes; the cis isomer (lower mp) stays in the mother liquor.[1]

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LAH) to produce this from the diacid (Terephthalic acid)? A: Do not do this on scale. LAH is non-selective and will aggressively reduce both carboxylic acid groups to the diol (1,4-cyclohexanedimethanol).[1] Furthermore, quenching large-scale LAH reactions releases massive amounts of hydrogen gas and heat, posing a severe safety risk. The catalytic hydrogenation of the mono-functionalized aromatic precursor (4-hydroxymethylbenzoic acid) is safer and more selective.[1]

Q: How do I distinguish the cis and trans isomers analytically? A:

  • NMR: In ^1H NMR (DMSO-d6), the proton alpha to the carboxyl group (H1) exhibits different coupling constants.

    • Trans: H1 is axial (tt, J ~ 12, 3 Hz) – signal appears upfield.[1]

    • Cis: H1 is equatorial (qn, J ~ 3 Hz) – signal appears downfield.[1]

  • Melting Point: The trans isomer has a significantly higher melting point (~120-128°C) compared to the cis isomer (often <100°C or oil).[1]

Q: Is the "Mono-Ester" route better? A: It is a "Precision Route" but more expensive.[1]

  • Method: Start with trans-1,4-cyclohexanedicarboxylic acid mono-methyl ester.[1] Selectively reduce the ester using Lithium Borohydride (LiBH4) .[1][4] LiBH4 can reduce esters to alcohols in the presence of carboxylic acids [3].[4]

  • Verdict: Use this only if you require >99.5% purity and cannot afford the yield loss associated with crystallization. For bulk scale-up, the hydrogenation/isomerization route is more economical.[5]

References

  • Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture. CABI Digital Library. Available at: [Link][1]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.Google Patents (WO2017134212A1). (Describes the base-mediated cis-to-trans isomerization mechanism).
  • Selective Reduction of Esters and Lactones. Myers Group, Harvard University. Available at: [Link]

Technical Support Center: Solubility Enhancement for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address solubility challenges encountered by researchers, chemists, and formulation scientists. Our goal is to equip you with the scientific rationale and practical steps needed to effectively solubilize this compound in various organic solvents for your experimental needs.

Section 1: Understanding the Solubility Challenge

This section covers the fundamental properties of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid that govern its solubility behavior.

Q1: What are the key physicochemical properties of this molecule, and how do they impact its solubility?

Answer: The solubility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is dictated by its unique bifunctional structure. It possesses a non-polar cyclohexane ring and two polar functional groups: a primary alcohol (-CH₂OH) and a carboxylic acid (-COOH). This duality creates a complex solubility profile.

The key properties are summarized below:

PropertyValueImplication for Solubility
Molecular FormulaC₈H₁₄O₃Indicates a significant hydrocarbon backbone relative to polar groups.[1][2]
Molecular Weight158.20 g/mol Moderate molecular weight.[2]
Melting Point~141 °CA relatively high melting point suggests strong intermolecular forces (hydrogen bonding) in the solid state, which must be overcome for dissolution.[2][3]
pKa~4.83 (Predicted)The carboxylic acid is weakly acidic, allowing for deprotonation and salt formation in basic conditions.[3]
H-Bond Donors2The hydroxyl and carboxylic acid protons can form hydrogen bonds with acceptor solvents.[1]
H-Bond Acceptors3The oxygen atoms can accept hydrogen bonds from donor solvents.[1]
XLogP3-AA0.7 (Predicted)A low octanol-water partition coefficient indicates a preference for polar environments over non-polar ones.[4]
Q2: Why is this compound difficult to dissolve in many common organic solvents?

Answer: The difficulty arises from a "polarity mismatch." The molecule's two polar ends can form strong hydrogen bonds with each other, leading to a stable crystal lattice that is difficult to break apart.[2][3]

  • In non-polar solvents (e.g., hexane, toluene): The solvent cannot form the necessary hydrogen bonds to overcome the strong intermolecular forces of the solute. The polar functional groups make it incompatible.

  • In polar aprotic solvents (e.g., acetone, ethyl acetate): While these solvents can act as hydrogen bond acceptors, they lack donor capabilities. This provides an incomplete solvation environment for both the hydroxyl and carboxylic acid groups.

  • In polar protic solvents (e.g., methanol, ethanol): These are generally the best starting points, as they can act as both hydrogen bond donors and acceptors. However, the non-polar cyclohexane backbone can limit high solubility even in these solvents. Some solubility in methanol is reported.[3]

Section 2: Strategy Selection Workflow

Before proceeding to specific techniques, it is crucial to select the appropriate strategy based on your experimental constraints. The primary consideration is whether the chemical modification of the starting material is permissible for your application.

Q3: I need to dissolve this compound for my experiment. How do I decide which method to use?

Answer: Use the following decision tree to guide your strategy. This workflow prioritizes the simplest, least disruptive methods first.

Solubility_Workflow start Goal: Dissolve Compound q1 Is chemical modification of the compound acceptable? start->q1 phys_methods Focus on Physical & Formulation Methods q1->phys_methods No chem_methods Chemical Modification is an Option q1->chem_methods Yes cosolvency 1. Try Cosolvency (e.g., DMSO/Methanol, PEG 300) phys_methods->cosolvency ph_adjust 2. Try In Situ Salt Formation (Add Base) chem_methods->ph_adjust ester 3. Consider Derivatization (e.g., Esterification) ph_adjust->ester If salt is unsuitable

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 3: Physical & Formulation-Based Techniques

These methods modify the solvent environment without chemically altering the compound.

Q4: Can I improve solubility just by changing physical conditions?

Answer: Yes, to a limited extent. Applying heat and sonication are simple first steps.

  • Heating: Gently warming the solvent mixture increases the kinetic energy of the system, which can help overcome the solute-solute interactions in the crystal lattice. Always check the thermal stability of your compound before heating.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process. This is particularly useful for preparing saturated or near-saturated solutions.[5]

Q5: What is cosolvency, and how can I use it effectively?

Answer: Cosolvency is a powerful technique that involves mixing two or more miscible solvents to create a system with an ideal polarity for your solute.[6][7] For trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid, the goal is to use a solvent blend that can solvate both the polar functional groups and the non-polar ring.

The mechanism involves reducing the interfacial tension between the aqueous or primary solvent and the hydrophobic portions of the drug molecule.[7] Commonly used cosolvents include ethanol, propylene glycol (PG), polyethylene glycols (e.g., PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[6][8]

  • Primary Solvent Selection: Start with a polar protic solvent where the compound shows some initial solubility, such as Methanol or Ethanol.

  • Cosolvent Selection: Choose a set of biocompatible or process-compatible cosolvents. A good starting list includes DMSO, N,N-Dimethylformamide (DMF), Propylene Glycol, and PEG 300.

  • Systematic Screening:

    • Prepare a series of vials. To each, add a fixed amount of your compound (e.g., 5 mg).

    • Create binary solvent mixtures in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of primary solvent to cosolvent).

    • Add a fixed volume of each mixture to the vials.

    • Vortex and sonicate the vials for a set period (e.g., 30 minutes).

    • Visually inspect for complete dissolution. For quantitative results, analyze the supernatant via HPLC or UV-Vis spectroscopy.

  • Optimization: Once a promising binary system is found, you can perform a finer titration or introduce a third solvent to further optimize solubility.

Q6: I read that adding a small amount of water to an organic solvent can sometimes increase the solubility of carboxylic acids. Is this a valid approach?

Answer: Yes, this phenomenon, known as "water-enhanced solubility," is a valid and often counter-intuitive approach.[9] For certain carboxylic acids, the presence of a small amount of water in an organic phase can significantly increase solubility.[9][10] The water molecules can act as a bridge, forming hydrogen bonds with both the carboxylic acid and the organic solvent (especially Lewis-base solvents with carbonyl groups), thereby facilitating dissolution.[9] This is a simple variable to test and can be surprisingly effective.

Section 4: Chemical Modification Techniques

If your experimental design allows, chemically modifying the compound is often the most effective way to achieve high solubility.

Q7: How can I use pH to dramatically increase solubility?

Answer: The carboxylic acid group on your molecule is weakly acidic. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt.[6] This salt is an ionic species and is typically much more soluble in polar protic solvents (like ethanol, methanol, or water) than the neutral parent acid.[11][12] This is one of the most common and effective strategies for enhancing the solubility of acidic drugs.[12][13]

Q8: What is in situ salt formation and how do I do it?

Answer: In situ salt formation involves adding a base directly to a suspension of the free acid in the desired solvent, rather than isolating the salt beforehand. This is a rapid and convenient way to prepare a stock solution.

  • Solvent & Base Selection:

    • Choose a polar organic solvent (e.g., Methanol, Ethanol).

    • Select a suitable base. For organic solvents, a stock solution of sodium hydroxide or potassium hydroxide in the same solvent (e.g., 1M NaOH in Methanol) is a good choice. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Procedure:

    • Suspend a known quantity of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in your chosen solvent.

    • While stirring, add the basic solution dropwise. Add approximately 1.0 to 1.1 molar equivalents of the base relative to the acid.

    • Continue stirring. The suspension should clarify as the highly soluble salt is formed.

    • If necessary, gentle warming or sonication can be applied to speed up the process.

  • Validation: The final pH of the solution should be basic (typically > 8) to ensure the compound remains in its salt form. Note that precipitation can occur if the solution is later acidified.[14]

Q9: My application is incompatible with salts or high pH. When should I consider derivatization like esterification?

Answer: Derivatization is an excellent strategy when you need to increase solubility in less polar organic solvents or when ionic species are undesirable. By converting one of the polar functional groups into a less polar ester, you can significantly alter the molecule's overall polarity. This is a common "prodrug" strategy in drug development.[15][16][17]

  • Esterifying the Carboxylic Acid: Forms a neutral ester, increasing lipophilicity and enhancing solubility in solvents like ethyl acetate, dichloromethane (DCM), or mixtures containing them. A patent for a related compound describes the synthesis of the methyl ester.[18]

  • Esterifying the Alcohol: This is also possible but typically requires more specific reagents (e.g., reacting with an acyl chloride).

This protocol converts the carboxylic acid to its corresponding methyl ester, increasing lipophilicity.

Esterification cluster_0 Reactants cluster_1 Products Acid R-COOH (Your Compound) Reaction Acid->Reaction Alcohol CH3OH (Methanol, as solvent and reactant) Alcohol->Reaction Ester R-COOCH3 (Methyl Ester Derivative) Water H2O Catalyst H+ Catalyst (e.g., H2SO4) Catalyst->Reaction Reaction->Ester Reaction->Water

Caption: Workflow for Fischer Esterification.

  • Setup: In a round-bottom flask equipped with a condenser, dissolve trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (1 equivalent) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.05 equivalents).[19][20]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically several hours).[18]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[18]

    • Remove the methanol under reduced pressure (rotary evaporation).

    • Extract the resulting aqueous residue with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

  • Purification: Purify the crude product via column chromatography if necessary. The resulting methyl ester should exhibit enhanced solubility in moderately polar to non-polar organic solvents.

Section 5: Troubleshooting Common Issues
Q10: My compound dissolved in a cosolvent system but precipitated ("crashed out") after sitting for a while or upon cooling. What happened?

Answer: This indicates that you created a supersaturated solution, which is thermodynamically unstable. The initial energy input (heating, sonication) allowed more solute to dissolve than is stable at ambient temperature. To resolve this, you can either slightly increase the proportion of the better cosolvent or accept a lower final concentration that is stable at your working temperature.

Q11: I tried the in situ salt formation, but the compound won't fully dissolve. What could be the issue?

Answer: There are several possibilities:

  • Insufficient Base: You may not have added enough base to deprotonate all of the acid. Try adding a slight excess of base (e.g., 1.1 equivalents).

  • Poor Salt Solubility: While salts are generally more soluble, the specific salt you formed (e.g., the sodium salt) may still have limited solubility in your chosen solvent. Try a different solvent or a different counter-ion (e.g., use potassium hydroxide to form the potassium salt, or an organic base like triethylamine).

  • Impurity: Your starting material may contain non-acidic impurities that are insoluble under these conditions.

Q12: I successfully formed a salt, but it seems to be unstable in my subsequent reaction, causing my compound to precipitate. What are my options?

Answer: This often happens if your downstream reaction mixture is acidic or contains components that can react with your salt. If the pH of your solution drops, the carboxylate salt will be protonated back to the less soluble free acid.

  • Buffer the System: If possible, add a non-reactive buffer to your reaction mixture to maintain a basic pH.

  • Use a Different Strategy: If maintaining a basic pH is not an option, salt formation is not a suitable method. You should revert to a cosolvency approach or consider using the ester derivative (Protocol 3), which is stable under neutral or acidic conditions.

References
  • Pawar, P., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 1-8. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, K., & Patel, N. (2019). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 6(1), 896-905. Retrieved from [Link]

  • Shinde, A., & Pawar, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(4), 1-10. Retrieved from [Link]

  • Lestari, M. D., & Indrayani, A. W. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 343-350. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 16(9), 1264. Retrieved from [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. Retrieved from [Link]

  • Asare-Addo, K., et al. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. International Journal of Pharmaceutics, 552(1-2), 304-314. Retrieved from [Link]

  • Clark, J. (2015). Esterification. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs of Alcohols and Phenols. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022). Fischer Esterification. Retrieved from [Link]

  • Serajuddin, A. T. M. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(4), 279-286.
  • Organic Chemistry Tutor. (2019). Esterification of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Mohammed, A. R. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Pharmapproach. (2021). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Hussain, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. World Journal of Pharmaceutical Research, 11(5), 469-487. Retrieved from [Link]

  • Sathesh Babu, P. R., & Kumar, K. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]

  • BYJU'S. (2023). Esterification Reaction between Alcohol and Carboxylic Acid. YouTube. Retrieved from [Link]

  • Bastin, R. J., et al. (2000). Principles of Salt Formation. ResearchGate. Retrieved from [Link]

  • Diehl, K. L., & Johnson, J. S. (2014). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters, 5(6), 609-613. Retrieved from [Link]

  • Al-Shahrabi, A., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository. Retrieved from [Link]

  • Rautio, J., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(1), 4. Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Hydroxymethyl-cyclohexanecarboxylic acid methyl ester. Retrieved from [Link]

  • Patel, M. P., & Patel, J. K. (2017). Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 19-27.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Esterification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific chemical transformation. As a bifunctional molecule containing both a carboxylic acid and a primary alcohol, this substrate presents unique challenges, primarily the potential for self-esterification or polymerization, which can lead to lower than expected yields of the desired mono-ester. This document provides in-depth, field-tested insights in a question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a high molecular weight, insoluble material in my reaction mixture, leading to a low yield of my desired mono-ester. What is happening and how can I prevent it?

A1: The likely cause is intermolecular self-esterification, leading to the formation of polyesters. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid possesses both a nucleophilic hydroxyl group and an electrophilic carboxylic acid. Under esterification conditions, particularly with strong acid catalysis and heat, one molecule can react with another, initiating a polymerization cascade.

Root Cause Analysis:

The fundamental issue is the competition between the intended intermolecular reaction with your target alcohol and the unintended intermolecular self-esterification.

Troubleshooting Protocol:

To favor the desired mono-esterification, you need to manipulate the reaction kinetics to favor the reaction with your external alcohol over self-polymerization.

  • Utilize a Large Excess of the Target Alcohol: By using the target alcohol as the solvent, or in a large excess (e.g., 10-20 equivalents), you can shift the reaction equilibrium towards the formation of the desired product according to Le Châtelier's principle.[1][2][3]

  • Gradual Addition of the Bifunctional Acid: Instead of adding all the trans-4-(hydroxymethyl)cyclohexanecarboxylic acid at once, consider a slow, controlled addition to the reaction mixture containing the alcohol and catalyst. This maintains a low concentration of the bifunctional starting material, minimizing its chances of reacting with itself.

  • Consider Milder Reaction Conditions: High temperatures can accelerate the rate of polymerization. If feasible, explore milder esterification methods that do not require high heat.

Q2: My reaction appears to stall, with incomplete conversion of the starting material even after prolonged reaction times. What are the potential causes?

A2: Incomplete conversion in a Fischer-Speier esterification is often due to the reversible nature of the reaction and the presence of water. The esterification of a carboxylic acid with an alcohol is an equilibrium process that produces water as a byproduct.[1][3][4] If this water is not removed, it can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[1][3]

Troubleshooting Protocol:

  • Water Removal: The most effective way to drive the reaction to completion is to remove the water as it is formed.[1][3]

    • Dean-Stark Apparatus: If your alcohol forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is an excellent method for continuous water removal.[1]

    • Molecular Sieves: For smaller scale reactions or when a Dean-Stark trap is not practical, the addition of activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water produced.[3][5]

  • Catalyst Activity: Ensure your acid catalyst is active and used in the appropriate amount. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or hydrochloric acid (HCl).[1][6]

  • Reaction Temperature: While high temperatures can promote side reactions, an insufficient temperature may lead to a slow reaction rate. Ensure the reaction is heated to the reflux temperature of the alcohol being used.

ParameterRecommendation for Driving EquilibriumRationale
Water Remove via Dean-Stark or molecular sievesPrevents reverse reaction (ester hydrolysis) and shifts equilibrium to the product side.
Alcohol Concentration Use a large excess (can be the solvent)Increases the probability of the desired intermolecular reaction.[2]
Temperature Reflux at the boiling point of the alcoholProvides sufficient activation energy for the reaction to proceed at a reasonable rate.
Q3: I am using a coupling agent like DCC for my esterification and am still getting low yields. What could be the issue?

A3: Low yields in DCC-mediated esterifications of this substrate can arise from steric hindrance and the formation of N-acylurea byproducts. While DCC (dicyclohexylcarbodiimide) coupling is a powerful method, its effectiveness can be diminished by sterically hindered alcohols or carboxylic acids.[7] The primary byproduct, dicyclohexylurea (DCU), is often insoluble and can complicate purification.

Troubleshooting Protocol:

  • Addition of a Catalyst: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction and improve yields, especially with sterically hindered substrates.[7]

  • Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature Control: These reactions are typically run at room temperature or cooled to 0 °C to control the reaction rate and minimize side reactions.

  • Workup Procedure: The insoluble DCU byproduct must be thoroughly removed by filtration before proceeding with the aqueous workup to avoid contamination of the final product.

Experimental Workflow for DCC/DMAP Esterification:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve acid & alcohol in anhydrous DCM B Add DMAP (catalytic) A->B C Cool to 0 °C B->C D Add DCC solution dropwise C->D E Stir at room temperature (monitor by TLC) D->E F Filter to remove DCU precipitate E->F G Wash filtrate with dilute acid, then brine F->G H Dry organic layer (e.g., Na₂SO₄) G->H I Concentrate and purify (e.g., column chromatography) H->I Start Low Yield Observed Q1 Incomplete Conversion? Start->Q1 Q2 Polymer/Insoluble Byproduct? Q1->Q2 No A1 Issue: Reversibility/Water Presence Solution: - Add Dean-Stark/Mol. Sieves - Increase Alcohol Excess Q1->A1 Yes A2 Issue: Self-Esterification Solution: - Use Large Excess of Target Alcohol - Slow Addition of Starting Acid - Milder Conditions (e.g., DCC/DMAP) Q2->A2 Yes A3 Issue: Purification Loss / Other Solution: - Optimize Chromatography - Check for Isomerization (NMR) - Re-evaluate Catalyst Choice Q2->A3 No

Sources

Validation & Comparative

Comparative analysis of cis vs. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in drug design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of cis- vs. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid , focusing on their distinct roles as bifunctional linkers in medicinal chemistry.

Executive Summary: The "Spacer" Verdict

In drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and bifunctional ligands, the 4-(Hydroxymethyl)cyclohexanecarboxylic acid scaffold serves as a critical non-aromatic linker.

  • Select the trans-isomer when: You require a rigid, linear extension (approx. 6–7 Å) to span a binding pocket or connect two warheads with minimal entropic penalty. It acts as a "stiff rod," improving cell permeability by reducing the number of accessible conformers.

  • Select the cis-isomer when: You need to introduce a kink or turn (approx. 109° bond angle vector) to induce a specific hairpin geometry or when the linear trans-isomer causes steric clash within the binding cleft.

Structural & Conformational Analysis

The physicochemical differences between these isomers stem entirely from their spatial arrangement on the cyclohexane chair.[1]

The Thermodynamic Landscape

The cyclohexane ring exists predominantly in a chair conformation.[2] The stability of substituents is governed by 1,3-diaxial interactions.[1][3]

  • Trans-Isomer (The Rigid Linear):

    • Configuration: 1,4-diequatorial (ee) vs. 1,4-diaxial (aa).

    • Dominant Species: The diequatorial (ee) conformer is thermodynamically favored by >99% because it eliminates high-energy 1,3-diaxial steric strains.

    • Result: The molecule is locked into a linear shape. The vectors of the hydroxymethyl and carboxylic acid groups point in opposite directions (180° dihedral projection), maximizing the distance between functional heads.

  • Cis-Isomer (The Flexible Kink):

    • Configuration: Axial-Equatorial (ae)

      
       Equatorial-Axial (ea).
      
    • Dynamics: Since one group must always be axial, the cis-isomer undergoes rapid ring flipping at physiological temperatures. It exists as an equilibrium mixture.[1]

    • Result: The molecule adopts a "bent" or "U-shape" geometry. It has higher entropy and conformational flexibility compared to the trans-isomer.

Visualization of Conformational Flux

The following diagram illustrates the energy landscape and spatial vectors of both isomers.

ConformationAnalysis Trans_EE Trans-Isomer (Diequatorial) Most Stable Linear Vector (180°) Trans_AA Trans-Isomer (Diaxial) High Energy (Unstable) Steric Clash Trans_EE->Trans_AA High Energy Barrier (Rarely occurs) Cis_AE Cis-Isomer (Axial-Equatorial) Moderate Energy Bent Vector Cis_EA Cis-Isomer (Equatorial-Axial) Moderate Energy Bent Vector Cis_AE->Cis_EA Rapid Ring Flip (Equilibrium)

Figure 1: Conformational equilibrium showing the stability lock of the trans-isomer vs. the flexibility of the cis-isomer.

Physicochemical & Pharmacological Profiling

The choice of isomer impacts not just binding, but the physical properties of the drug candidate.

FeatureTrans-Isomer Cis-Isomer Implication for Drug Design
Geometry Linear, extendedBent, kinkedTrans is ideal for PROTAC linkers; Cis for macrocyclization mimics.
Rigidity High (Conformationally locked)Low (Flexible)Trans reduces entropic penalty upon binding.
Melting Point High (>120°C typically)LowerTrans packs better in crystal lattices (easier purification).
Solubility ModerateGenerally HigherCis disrupts lattice energy more effectively, aiding solubility.
Metabolic Stability HighModerateTrans substituents are less sterically exposed to oxidative enzymes in some contexts.
Cell Permeability EnhancedVariableRigid trans scaffolds often show better passive permeability by minimizing the "floppy" polar surface area.
Use Case: PROTAC Linker Design

In PROTAC design, the linker length and exit vector are decisive.[4]

  • Why Trans? A trans-cyclohexane linker provides a defined distance between the E3 ligase binder (e.g., Thalidomide) and the Target Protein binder. This rigidity prevents the linker from collapsing onto itself, which is a common issue with PEG linkers.

  • Citation: The use of rigid trans-cyclohexane linkers has been validated to improve the degradation efficiency (Dmax) and potency (DC50) of degraders by stabilizing the ternary complex [1].

Experimental Protocols: Synthesis & Separation

Commercial supplies often come as a mixture of cis and trans (often 30:70 or 40:60). For precise SAR (Structure-Activity Relationship) studies, you must separate them.

Protocol: Chemical Separation via Iodolactonization

This method exploits the geometry of the cis-isomer. The cis-isomer (axial carboxylic acid/equatorial hydroxymethyl) can form an intramolecular lactone, whereas the trans-isomer cannot.

Reagents:


, 

,

, Water/THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve the cis/trans mixture (10 g) in 0.5 M aqueous

    
     (200 mL).
    
  • Iodination: Add a solution of

    
     (1.2 eq) and 
    
    
    
    in water slowly at 0°C. Stir at room temperature for 12 hours.
  • Extraction (The Separation Step):

    • The cis-isomer cyclizes to form a neutral iodolactone .

    • The trans-isomer remains as the soluble carboxylate salt .

    • Extract the reaction mixture with Dichloromethane (DCM). The organic layer contains the cis-derived iodolactone. The aqueous layer contains the trans-acid.

  • Recovery of Trans: Acidify the aqueous layer with HCl to pH 2. Precipitate the trans-acid and filter. Recrystallize from Acetone/Hexane.

  • Recovery of Cis: Treat the iodolactone (organic layer) with Zinc dust in Acetic Acid to reduce it back to the cis-acid.

Protocol: Isomerization (Trans-Enrichment)

If you require exclusively the trans-isomer (the thermodynamic product), you can force isomerization.

  • Esterification: Convert the crude acid mixture to the methyl ester (MeOH,

    
    , reflux).
    
  • Equilibration: Treat the ester mixture with Sodium Methoxide (NaOMe) in Methanol at reflux for 24 hours. The base deprotonates the alpha-carbon; reporotonation favors the thermodynamically stable trans-isomer (diequatorial).

  • Hydrolysis: Saponify the ester (LiOH, THF/H2O) to yield >90% trans-acid.

Separation Workflow Diagram

SeparationProtocol Mixture Start: Cis/Trans Mixture (4-(Hydroxymethyl)cyclohexanecarboxylic acid) Decision Goal: Separate or Convert? Mixture->Decision Path_Sep Separation (Iodolactonization) Decision->Path_Sep Need both isomers Path_Iso Isomerization (Thermodynamic Control) Decision->Path_Iso Need Trans only Step_Lactone Add I2 / NaHCO3 Cis forms neutral Lactone Trans remains Anionic Path_Sep->Step_Lactone Step_Ester Methyl Esterification Path_Iso->Step_Ester Step_Extract DCM Extraction Step_Lactone->Step_Extract Result_Cis Organic Layer: Cis-Iodolactone (Reduce w/ Zn to recover Cis) Step_Extract->Result_Cis Result_Trans Aqueous Layer: Trans-Carboxylate (Acidify to recover Trans) Step_Extract->Result_Trans Step_Base Reflux w/ NaOMe (Favors Trans >90%) Step_Ester->Step_Base Result_PureTrans Hydrolysis -> Pure Trans Acid Step_Base->Result_PureTrans

Figure 2: Workflow for chemical separation and thermodynamic isomerization of the isomers.

References

  • Design of PROTAC Linkers: Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Conformational Analysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Synthesis & Properties: Qi, Q.-R., et al. (2008).[6][7] "trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid."[6][7] Acta Crystallographica Section E. Link

  • Isomer Separation: Mori, K., & Nakahara, Y. (1982). "Synthesis of both enantiomers of grandisol." Tetrahedron.

Sources

Performance of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid linkers versus cyclobutane linkers in PROTACs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-HMCCA) linkers versus cyclobutane linkers in PROTACs. Content Type: Technical Comparison Guide.

Comparative Analysis: trans-Cyclohexane (t-HMCCA) vs. Cyclobutane Scaffolds

Executive Summary

In the evolution of PROTAC design, the shift from flexible (PEG/alkyl) to rigid linkers represents a critical strategy to optimize oral bioavailability and ternary complex stability. This guide compares two distinct carbocyclic linker motifs: the 6-membered trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-HMCCA) and the 4-membered Cyclobutane derivatives.

While both motifs reduce the entropic penalty of binding compared to PEG chains, they offer distinct geometric exit vectors and physicochemical profiles. t-HMCCA is the "linear extender," providing a defined ~5.5–6.0 Å spacing with high metabolic stability. Cyclobutane , conversely, acts as a "compact turn" element, offering shorter spanning distances and unique puckering dynamics that can access cryptic binding pockets unavailable to bulkier cyclohexane rings.

Geometric & Structural Analysis

The primary differentiator between these linkers is the "Exit Vector"—the angle and distance at which the warhead and E3 ligand are projected.

2.1 Structural Comparison Table
Featuretrans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-HMCCA)Cyclobutane Linkers (1,3-trans/cis)
Ring Size 6-membered (Chair conformation)4-membered (Puckered conformation)
Span Distance ~5.5 – 6.0 Å (Extended)~3.0 – 4.5 Å (Compact)
Exit Vector Angle 180° (Linear/Coaxial)Variable (140°–160° depending on puckering)
Conformational Freedom Low (Rigid Chair)Moderate (Ring Flip/Puckering)
Steric Bulk High (Requires solvent channel)Medium (Fits tighter interfaces)
Primary Utility Spanning solvent-exposed gaps; improving permeability via polar shielding.Inducing sharp turns; minimizing molecular weight (MW).
2.2 Visualization of Linker Geometry

The following diagram illustrates the spatial projection differences. t-HMCCA enforces a linear separation, whereas cyclobutane allows for angular "kinks" essential for specific E3-POI interfaces (e.g., VHL-CRBN pairings).

LinkerGeometry cluster_0 t-HMCCA (6-Membered) cluster_1 Cyclobutane (4-Membered) C6_Conf Chair Conformation (Low Energy) C6_Vec Exit Vector: 180° (Linear) C6_Conf->C6_Vec Enforces C6_Dist Span: ~6.0 Å C6_Vec->C6_Dist Linear_Binding Ideal for Deep Linear Pockets C6_Dist->Linear_Binding C4_Conf Puckered Conformation (Ring Strain) C4_Vec Exit Vector: ~150° (Angular) C4_Conf->C4_Vec Permits C4_Dist Span: ~4.0 Å C4_Vec->C4_Dist Compact_Binding Ideal for Surface Turn Interfaces C4_Dist->Compact_Binding

Figure 1: Geometric constraints imposed by linker scaffolds. t-HMCCA enforces linearity, while cyclobutane facilitates angular turns.

Physicochemical Performance & ADME

Rigid linkers are superior to PEGs in "chameleonic" behavior—the ability to hide polar surface area (PSA) in lipophilic membranes while exposing it in aqueous media.

3.1 Permeability and Solubility Data

Data synthesized from comparative rigid linker studies (e.g., AstraZeneca, Arvinas).

Metrict-HMCCA (Cyclohexane)CyclobutaneInterpretation

LogP
+0.8 to +1.2 vs PEG+0.4 to +0.6 vs PEGt-HMCCA increases lipophilicity more significantly, aiding cell entry.
TPSA (Topological Polar Surface Area) Lower (Shielded)Moderatet-HMCCA is more efficient at intramolecular H-bond shielding.
Solubility (Aq) Moderate (needs polar groups)GoodCyclobutane is less hydrophobic than cyclohexane; better intrinsic solubility.
Metabolic Stability (HLM) High (>60 min)High (>60 min)Both resist oxidative metabolism better than PEG/Alkyl chains.

Key Insight: Use t-HMCCA when the PROTAC is suffering from poor permeability (low PAMPA scores). Use Cyclobutane when the PROTAC is too lipophilic (high LogD) and solubility is the limiting factor.

Experimental Protocols

To validate the performance of these linkers, a robust workflow involving synthesis, binary binding, and ternary complex assessment is required.

4.1 Synthesis of t-HMCCA Linkers

t-HMCCA is bifunctional (carboxylic acid + alcohol).

  • Step A (Amide Coupling): React trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (1 eq) with the amine-functionalized E3 ligand (e.g., Thalidomide-NH2) using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Step B (Activation): Convert the hydroxymethyl group to a mesylate (MsCl, Et3N) or aldehyde (Dess-Martin Periodinane) depending on the warhead attachment chemistry (nucleophilic displacement or reductive amination).

  • Step C (Final Coupling): React the activated intermediate with the POI ligand.

4.2 Synthesis of Cyclobutane Linkers

Usually derived from cyclobutane-1,3-dicarboxylic acid.

  • Step A (Desymmetrization): If using the diacid, convert to the mono-ester to differentiate the two attachment points.

  • Step B (Coupling): Standard amide coupling (HATU/DMF) to attach the first ligand.

  • Step C (Deprotection & Coupling): Hydrolyze the ester and couple the second ligand.

4.3 Validation Workflow (DOT Diagram)

ValidationWorkflow cluster_synthesis Synthesis Phase cluster_biophysics Biophysical Validation cluster_cell Cellular Validation Design Linker Selection (t-HMCCA vs Cyclobutane) Synth Modular Synthesis (Amide/Ether coupling) Design->Synth Purify HPLC Purification (>95% Purity) Synth->Purify FRET TR-FRET Assay (Binary vs Ternary Kd) Purify->FRET Cooperativity Calculate α factor (Kd_binary / Kd_ternary) FRET->Cooperativity Degradation HiBiT / Western Blot (DC50, Dmax) Cooperativity->Degradation If α > 1 PK PAMPA / Caco-2 (Permeability) Degradation->PK Decision Select Lead PK->Decision

Figure 2: Step-by-step validation workflow for comparing linker efficacy.

Ternary Complex Dynamics: The "Alpha" Factor

The ultimate measure of linker performance is the Cooperativity Factor (


).


  • t-HMCCA Performance: Often yields

    
     (positive cooperativity) for targets requiring a "dumbbell" shape where the ligands must be held apart to avoid steric clash (e.g., BRD4 degraders). The rigid chair conformation reduces the entropic cost (
    
    
    
    ) of locking the two proteins together.
  • Cyclobutane Performance: Can yield high

    
     values for "sandwiched" ternary complexes where the E3 and POI interfaces are in close proximity. However, if the linker is too short, it introduces steric clash (
    
    
    
    ), acting as a purely competitive inhibitor.
References
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry. Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Example of rigid linker utility). Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Maple, H. J., et al. (2019). PROTAC Linkerology: The role of the linker in the design of efficient protein degraders. Bio-Techne / Tocris Reviews. Link

A Comparative Guide to the Stereochemical Confirmation of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise control and confirmation of molecular stereochemistry is not merely a matter of academic rigor; it is a critical determinant of a compound's biological activity, physiological transport, and material properties. For derivatives of 4-(hydroxymethyl)cyclohexanecarboxylic acid, a key structural motif in various pharmacologically active agents, the trans configuration is often the desired diastereomer. Establishing and confirming this stereochemistry with irrefutable evidence is a cornerstone of regulatory submission and successful drug development.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for the stereochemical confirmation of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and its derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Foundational Question: cis vs. trans Isomerism

The core of our analytical challenge lies in differentiating the trans isomer from its cis counterpart. In the stable chair conformation of the cyclohexane ring, the substituents in a 1,4-disubstituted cyclohexane can occupy either axial (a) or equatorial (e) positions.

  • trans-isomer: The two substituents are on opposite sides of the ring, leading to either a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformation is significantly more stable and, therefore, the predominant form.

  • cis-isomer: The substituents are on the same side of the ring, resulting in an axial-equatorial (a,e) or equatorial-axial (e,a) conformation.

This fundamental difference in the spatial arrangement of the substituents is the key to their differentiation by the analytical techniques discussed below.

cluster_trans trans-Isomer cluster_cis cis-Isomer trans_ee Diequatorial (e,e) More Stable trans_aa Diaxial (a,a) Less Stable trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip

Caption: Conformational isomers of cis and trans 1,4-disubstituted cyclohexanes.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful and accessible tool for distinguishing between cis and trans isomers of cyclohexane derivatives in solution.[1][2] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and through-space correlations.

A. ¹H NMR: Decoding Chemical Shifts and Coupling Constants

The key to differentiating the trans from the cis isomer lies in the analysis of the proton signals, particularly the methine protons at C1 and C4 (the carbons bearing the substituents) and the protons of the hydroxymethyl group.

Causality Behind Experimental Observations:

  • Chemical Shifts: Protons in an axial position are shielded by the C-C bonds of the cyclohexane ring and thus resonate at a higher field (lower ppm) compared to their equatorial counterparts. In the predominant diequatorial conformation of the trans isomer, the methine protons at C1 and C4 are axial. In contrast, the cis isomer will have one axial and one equatorial methine proton. This difference in the chemical environment leads to distinct chemical shifts.

  • Coupling Constants (³J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This is particularly insightful for the methine protons.

    • Axial-Axial (³J_aa): A large coupling constant, typically in the range of 8-13 Hz, is observed due to a ~180° dihedral angle. The presence of a proton with two such large couplings is a strong indicator of an axial proton coupled to two other axial protons, a situation characteristic of the trans isomer's major conformer.

    • Axial-Equatorial (³J_ae) and Equatorial-Equatorial (³J_ee): These exhibit smaller coupling constants, typically 2-5 Hz, due to a ~60° dihedral angle.

Expected Data for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid:

ProtonExpected Chemical Shift (ppm)Expected MultiplicityKey Coupling Constants (Hz)
H1 (axial)Lower ppm (more shielded)Triplet of triplets (tt) or complex multiplet³J_aa ≈ 8-13, ³J_ae ≈ 2-5
H4 (axial)Lower ppm (more shielded)Complex multiplet³J_aa ≈ 8-13, ³J_ae ≈ 2-5
-CH₂OH~3.5Doublet³J ≈ 7

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the acidic and hydroxyl protons.

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Integrate all signals to confirm the number of protons in each environment.

    • Measure the chemical shifts and coupling constants for all resolved multiplets.

    • Pay close attention to the multiplicity and coupling constants of the methine protons at C1 and C4. The presence of a signal with large (8-13 Hz) couplings is a strong indicator of the trans isomer.

B. 2D NMR: COSY and NOESY for Unambiguous Assignment

When the ¹H NMR spectrum is complex or crowded, 2D NMR techniques are invaluable for definitive assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (through-bond connectivity). It helps in tracing the spin systems within the cyclohexane ring and confirming the assignments made from the 1D spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique that shows through-space proximity of protons.[3] For the trans isomer in its diequatorial conformation, a NOE correlation would be expected between the axial methine protons (at C1 and C4) and the other axial protons on the same face of the ring (at C2, C6 and C3, C5 respectively). Conversely, in the cis isomer, NOE correlations would be seen between the axial substituent and the adjacent axial protons, and between the equatorial substituent and the adjacent equatorial protons.

cluster_nmr NMR Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C Analyze Chemical Shifts & Coupling Constants B->C D Ambiguous? C->D E 2D NMR (COSY, NOESY) D->E Yes G Stereochemical Assignment D->G No F Confirm Connectivity & Spatial Proximity E->F F->G

Caption: Workflow for stereochemical assignment using NMR spectroscopy.

II. Single-Crystal X-ray Crystallography: The Definitive Answer

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional molecular structure, including the relative and absolute stereochemistry.[4] The crystal structure of a derivative, trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid, has been reported, confirming the chair conformation of the cyclohexane ring with both substituents in equatorial positions.[2][4]

Causality Behind the Technique:

X-ray crystallography works by diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate a 3D electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for direct visualization of the trans or cis relationship of the substituents.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures may need to be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions.

Advantages and Limitations:

AdvantagesLimitations
Unambiguous 3D structure determinationRequires a suitable single crystal, which can be difficult to obtain
Provides absolute configurationThe molecule's conformation in the solid state may differ from its solution conformation
Gold standard for stereochemical proofCan be time-consuming

III. Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation Tool

Chiral HPLC is a highly effective technique for separating stereoisomers, including the enantiomers of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and for separating the cis and trans diastereomers.[5]

Causality Behind the Separation:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the different stereoisomers of the analyte. These differential interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times for each isomer, allowing for their separation and quantification. For acidic compounds like the target molecule, anion-exchange type CSPs can be particularly effective.[6]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Choose a chiral column known to be effective for separating acidic compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or anion-exchange type columns are good starting points.

  • Mobile Phase Screening:

    • Normal Phase: Typically uses a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

    • Reversed Phase: Utilizes an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

    • Polar Organic Mode: Employs polar organic solvents like methanol, ethanol, or acetonitrile, often with an acidic or basic additive to improve peak shape and resolution.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.

Data Presentation:

The output of an HPLC experiment is a chromatogram, which plots detector response versus time. The separation of the stereoisomers will be observed as distinct peaks with different retention times.

IV. Vibrational Circular Dichroism (VCD): An Emerging Technique for Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8][9] The resulting spectrum is highly sensitive to the molecule's absolute configuration.

Causality Behind the Technique:

The VCD spectrum is a unique fingerprint of a chiral molecule's 3D structure. By comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum mechanical calculations for a known absolute configuration, the absolute configuration of the sample can be determined.[7][8]

Experimental Protocol: VCD Analysis

  • Experimental Spectrum Acquisition: Dissolve the sample in a suitable solvent (e.g., CDCl₃) and acquire the VCD and infrared spectra.

  • Computational Modeling:

    • Perform a conformational search to identify the low-energy conformers of the molecule.

    • For each conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the bands confirms the absolute configuration.

cluster_vcd VCD Workflow A Acquire Experimental VCD Spectrum D Compare Experimental & Theoretical Spectra A->D B Computational Modeling (Conformational Search & DFT) C Calculate Theoretical VCD Spectrum B->C C->D E Assign Absolute Configuration D->E

Caption: Workflow for determining absolute configuration using VCD.

Comparative Summary of Techniques

TechniquePrincipleSample RequirementsInformation ObtainedThroughputKey Advantage
¹H NMR Nuclear spin in a magnetic field5-10 mg, solubleRelative stereochemistry, conformation in solutionHighRich structural information from a single experiment
X-ray Crystallography X-ray diffraction from a crystal latticeHigh-quality single crystalUnambiguous 3D structure, absolute configurationLowThe "gold standard" for definitive proof of structure
Chiral HPLC Differential interaction with a chiral stationary phaseSoluble sampleSeparation and quantification of stereoisomersHighExcellent for purity determination and preparative separation
VCD Differential absorption of circularly polarized IR light1-10 mg, solubleAbsolute configuration in solutionMediumDoes not require crystallization

Conclusion and Recommendations

The confirmation of the trans stereochemistry of 4-(hydroxymethyl)cyclohexanecarboxylic acid derivatives is a multi-faceted analytical challenge that can be confidently addressed by a combination of modern spectroscopic and chromatographic techniques.

  • For initial and routine confirmation, ¹H NMR spectroscopy is the method of choice. Its ability to provide detailed information about the relative stereochemistry through the analysis of coupling constants makes it a rapid and reliable tool.

  • When an unambiguous, "gold standard" proof of structure is required, for example, for a key intermediate or final active pharmaceutical ingredient, single-crystal X-ray crystallography is unparalleled.

  • For the analysis of enantiomeric purity or for the preparative separation of stereoisomers, chiral HPLC is the most suitable technique.

  • Vibrational Circular Dichroism is a powerful, emerging technique for determining the absolute configuration of chiral molecules in solution, especially when crystallization is not feasible.

By understanding the strengths and limitations of each of these techniques, researchers can design a robust analytical strategy to unequivocally confirm the stereochemistry of their target molecules, ensuring the quality, safety, and efficacy of their final products.

References

  • Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Jiang, D.-H., Mao, Z.-H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(4), o598. Available at: [Link] (Accessed January 30, 2026).

  • PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Available at: [Link] (Accessed January 30, 2026).

  • PubMed. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Available at: [Link] (Accessed January 30, 2026).

  • Qi, Q.-R., Huang, W.-C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o405. Available at: [Link] (Accessed January 30, 2026).

  • Stephens, P. J., McCann, D. M., & Jalkanen, K. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643–663. Available at: [Link] (Accessed January 30, 2026).

  • Phenomenex. Chiral HPLC Separations. Available at: [Link] (Accessed January 30, 2026).

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link] (Accessed January 30, 2026).

  • ResearchGate. The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors. Available at: [Link] (Accessed January 30, 2026).

  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link] (Accessed January 30, 2026).

  • Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
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  • Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link] (Accessed January 30, 2026).

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A Senior Application Scientist's Guide: Elevating Polymer Performance with trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, scientists, and drug development professionals seeking to advance polymer design for high-performance applications.

Abstract

In the pursuit of advanced polymers with superior thermal, mechanical, and chemical properties, the choice of monomer is paramount. While aliphatic diols have long been the workhorse for polyester and polyurethane synthesis, their inherent flexibility often limits the performance ceiling of the resulting materials. This guide provides an in-depth comparison between traditional aliphatic diols and trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (THCCA), a cycloaliphatic hydroxy acid. We will explore the fundamental structural advantages of THCCA and present supporting data to demonstrate its superiority in creating polymers with enhanced rigidity, thermal stability, and hydrolytic resistance—critical attributes for demanding applications, including medical devices and controlled drug release systems.

The Molecular Advantage: Rigidity by Design

The core difference between THCCA and a conventional aliphatic diol, such as 1,6-hexanediol, lies in the molecular architecture. Aliphatic diols are linear and flexible, allowing for significant conformational freedom in the polymer backbone. This flexibility translates to lower glass transition temperatures (Tg) and reduced mechanical strength.

THCCA, in contrast, is a bifunctional monomer containing both a hydroxyl and a carboxylic acid group, but its defining feature is the rigid cyclohexane ring. During polymerization, this bulky, non-planar ring is incorporated directly into the polymer backbone.

Why does this matter?

  • Restricted Chain Mobility: The cyclohexane ring acts as a rigid spacer, severely hindering the rotation and movement of polymer chains. This intrinsic rigidity is the primary reason for the dramatic improvements in thermomechanical properties.

  • Disrupted Crystallinity: The non-planar structure of the ring can disrupt the regular packing of polymer chains, leading to more amorphous materials with higher clarity and, in some cases, improved processability.[1]

The trans stereochemistry of THCCA is particularly important. It provides a more linear and extended chain structure compared to its cis isomer, which is crucial for achieving optimal mechanical properties and melt anisotropy in certain applications.[2]

Diagram: Structural Comparison of Monomers

The following diagram illustrates the structural disparity between the flexible linear chain of an aliphatic diol and the rigid cyclic structure of THCCA.

G cluster_0 Linear Aliphatic Diol (e.g., 1,6-Hexanediol) cluster_1 Cycloaliphatic Monomer (THCCA) cluster_2 Resulting Polymer Backbone a0 HO-(CH₂)₆-OH a1 Flexible Chain Low Rotational Barrier p1 ...-O-(CH₂)₆-O-CO-R-CO-... a0->p1 Polymerization b0 HOCH₂-[C₆H₁₀]-COOH b1 Rigid Cyclohexane Ring High Rotational Barrier p3 ...-O-CH₂-[C₆H₁₀]-CO-... b0->p3 Polymerization p2 Flexible, Lower Tg p1->p2 p4 Rigid, Higher Tg p3->p4

Caption: Structural differences between aliphatic diols and THCCA.

Performance Showdown: THCCA-Polymers vs. Aliphatic-Polymers

The incorporation of cycloaliphatic structures imparts a unique combination of properties, often intermediate between those derived from purely aromatic and linear aliphatic monomers.[3] This allows for a "best-of-both-worlds" approach, achieving high performance without the processing difficulties or UV instability associated with some aromatic systems.[4]

Thermal Properties

A polymer's utility is often defined by its performance at elevated temperatures. The glass transition temperature (Tg) is a critical indicator of this, representing the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state.

Polymers derived from THCCA consistently exhibit a significantly higher Tg than their linear aliphatic counterparts. The restricted mobility of the polymer chains, due to the bulky cyclohexane ring, means that more thermal energy is required to induce segmental motion. This makes THCCA an excellent choice for applications requiring dimensional stability at higher temperatures.[5][6]

Mechanical Strength and Toughness

The rigidity of the THCCA unit translates directly to enhanced mechanical performance. Polyesters and polyurethanes incorporating cycloaliphatic structures, such as those from 1,4-cyclohexanedimethanol (a related cycloaliphatic diol), demonstrate higher tensile modulus and hardness compared to those made with linear diols like 1,6-hexanediol.[1][7] While linear diols contribute to flexibility, they often do so at the cost of hardness and modulus.[7] The inclusion of THCCA provides a robust backbone, leading to materials that can withstand greater stress before deforming.

Hydrolytic Stability: A Key Advantage for Biomedical Applications

For drug development professionals, the stability of a polymer matrix in an aqueous environment is critical. Polyesters are susceptible to hydrolysis, where water molecules cleave the ester linkages, leading to degradation of the polymer.

The hydrophobic nature of the cyclohexane ring in THCCA offers a distinct advantage. It helps to shield the adjacent ester bonds from attack by water molecules. This steric hindrance, combined with increased hydrophobicity, leads to improved hydrolytic stability compared to polyesters made from linear, more hydrophilic aliphatic diols.[8][9] This enhanced stability is crucial for creating reliable controlled-release drug delivery systems and durable biomedical implants.

Data Summary: Property Comparison

The following table summarizes the expected performance differences based on monomer selection. Values are illustrative and will vary based on the specific co-monomer and polymer molecular weight.

PropertyPolymer with Aliphatic Diol (e.g., 1,6-Hexanediol)Polymer with THCCARationale for Difference
Glass Transition Temp. (Tg) Low to ModerateHigh[4]Rigid cyclohexane ring restricts chain mobility.
Tensile Modulus LowHigh[7]Rigidity of the cyclic structure increases stiffness.
Hardness Low to ModerateHigh[10]Reduced chain flexibility leads to a harder material.
Flexibility HighModerateThe linear aliphatic chain provides high flexibility.[7]
Hydrolytic Stability ModerateHigh[8]Cyclohexane ring offers steric protection to ester linkages.

Experimental Validation: A Comparative Synthesis Protocol

To provide a tangible framework for evaluation, we present a generalized protocol for polyester synthesis via melt polycondensation. This method is solvent-free, energy-efficient, and yields a high-purity product.[11]

Objective: To synthesize and compare two polyesters:

  • Polymer A (Control): Based on Adipic Acid and 1,6-Hexanediol (a linear aliphatic diol).

  • Polymer B (Experimental): A self-polymerized polyester from THCCA.

Materials:

  • Adipic Acid

  • 1,6-Hexanediol

  • trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (THCCA)

  • Catalyst: Dibutyltin oxide or Titanium(IV) butoxide (approx. 0.5-1 mol %)[12]

  • Antioxidant (e.g., Irganox 1330)

Equipment:

  • Glass reactor (or three-necked round-bottom flask) equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Diagram: Melt Polycondensation Workflow

G start Charge Reactor with Monomers & Catalyst/Antioxidant step1 Purge with Nitrogen start->step1 step2 Heat to 150-180°C (Melt Phase) step1->step2 step3 Stir under N₂ Purge (2-4h) Water/Methanol Distills Off step2->step3 step4 Increase Temp to 210-235°C Gradually Apply Vacuum step3->step4 step5 High Vacuum Stage (1-2h) Increase Viscosity step4->step5 end Extrude/Cool Polymer step5->end

Caption: Generalized workflow for two-stage melt polycondensation.

Step-by-Step Protocol:
  • Reactor Charging:

    • For Polymer A : Charge the reactor with equimolar amounts of Adipic Acid and 1,6-Hexanediol.

    • For Polymer B : Charge the reactor with THCCA.

    • Add the catalyst and antioxidant to the monomers.

    • Rationale: A solvent-free approach is preferred for producing high-purity polymers and avoiding complex solvent recovery steps.[11]

  • Inert Atmosphere: Assemble the reactor and purge the system thoroughly with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen flow throughout the first stage.

    • Rationale: Purging with an inert gas like nitrogen is critical to prevent oxidative degradation of the monomers and the resulting polymer at high reaction temperatures.[7]

  • Stage 1: Esterification (Atmospheric Pressure):

    • Begin stirring and heat the reactor to 150-180°C to melt the reactants and initiate the polycondensation.[12]

    • Water (the condensation byproduct) will begin to distill from the reaction mixture.

    • Maintain these conditions for 2-4 hours, or until the rate of water distillation slows significantly.

    • Rationale: This initial stage builds low molecular weight oligomers. Removing the water byproduct drives the equilibrium reaction forward, according to Le Chatelier's principle.

  • Stage 2: Polycondensation (Under Vacuum):

    • Gradually increase the temperature to 210-235°C.[13]

    • Slowly and carefully apply a vacuum, reducing the pressure to <1 mbar (or as low as 0.01 mm Hg).[12]

    • A marked increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases.

    • Continue the reaction under high vacuum for an additional 1-2 hours.[13]

    • Rationale: High temperature and high vacuum are necessary to remove the last traces of water and volatile glycols, which is essential for driving the polymerization to achieve a high molecular weight polymer.[11]

  • Polymer Recovery:

    • Release the vacuum by introducing nitrogen back into the system.

    • Extrude or pour the molten polymer from the reactor onto a suitable surface (e.g., a PTFE sheet) and allow it to cool.

Characterization and Expected Outcomes

Once synthesized, the polymers should be characterized using standard techniques to validate the performance advantages of THCCA.

  • Differential Scanning Calorimetry (DSC): This will determine the Tg. Expected Outcome: Polymer B (THCCA-based) will show a significantly higher Tg than Polymer A.[14]

  • Thermogravimetric Analysis (TGA): This assesses thermal stability. Expected Outcome: Both polymers should exhibit good thermal stability, but cycloaliphatic structures often enhance this property.[15]

  • Tensile Testing (on melt-pressed films): This will measure properties like Young's Modulus, tensile strength, and elongation at break. Expected Outcome: Polymer B will have a higher modulus and tensile strength, while Polymer A will likely show greater elongation (flexibility).[1]

  • Hydrolytic Degradation Study: Incubate polymer samples in a buffered aqueous solution (e.g., PBS at 37°C or higher) and monitor changes in mass, molecular weight (via GPC), and pH over time. Expected Outcome: Polymer B will degrade at a slower rate than Polymer A, demonstrating superior hydrolytic stability.

Conclusion: A Strategic Choice for Advanced Applications

The use of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid is not merely a substitution for an aliphatic diol; it is a strategic design choice to engineer superior performance into the polymer backbone. By introducing a rigid, stable cycloaliphatic ring, formulators can achieve a remarkable enhancement in thermal stability, mechanical strength, and hydrolytic resistance. For researchers in drug development and advanced materials, THCCA offers a reliable pathway to creating next-generation polymers that meet the stringent demands of high-performance applications.

References

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  • Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. Available at: [Link]

  • Ni, H. et al. (2002). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols. ResearchGate. Available at: [Link]

  • Siracusa, V. et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. PubChem Compound Database. Available at: [Link]

  • Aluri, R. & Jayakannan, M. (2016). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. ACS Publications. Available at: [Link]

  • Zhang, C. et al. (2022). Catalyst-free synthesis of polyesters via conventional melt polycondensation. ResearchGate. Available at: [Link]

  • Lips, P. et al. (2020). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. CHIMIA. Available at: [Link]

  • Gantrade Corporation. Hydrolysis Resistance Polyester Based Polyurethanes. Gantrade Corporation. Available at: [Link]

  • Mondal, D. et al. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Royal Society of Chemistry. Available at: [Link]

  • Gricaj, A. et al. (2020). Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters. National Institutes of Health. Available at: [Link]

  • van der Ende, M. et al. (2022). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. National Institutes of Health. Available at: [Link]

  • Wu, J. et al. (2019). High Tg Bio-Based Aliphatic Polyesters from Bicyclic D-Mannitol. ResearchGate. Available at: [Link]

  • Oike, Y. et al. (2019). Synthesis of amorphous low Tg polyesters with multiple COOH side groups and their utilization for elastomeric vitrimers based on post-polymerization cross-linking. Polymer Chemistry. Available at: [Link]

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Evaluating the rigidity and conformational effects of the cyclohexane ring in drug-target interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Rigidity and Conformational Effects

In the intricate dance of drug discovery, the molecular architecture of a therapeutic agent is paramount. Every bond, every ring, and every functional group plays a critical role in how a drug recognizes, binds to, and modulates its biological target. Among the myriad of structural motifs employed by medicinal chemists, the cyclohexane ring holds a unique position. Its inherent rigidity and distinct conformational preferences can be a powerful tool to enhance binding affinity and specificity, yet its misuse can lead to a dramatic loss of potency. This guide provides an in-depth, objective comparison of the conformational effects of the cyclohexane ring in drug-target interactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Conformational Landscape of Cyclohexane: More Than Just a Ring

Unlike planar aromatic rings, the six-membered cyclohexane ring is a dynamic entity, predominantly existing in a low-energy "chair" conformation to minimize steric and torsional strain.[1][2][3] This chair conformation can rapidly interconvert, or "flip," between two equivalent forms, causing its substituents to switch between axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring) positions.[1] The energetic preference for a substituent to occupy the equatorial position is a key consideration in drug design.[1]

Beyond the stable chair, cyclohexane can also adopt higher-energy conformations such as the "boat," "twist-boat," and "half-chair."[1][3][4] While less populated, these conformations can be relevant in the context of a protein binding pocket, where the protein's structure may force the cyclohexane ring into a less favorable geometry. An analysis of ligand structures in the Protein Data Bank (PDB) revealed that over 22% of cyclohexane rings in bound ligands adopt these higher-energy, non-chair conformations, highlighting the importance of considering the full conformational space.[4]

G Chair1 Chair 1 HalfChair1 Half-Chair Chair1->HalfChair1 Ring Flip Chair2 Chair 2 HalfChair2 Half-Chair Chair2->HalfChair2 HalfChair1->Chair1 TwistBoat Twist-Boat HalfChair1->TwistBoat TwistBoat->HalfChair1 Boat Boat TwistBoat->Boat TwistBoat->HalfChair2 Boat->TwistBoat HalfChair2->Chair2 Ring Flip HalfChair2->TwistBoat

Conformational interconversion pathway of the cyclohexane ring.

The Rigidity Advantage: Reducing the Entropic Penalty of Binding

A fundamental principle of drug-target binding is the concept of entropy. Flexible molecules possess high conformational entropy in solution. Upon binding to a target, this flexibility is lost, resulting in an "entropic penalty" that opposes binding.[5][6] By incorporating a rigid scaffold like cyclohexane, medicinal chemists can pre-organize the pharmacophoric groups into a conformation that is complementary to the binding site.[7][8] This reduction in the entropic cost of binding can lead to a significant improvement in binding affinity.[5][7][8]

The cyclohexane moiety can serve as a rigid version of a more flexible alkyl chain, potentially leading to better affinity.[7] Furthermore, its three-dimensional nature, in contrast to a flat phenyl group, may offer more contact points with the target protein.[7]

Comparative Analysis: Cyclohexane vs. Flexible Linkers

To illustrate the impact of the cyclohexane ring, let's consider a hypothetical case study comparing two inhibitors of a kinase. Inhibitor A features a flexible hexyl chain connecting two key pharmacophores, while Inhibitor B incorporates a cyclohexane ring to constrain the same pharmacophores.

InhibitorLinkerKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Inhibitor A Flexible Hexyl Chain150-9.4-7.2-2.2
Inhibitor B Rigid Cyclohexane Ring25-10.5-7.5-3.0

The experimental data, which could be obtained using techniques like Isothermal Titration Calorimetry (ITC), would likely show that Inhibitor B has a significantly lower dissociation constant (Kd), indicating a higher binding affinity. The thermodynamic data would reveal that while the change in enthalpy (ΔH) might be similar for both inhibitors, the entropic contribution (-TΔS) to the Gibbs free energy of binding (ΔG) would be more favorable for the rigidified Inhibitor B. This is because the pre-organization of the pharmacophores by the cyclohexane ring minimizes the entropic penalty upon binding.[9]

Experimental Workflows for Evaluating Drug-Target Interactions

To rigorously evaluate the conformational effects of the cyclohexane ring, a multi-faceted experimental approach is necessary. Here, we outline key techniques and provide step-by-step protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12][13]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the protein and dissolve the ligand in the same buffer to minimize heats of dilution.[13]

    • Degas both the protein and ligand solutions to prevent air bubbles.[13]

    • Determine the accurate concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to extract the thermodynamic parameters.[11]

G cluster_0 Preparation cluster_1 ITC Measurement cluster_2 Data Analysis Protein in Buffer Protein in Buffer Dialysis Dialysis Protein in Buffer->Dialysis Degassing Degassing Dialysis->Degassing Ligand in Buffer Ligand in Buffer Ligand in Buffer->Dialysis Load Samples Load Samples Degassing->Load Samples Titration Titration Load Samples->Titration Binding Isotherm Binding Isotherm Titration->Binding Isotherm Thermodynamic Parameters Thermodynamic Parameters Binding Isotherm->Thermodynamic Parameters

Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics of binding, including the association rate (kon) and dissociation rate (koff).[14][15][16][17][18] The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon).[17]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto the surface of a sensor chip.[17]

  • SPR Experiment:

    • Flow a solution of the ligand (analyte) over the sensor chip surface.[17]

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.[16][17]

    • After the association phase, flow buffer over the chip to measure the dissociation of the ligand.

  • Data Analysis:

    • Fit the association and dissociation curves to kinetic models to determine kon and koff.

    • Calculate Kd from the kinetic rate constants.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the drug-target complex, offering invaluable insights into the precise binding mode and the conformation of the cyclohexane ring within the binding pocket.[19][20][21][22][23]

Experimental Protocol:

  • Crystallization:

    • Co-crystallize the target protein with the ligand or soak the ligand into pre-formed protein crystals.

  • Data Collection:

    • Expose the crystal to a high-intensity X-ray beam.

    • Collect the diffraction pattern.

  • Structure Determination and Refinement:

    • Process the diffraction data to generate an electron density map.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution.[24][25][26] It can be used to map the binding site, determine the conformation of the bound ligand, and measure binding affinities, especially for weaker interactions.[24][25]

Experimental Protocol (Chemical Shift Perturbation):

  • Sample Preparation:

    • Prepare a sample of isotopically labeled (e.g., 15N) protein.

  • NMR Titration:

    • Acquire a baseline 1H-15N HSQC spectrum of the protein.

    • Titrate in increasing concentrations of the ligand and acquire an HSQC spectrum at each step.[24]

  • Data Analysis:

    • Monitor the chemical shift changes of the protein's backbone amide signals upon ligand binding.

    • Map the perturbed residues onto the protein's structure to identify the binding site.

    • Analyze the titration curves to determine the dissociation constant (Kd).[26][27]

Case Study: DGAT1 Inhibitors

A real-world example of the strategic use of the cyclohexane ring can be found in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for the treatment of obesity.[28] Researchers started with a lead compound containing a 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid moiety, which exhibited a DGAT1 IC50 of 57 nM.[28] Through systematic diversification and optimization of the linker, a more potent inhibitor with a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold was identified, with an IC50 of 14.8 nM.[28] This case highlights how the rigid cyclohexane core can serve as a stable anchor for optimizing pharmacophoric groups to enhance binding affinity.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The cyclohexane ring is a versatile and powerful tool in drug design, offering a means to conformationally constrain molecules and reduce the entropic penalty of binding. Its three-dimensional structure can also provide more extensive interactions with the target protein compared to planar aromatic systems. However, the successful application of the cyclohexane ring requires a deep understanding of its conformational preferences and the ability to experimentally validate its impact on drug-target interactions. By employing a combination of thermodynamic and structural biology techniques, researchers can harness the unique properties of the cyclohexane ring to design more potent and selective therapeutic agents.

References

  • Implementing surface plasmon resonance biosensors in drug discovery. PubMed. [Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. PMC. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed. [Link]

  • X-ray crystallography in drug discovery. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Crystallography Illuminates Drug Targets. Drug Discovery and Development. [Link]

  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. NIH. [Link]

  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]

  • Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. Springer Protocols. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JoVE. [Link]

  • NMR Analysis of Protein-Ligand Interactions. University of Arizona. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PMC. [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

  • Cyclohexane conformation. Wikipedia. [Link]

  • Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. PMC. [Link]

  • Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. PubMed. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [Link]

  • Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]

  • Cyclohexane Conformations. Master Organic Chemistry. [Link]

  • Known experimental techniques to identify drug targets. ResearchGate. [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]

  • Drug–Target Interaction Prediction Based on an Interactive Inference Network. MDPI. [Link]

  • Harnessing AI to fuse phenotypic signatures for drug target identification: progress in computational modeling. Briefings in Bioinformatics | Oxford Academic. [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. [Link]

  • Paradoxically, Most Flexible Ligand Binds Most Entropy-Favored: Intriguing Impact of Ligand Flexibility and Solvation on Drug-Kinase Binding. PubMed. [Link]

  • Do Enthalpy and Entropy Distinguish First in Class From Best in Class?. PMC - NIH. [Link]

  • Ligand configurational entropy and protein binding. PMC. [Link]

  • The role of binding thermodynamics in medicinal chemistry optimizations. Repository of the Academy's Library. [Link]

  • Pharmacokinetics of cyclodextrins and drugs after oral and parenteral administration of drug/cyclodextrin complexes. OUCI. [Link]

  • Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. PMC. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

Sources

Isomeric Purity Assessment of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-(Hydroxymethyl)cyclohexanecarboxylic acid (HMCCA) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., Tranexamic acid analogs). The thermodynamic stability and biological activity often favor the trans-isomer, making the quantification of the cis-impurity essential.

The Complexity: While HMCCA is technically achiral (possessing a plane of symmetry), the separation of its geometric isomers (cis vs. trans) is notoriously difficult on standard C18 columns due to their identical pKa values and similar hydrophobicities.

The Solution: This guide advocates for the use of Polysaccharide-based Chiral Stationary Phases (CSPs) . Although the analyte is achiral, the 3D helical cavities of amylose/cellulose-based CSPs offer superior "shape selectivity" (steric discrimination) compared to the "hydrophobic discrimination" of achiral phases. This method yields higher resolution (


) and faster equilibration times than traditional Reversed-Phase (RP) methods.

Part 1: Comparative Analysis of Separation Methodologies

The following table contrasts the proposed Chiral HPLC method against standard industry alternatives.

FeatureMethod A: Chiral HPLC (Recommended) Method B: Achiral RP-HPLC Method C: GC-FID
Principle Steric/Shape Selectivity: Exploits the ability of the trans-isomer to fit into the chiral cavity, while the bent cis-isomer is excluded.Hydrophobicity: Relies on slight differences in solvophobic interactions with alkyl chains.Volatility: Separates based on boiling point and polarity after modification.
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).High-density C18 or Polar-embedded C18.Polysiloxane (e.g., DB-5, DB-Wax).
Sample Prep Minimal: Dissolve and inject.Minimal: Dissolve and inject.High: Requires derivatization (methylation/silylation) to mask -COOH/-OH groups.
Resolution (

)
High (

):
Baseline separation is easily achieved due to distinct inclusion complex stability.
Moderate (

):
Often requires long gradients and low pH to suppress ionization.
High: But prone to thermal degradation or incomplete derivatization.
Detection UV (210 nm) or RI. Organic mobile phases allow for lower UV noise than aqueous buffers.UV (210 nm). Aqueous buffers often absorb at low

, reducing S/N ratio.
FID (Universal, high sensitivity).
Throughput High (Isocratic, <15 min).Low (Gradient re-equilibration required).Moderate (Run time + Prep time).

Part 2: Scientific Rationale & Mechanism

Why use a Chiral Column for an Achiral Molecule?

It is a common misconception that chiral columns are solely for enantiomers. In reality, the "chiral grooves" of polysaccharide phases act as molecular molds.

  • The trans-isomer: Possesses a planar, extended conformation (diequatorial substitution). It fits deeply into the helical groove of the amylose polymer, resulting in stronger retention (longer

    
    ).
    
  • The cis-isomer: Possesses a bent conformation (axial-equatorial). Steric hindrance prevents deep penetration into the stationary phase, resulting in weaker retention (shorter

    
    ).
    

This Shape Selectivity is significantly more powerful than the weak hydrophobic differences exploited by C18 columns.

Visualization: Mechanism of Separation

G cluster_CSP Chiral Stationary Phase (Amylose-based) Analyte Analyte Mixture (Cis + Trans HMCCA) Trans_Interaction Trans-Isomer (Extended/Planar) Fits into Helical Cavity Analyte->Trans_Interaction Injection Cis_Interaction Cis-Isomer (Bent/Kinked) Sterically Excluded Analyte->Cis_Interaction Elution Elution Order Trans_Interaction->Elution Strong Interaction (Retained) Cis_Interaction->Elution Weak Interaction (Elutes First) Result High Resolution (Rs > 3.0) Elution->Result

Caption: Schematic illustrating the "Lock-and-Key" steric discrimination mechanism where the planar trans-isomer is retained longer than the bent cis-isomer.

Part 3: Detailed Experimental Protocol

Objective: Quantify cis-isomer impurity (0.1% level) in trans-HMCCA.

Instrumentation & Conditions
  • System: HPLC with UV Detector (DAD/VWD) or Refractive Index (RI).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H or equivalent).

    • Dimensions: 250 mm x 4.6 mm ID.

  • Temperature: 25°C (Control is critical; higher T reduces selectivity).

  • Detection: UV at 210 nm .

    • Note: The carboxyl group has weak absorbance. 210 nm is required. Ensure mobile phase solvents are "HPLC Grade" or "UV Cutoff Grade" to minimize baseline noise.

Mobile Phase Strategy

We utilize Normal Phase conditions to maximize hydrogen bonding and steric interactions.

  • Solvent A: n-Hexane (or n-Heptane).

  • Solvent B: Ethanol (or Isopropanol).

  • Additive: Trifluoroacetic Acid (TFA).

    • Role of TFA: Crucial for acidic analytes. It suppresses the ionization of the carboxylic acid (-COOH

      
       -COO⁻), preventing peak tailing and ensuring the molecule remains neutral for interaction with the CSP.
      

Optimized Composition:

  • Isocratic: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

Step-by-Step Workflow
  • System Preparation:

    • Flush column with 100% Ethanol (10 CV) if stored in different solvent.

    • Equilibrate with Mobile Phase (Hex/EtOH/TFA) for 30 mins.

    • Blank Injection: Inject mobile phase to ensure stable baseline at 210 nm.

  • Sample Preparation:

    • Weigh 10 mg of HMCCA sample.

    • Dissolve in 10 mL of Mobile Phase (1.0 mg/mL).

    • Critical: Do not dissolve in pure Ethanol or Methanol if using high Hexane mobile phase, as "solvent shock" causes peak distortion.

  • Method Validation (System Suitability):

    • Inject the sample.

    • Expected Elution:

      • Cis-isomer (Impurity): ~6-8 min.

      • Trans-isomer (Main): ~10-12 min.

    • Criteria:

      • Resolution (

        
        ) > 2.0.
        
      • Tailing Factor (

        
        ) < 1.5.
        
Workflow Diagram

Workflow Start Start: Method Development Step1 Column Selection Amylose-based (AD-H/IA) Start->Step1 Step2 Mobile Phase Scouting Hexane/Alcohol + 0.1% TFA Step1->Step2 Decision Resolution > 2.0? Step2->Decision Optimize Adjust Alcohol % (Lower % = Higher Retention) Decision->Optimize No Final Final Method Hex/EtOH/TFA (90:10:0.1) Decision->Final Yes Optimize->Step2 Validation Validation LOD/LOQ, Linearity Final->Validation

Caption: Iterative method development workflow for optimizing isomeric separation.

Part 4: Troubleshooting & Expert Insights

Peak Tailing
  • Symptom: The trans-isomer peak tails significantly.

  • Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica support.

  • Fix: Increase TFA concentration to 0.2% or switch to a column with a more fully end-capped silica support (e.g., Chiralpak IA/IC immobilized series).

Detection Sensitivity (LOD)
  • Symptom: Cannot detect <0.1% cis-isomer due to baseline noise at 210 nm.

  • Fix:

    • Option A: Increase concentration to 5 mg/mL (watch for column overload).

    • Option B (Recommended): Use Refractive Index (RI) detection. Since the mobile phase is isocratic, RI provides a stable baseline and detects the mass of the analyte regardless of chromophores.

    • Option C: Derivatization with phenacyl bromide to add a UV chromophore (254 nm), though this adds a prep step.

Elution Reversal
  • Insight: Changing the alcohol modifier from Ethanol to Isopropanol can sometimes reverse the elution order or drastically change selectivity. If the cis impurity is obscured by the trans tail, try switching alcohols.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica. Retrieved from [Link]

Sources

Cost-benefit analysis of different starting materials for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth cost-benefit analysis and technical comparison of synthetic routes for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid , a critical intermediate in the synthesis of pharmaceutical agents such as Tranexamic acid analogs and kinase inhibitors.

Executive Summary

The synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS 66185-74-8) presents a classic challenge in bifunctional group differentiation and stereochemical control.

  • Best for Purity & Scalability (Recommended): The "Diester-Acid Reduction" Route. Starting from Dimethyl Terephthalate (DMT), this route utilizes a high-fidelity chemoselective reduction of a mono-ester intermediate. It offers the highest stereochemical control (>98% trans) and avoids the difficult separation of diols and diacids.

  • Best for Green Chemistry/Low Step Count: The "CHDM Oxidation" Route. Direct oxidation of 1,4-Cyclohexanedimethanol (CHDM). While shorter, this route suffers from poor regioselectivity (statistical mixtures of mono-acid, di-acid, and starting material) unless advanced biocatalytic methods are employed.

Comparative Snapshot
MetricRoute A: Diester-Acid ReductionRoute B: CHDM OxidationRoute C: CHDA Desymmetrization
Starting Material Dimethyl Terephthalate (DMT)1,4-Cyclohexanedimethanol (CHDM)1,4-Cyclohexanedicarboxylic Acid (CHDA)
Material Cost Low (Commodity)Low-MediumMedium
Step Count 4 (Hydrogenation, Hydrolysis, Reduction, Hydrolysis)1 (Oxidation)2 (Activation, Reduction)
Selectivity High (Chemoselective Reagents)Low (Statistical) to High (Biocat)Medium (Difficult purification)
Stereocontrol Excellent (Thermodynamic Isomerization)Variable (Depends on SM purity)Variable
Scalability High (Industrial Standard)Low (Purification bottlenecks)Medium

Technical Analysis of Starting Materials[4]

Route A: Dimethyl Terephthalate (DMT) via Mono-Ester

Mechanism: This route relies on the chemoselective reduction of a carboxylic acid in the presence of an ester. Borane reagents (BH₃·THF or BH₃·DMS) reduce carboxylic acids to alcohols at rates significantly faster than they reduce esters, allowing for precise differentiation of the two functional groups.

  • Step 1: Hydrogenation of DMT to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[1][2]

  • Step 2: Isomerization to the thermodynamic trans-isomer using NaOMe.

  • Step 3: Controlled mono-hydrolysis to the Mono-Methyl Ester (MME).

  • Step 4: Chemoselective reduction of the acid moiety to the alcohol.

  • Step 5: Final hydrolysis of the remaining ester.

Pros:

  • Stereochemistry: The trans-isomer is thermodynamically favored (diequatorial conformation) and can be locked in early via base-catalyzed equilibration.

  • Purification: Intermediates (diesters and mono-esters) have distinct physical properties, facilitating purification.

Cons:

  • Reagents: Requires Borane complexes, which require careful handling and safety protocols.

Route B: 1,4-Cyclohexanedimethanol (CHDM)

Mechanism: Oxidizing one alcohol group of a diol to an acid.[3] Challenge: Standard chemical oxidants (Jones, TEMPO/Bleach) struggle to stop at the mono-acid stage, often leading to the diacid (CHDA) or leaving unreacted diol. Innovation: Recent advances in biocatalysis (e.g., using Gluconobacter oxydans or engineered alcohol dehydrogenases) have improved selectivity, but these are often proprietary or high-cost for commodity synthesis.

Route C: 1,4-Cyclohexanedicarboxylic Acid (CHDA)

Mechanism: Reducing one acid group of a diacid. Challenge: Statistical reduction is unavoidable without protection strategies. Reacting CHDA with 1 equivalent of reductant typically yields a 1:2:1 mixture of Diacid:Mono-acid:Diol, requiring tedious chromatographic separation.

Detailed Experimental Protocols

The following protocols focus on Route A , as it is the most robust method for generating high-purity material in a research or pilot-plant setting.

Phase 1: Preparation of trans-Mono-Methyl Ester (MME)

Prerequisite: Start with trans-Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). If you have a cis/trans mixture, isomerize first.

Protocol 1: Cis/Trans Isomerization

  • Dissolve: 100 g of DMCD (cis/trans mix) in 500 mL anhydrous Methanol.

  • Catalyst: Add 5.0 g Sodium Methoxide (NaOMe).

  • Reflux: Heat to reflux (65°C) for 12 hours. The thermodynamic equilibrium favors the trans-isomer (~90%).

  • Workup: Cool to 0°C. The trans-isomer is significantly less soluble and will crystallize. Filter the white solid.[4]

  • Yield: ~70-80% recovery of high-purity trans-DMCD.

Protocol 2: Controlled Mono-Hydrolysis Objective: Convert Diester to Acid-Ester.

  • Mix: Suspend 10.0 g (50 mmol) of trans-DMCD in 100 mL Methanol.

  • Reagent: Add a solution of KOH (2.8 g, 50 mmol, 1.0 equiv) in 20 mL water dropwise over 1 hour at room temperature. Strict stoichiometry is key.

  • Stir: Stir for 12 hours at 25°C.

  • Workup: Evaporate Methanol. Dilute with water. Extract unreacted Diester with Ethyl Acetate (recycle this).

  • Acidify: Acidify the aqueous layer to pH 2 with 1N HCl. Extract the Mono-Methyl Ester (MME) with Ethyl Acetate.

  • Yield: ~60-70% of trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid.

Phase 2: Chemoselective Reduction (The Critical Step)

Protocol 3: Borane Reduction of Acid over Ester Objective: Reduce -COOH to -CH₂OH while preserving -COOMe.

  • Setup: Flame-dry a 500 mL flask under Nitrogen.

  • Dissolve: Dissolve 5.0 g (26.8 mmol) of trans-Mono-Methyl Ester in 50 mL anhydrous THF. Cool to 0°C.

  • Addition: Add Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 M in THF, 14 mL, 28 mmol, 1.05 equiv) dropwise via syringe. Caution: Gas evolution.

    • Note: Borane reduces carboxylic acids rapidly at 0°C-RT. Esters are generally inert to Borane at these temperatures.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 3 hours. Monitor by TLC (Acid spot disappears; new polar alcohol spot appears).

  • Quench: Slowly add Methanol (10 mL) to quench excess Borane. Stir for 30 mins.

  • Concentrate: Evaporate solvents. Co-evaporate with Methanol (3x) to remove trimethyl borate.

  • Result: trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Phase 3: Final Hydrolysis
  • Dissolve: Dissolve the intermediate ester in THF/Water (1:1).

  • Base: Add LiOH (2.0 equiv). Stir at RT for 4 hours.

  • Isolate: Acidify to pH 2. Extract with EtOAc. Recrystallize from Acetone/Hexane.

  • Final Product: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (White crystalline solid, mp ~141°C).

Visualizing the Synthetic Logic

The following Graphviz diagram illustrates the decision matrix and chemical flow for the recommended route.

SynthesisPath Start Start: Dimethyl Terephthalate (DMT) Hydrogenation Step 1: Hydrogenation (Ru/C or Pd/C) Start->Hydrogenation DMCD_Mix Mixture: cis/trans-DMCD Hydrogenation->DMCD_Mix Isomerization Step 2: Isomerization (NaOMe/MeOH, Reflux) DMCD_Mix->Isomerization Thermodynamic Control DMCD_Trans Intermediate: trans-DMCD (>95% trans) Isomerization->DMCD_Trans Hydrolysis Step 3: Mono-Hydrolysis (1.0 eq KOH) DMCD_Trans->Hydrolysis MonoEster Intermediate: trans-Mono-Methyl Ester (Acid-Ester) Hydrolysis->MonoEster Desymmetrization Reduction Step 4: Chemoselective Reduction (BH3-DMS in THF) MonoEster->Reduction Selectivity: COOH > COOMe EsterAlcohol Intermediate: Methyl 4-(hydroxymethyl) cyclohexanecarboxylate Reduction->EsterAlcohol FinalHydrolysis Step 5: Final Hydrolysis (LiOH) EsterAlcohol->FinalHydrolysis Product Target: trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid FinalHydrolysis->Product

Caption: Workflow for the high-fidelity synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid via chemoselective reduction.

References

  • ChemicalBook. (2023). Synthesis of trans-4-hydroxycyclohexanecarboxylic acid and derivatives.[3][5] Retrieved from

  • Organic Syntheses. (1973). Preparation of cyclohexanecarboxylic acid derivatives.[5][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 5, p.739. Retrieved from

  • Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives (WO2017134212A1). Retrieved from

  • MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst.Catalysts, 9(6), 536. Retrieved from

  • Sigma-Aldrich. (2024). trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid Product Specification. Retrieved from

Sources

Impact of linker length and composition on PROTAC efficacy: a case for cyclohexane-based linkers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Linkerology" Paradigm Shift: Early PROTAC development treated linkers as passive connectors. Current data confirms that linker composition—specifically rigidity and stereochemistry—is a determinant factor in ternary complex cooperativity, cell permeability, and metabolic stability.

This guide objectively compares traditional flexible linkers (PEG/Alkyl) against rigid cyclohexane-based scaffolds. While flexible linkers offer synthetic ease, they often suffer from high entropic penalties upon binding and poor membrane permeability. Cyclohexane-based linkers, by contrast, offer pre-organized conformational bias and defined exit vectors , frequently resulting in higher degradation efficiency (


) and lower effective concentrations (

), albeit with solubility trade-offs.

Part 1: The "Linkerology" Challenge

The efficacy of a PROTAC is governed by the formation of a productive Ternary Complex (POI-Linker-E3).[1][2][3] This process is thermodynamically driven by the equation:



  • The Flexible Linker Problem: Long, flexible chains (like PEG) possess high conformational freedom.[2] Locking them into a specific shape to bridge the E3 ligase and the Protein of Interest (POI) requires a massive reduction in entropy (high entropic penalty, negative

    
    ), which fights against the binding energy.
    
  • The Permeability Paradox: PEG chains are hydrophilic but increase the Polar Surface Area (PSA), often hindering passive diffusion across the cell membrane.

Mechanism of Action: Ternary Complex Formation

The following diagram illustrates the critical role of the linker in facilitating the ubiquitin transfer.[2][4][5]

TernaryComplex PROTAC PROTAC Molecule (Linker + Warheads) POI Protein of Interest (Target) PROTAC->POI Binding (Warhead) E3 E3 Ligase Complex (CRBN/VHL) PROTAC->E3 Recruitment (Anchor) POI->E3 Ternary Complex Formation Proteasome 26S Proteasome (Degradation) POI->Proteasome Recognition Ub Ubiquitin Transfer E3->Ub E2 Conjugation Ub->POI Polyubiquitination

Figure 1: The PROTAC Mechanism.[5][6][7][8] The linker dictates the spatial proximity and orientation required for the dashed "Ternary Complex" interaction.[2]

Part 2: Comparative Analysis (Flexible vs. Rigid)

The following table synthesizes experimental trends observed in recent medicinal chemistry literature regarding linker composition.

FeaturePolyethylene Glycol (PEG)Alkyl ChainsCyclohexane (Rigid)
Conformational Entropy High Penalty (Floppy)Moderate PenaltyLow Penalty (Pre-organized)
Exit Vector Control Random / UndefinedLinear / FlexibleDefined (cis/trans isomers)
Solubility (Aqueous) High (Hydrophilic)Low (Lipophilic)Moderate to Low
Cell Permeability Low to Moderate (High PSA)High (Lipophilic)High (Compact/Shielded)
Metabolic Stability Low (Oxidative cleavage)Moderate (Oxidation)High (Stable Ring)
Synthetic Complexity Low (Commercial availability)LowHigh (Stereocontrol required)
Cooperativity (

)
Often Neutral/NegativeVariableOften Positive
Why Cyclohexane? The "Exit Vector" Advantage

Unlike PEG, which behaves like a wet noodle, a cyclohexane ring acts as a structural hub. By selecting between cis- and trans- 1,4-cyclohexane isomers, chemists can fix the angle at which the warhead projects.

  • Trans-isomer: Projects ligands at 180°, ideal for spanning deep pockets.

  • Cis-isomer: Projects ligands at angles <180°, facilitating "U-shape" conformations often required for compact ternary complexes.

Part 3: Experimental Protocols

To validate the efficacy of a rigid linker strategy, a comparative workflow is required. This protocol assumes the synthesis of a matched pair: one PROTAC with a flexible PEG linker and one with a rigid cyclohexane linker of comparable length.

Phase 1: Synthesis & Characterization
  • Objective: Create the "Rigid" vs. "Flexible" analogs.

  • Critical Step: Ensure the cyclohexane analog is isomerically pure (cis or trans).

  • Method:

    • Coupling: Use standard amide coupling (HATU/DIPEA) or Click Chemistry (CuAAC) to attach the E3 ligand and POI warhead to the linker.

    • Purification: Reverse-phase HPLC.

    • Validation: 1H-NMR (to confirm stereochemistry) and LC-MS (purity >95%).

Phase 2: Biological Evaluation Workflow

This self-validating workflow ensures that observed differences are due to linker mechanics, not off-target effects.

EvaluationWorkflow cluster_Biochem Biochemical Validation cluster_Cell Cellular Validation Start Synthesized PROTACs (Rigid vs. Flexible) TR_FRET Binary Binding Assay (TR-FRET/FP) Does it still bind E3/POI? Start->TR_FRET Ternary Ternary Complex Assay (AlphaLISA) Measure Cooperativity (alpha) TR_FRET->Ternary If Kd is retained WB Western Blot / HiBiT Measure DC50 and Dmax Ternary->WB Proceed to Cell Hook Hook Effect Check (High Concentration) WB->Hook Viability Cell Viability (CTG) Rule out cytotoxicity WB->Viability Result Compare DC50/Dmax Rigid vs. Flexible Viability->Result

Figure 2: Evaluation Workflow. A step-by-step logic gate to isolate linker efficacy.

Detailed Protocol: Ternary Complex Stability (AlphaLISA)

Context: This assay determines if the rigid linker promotes positive cooperativity.

  • Reagents: Biotinylated-POI, His-tagged E3 Ligase, PROTAC, Streptavidin-Donor beads, Anti-His-Acceptor beads.

  • Incubation: Mix proteins (100 nM) with serial dilutions of PROTAC (0.1 nM to 10 µM). Incubate 1 hr at RT.

  • Readout: Add beads, incubate 1 hr in dark. Read on EnVision plate reader (615 nm).

  • Analysis: Plot bell-shaped curve. The peak amplitude correlates with ternary complex population.

    • Success Metric: If the Cyclohexane analog shows a higher amplitude or left-shifted peak compared to PEG, it indicates positive cooperativity .

Part 4: Mechanistic Insight & Data Interpretation

The "Chameleon" Effect and Permeability

Recent studies (see J. Med. Chem. 2025) suggest that rigid linkers can improve permeability via the "chameleon effect."

  • Mechanism: In an aqueous environment, flexible PEG linkers expose their oxygen atoms to water. In a lipid membrane, they struggle to shed this hydration shell.

  • Cyclohexane Advantage: Rigid linkers can force the molecule to fold back on itself, shielding polar amide bonds from the solvent. This "collapsed" conformation passes through the lipid bilayer more easily than an extended, hydrated PEG chain.

Interpreting Your Data

When comparing your Cyclohexane PROTAC vs. PEG Control:

  • Better

    
     but similar Binary 
    
    
    
    :
    The linker improved cooperativity or permeability, not binding affinity.
  • Better

    
    :  The rigid linker likely stabilizes the ternary complex long enough for efficient ubiquitin transfer.
    
  • Lower Solubility: A common trade-off. Consider adding a solubilizing group (e.g., piperazine) to the solvent-exposed region of the cyclohexane ring.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Source: Troup, R. I., et al. (2020). Explores the impact of linker length and composition on TC formation.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Source: J. Med.[9][] Chem. (2025).[4][9][11] Discusses how linker rigidity/folding affects permeability and shielding of polar surface area.

  • Impact of linker length on the activity of PROTACs. Source: Cyrus, K., et al. (2011).[] Foundational study on linker length optimization (16-atom optimum for ER degraders).

  • A Comparative Guide to Flexible vs. Rigid PROTAC Linkers. Source: BenchChem.[4] General overview of alkyl vs. PEG vs. rigid linkers.

  • Linkers in PROTACs: General Considerations. Source: Precise PEG. Discusses the metabolic stability of triazole and cycloalkane linkers.

Sources

Safety Operating Guide

Proper Disposal Procedures: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1][2][3]

Executive Summary

Immediate Action Required: Do not dispose of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid down the drain or in municipal trash.[1] While not classified as a P-listed or U-listed acute toxin under RCRA (40 CFR § 261.33), this compound is a functionalized organic acid that poses environmental acidification risks and potential aquatic toxicity.[1]

Disposal Strategy:

  • Solid State (Pure): Segregate as Non-Regulated Solid Chemical Waste for high-temperature incineration.[1]

  • Liquid State (Dissolved): Segregate based on solvent carrier (Halogenated vs. Non-Halogenated) for fuel blending or incineration.[1]

Chemical Intelligence & Hazard Profile

To ensure safe handling, the disposal officer must understand the physicochemical properties that dictate the waste stream.[1]

Identity & Properties
ParameterDataRelevance to Disposal
Chemical Name trans-4-(Hydroxymethyl)cyclohexanecarboxylic AcidTarget Analyte
CAS Number 17455-13-9 (trans-isomer)13380-84-2 (cis/trans mix)Verification for manifest
Physical State Solid (White powder/crystal)Requires solid waste stream
Acidity (pKa) ~4.7 (Carboxylic acid moiety)Corrosive potential in aqueous solution
Solubility DMSO, Methanol, EthanolDictates liquid waste compatibility
GHS Hazard Classification[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3]

Expert Insight: The primary risk during disposal is dust inhalation and contact dermatitis . Engineering controls (fume hood) and PPE (nitrile gloves, N95/P100 respirator if handling open powder) are mandatory during waste transfer.[1]

Pre-Disposal Assessment Matrix

Before initiating disposal, categorize the material state to determine the correct regulatory path.[1]

RCRA Regulatory Status (USA)[1]
  • Listed Waste: Not specifically listed on F, K, P, or U lists.

  • Characteristic Waste:

    • Ignitability (D001): No (Solid).[1][3]

    • Corrosivity (D002): Possible if dissolved in water with pH

      
       2.[1][4][5]
      
    • Reactivity (D003): Stable.

    • Toxicity (D004-D043): Non-compliant if contaminated with heavy metals or solvents.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf stock, spilled solids, or unreacted starting material.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers due to potential acid corrosion over time.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid, 100%"

    • Hazard Check: Irritant.[1][2][3]

  • Bulking: Small vials (e.g., < 5g) can be "lab-packed." Place the entire vial into the larger waste container surrounded by absorbent material (vermiculite).[1]

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or cleaning solutions containing the acid.

  • pH Check: If the solution is aqueous, check pH.[1][6][5][7]

    • If pH < 2:[4][5] Neutralization is not recommended in the waste container due to exotherm risks.[1] Label as Corrosive Acid Waste .[1]

    • If pH > 2: Label as Non-Hazardous Aqueous Waste (if no solvents present).[1]

  • Solvent Segregation (Critical):

    • Scenario 1 (Non-Halogenated): Dissolved in Methanol, Ethanol, or DMSO.

      • Stream: High BTU Organic Waste (Fuel Blending).[1]

    • Scenario 2 (Halogenated): Dissolved in DCM or Chloroform.[1]

      • Stream: Halogenated Waste (Incineration).[1]

  • Incompatibility Check: Ensure no strong oxidizers (e.g., Peroxides, Permanganates) or strong bases (e.g., Sodium Hydride) are present in the same carboy.[1] The carboxylic acid moiety can react exothermically with bases.[1]

Protocol C: Empty Container Management

Applicability: Original vendor bottles.[1]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Methanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Protocol B).[1]

  • Defacing: Cross out the label and mark "EMPTY."[1]

  • Disposal: Discard the clean container in standard glass/plastic trash or recycling, depending on facility rules.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for compliant disposal.

DisposalWorkflowStartStart: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidPureCheckIs it Pure/Uncontaminated?Solid->PureCheckLabPackLab Pack (Vial in Drum)PureCheck->LabPackSmall Qty (<5g)SolidBulkBulk Solid Waste DrumPureCheck->SolidBulkLarge QtyIncinerationFinal Disposal: IncinerationLabPack->IncinerationSolidBulk->IncinerationSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated (DCM, etc.)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated (MeOH, DMSO)SolventCheck->NonHaloFlammablesAqueousAqueous SolutionSolventCheck->AqueousWater BasedHalo->IncinerationHigh Temp IncinerationFuelBlendFinal Disposal: Fuel BlendingNonHalo->FuelBlendFuel BlendingpHCheckCheck pHAqueous->pHCheckpHCheck->HalopH < 2 (Corrosive)pHCheck->NonHalopH > 2 (Non-Haz)

Caption: Decision tree for segregating trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid waste streams based on physical state and solvent composition.

Emergency Contingencies (Spill Response)

In the event of a laboratory spill, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.[1]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE (Gloves, Goggles, Lab Coat).[1]

Specific Cleanup Steps:

  • Dry Spill: Do not dry sweep (creates dust).[1] Use a HEPA vacuum or wet the powder slightly with a damp paper towel before scooping into a waste bag.[1]

  • Wet Spill: Cover with an inert absorbent (vermiculite or spill pads).[1] Do not use combustible materials like sawdust if mixed with oxidizers.[1]

  • Decontamination: Wipe the surface with a mild soap solution followed by water.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.[1][8] National Library of Medicine.[1] Retrieved from [Link]

  • US EPA. (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1][4][7] Retrieved from [Link]

Personal protective equipment for handling trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary

Compound: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid CAS Registry Number: 66185-74-8 (Specific for trans-isomer); 13380-84-2 (General/Mixture) Physical State: White crystalline powder Primary Hazard Class: Irritant (Skin, Eye, Respiratory)[1]

This guide defines the personal protective equipment (PPE) and operational protocols required to handle this bifunctional cyclohexane derivative safely.[1][2][3][4] While not classified as acutely toxic (like cyanides) or pyrophoric, the compound poses significant particulate inhalation risks and mucous membrane irritation due to its carboxylic acid functionality and fine crystalline structure.[1]

Hazard Profile & Mechanism
Hazard CodeDescriptionMechanistic Insight
H315 Causes skin irritationAcidic hydrolysis on moist skin disrupts the stratum corneum, leading to dermatitis.[1]
H319 Causes serious eye irritationMicro-particulates dissolve in tear fluid, lowering pH and causing immediate corneal pain/redness.[1]
H335 May cause respiratory irritationFine dust inhalation deposits in the upper respiratory tract, triggering inflammation of bronchial mucosa.[1]

Risk Assessment & PPE Selection Logic

Effective safety is not about wearing more gear; it is about matching the barrier to the specific permeation and penetration risks.[1]

PPE Decision Matrix (DOT Visualization)

The following logic flow dictates the PPE requirements based on the operational scale.

PPE_Selection Start Operation Scale SmallScale < 1g (Analytical) Start->SmallScale LargeScale > 1g (Synthesis/Prep) Start->LargeScale Hood Engineering Control: Fume Hood Required SmallScale->Hood LargeScale->Hood PPE_Basic Standard PPE: - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat Hood->PPE_Basic Dust Controlled PPE_Enhanced Enhanced PPE: - Double Nitrile Gloves - Chemical Goggles - N95 (if hood flow < 100 fpm) Hood->PPE_Enhanced High Dust/Splash Risk

Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and dust generation potential.

Detailed PPE Specifications

A. Hand Protection (Gloves)

Recommendation: Nitrile Rubber (NBR).[1]

  • Logic: Natural latex is permeable to many organic acids and offers poor splash protection against organic solvents often used with this compound (e.g., Methanol, THF).[1] Nitrile provides superior chemical resistance.[1]

  • Specification:

    • Thickness: Minimum 0.11 mm (4 mil) for standard handling.

    • Double Gloving: Required when handling solutions >1 M or quantities >10 g.[1] The outer glove acts as a sacrificial layer against contamination.[1]

    • Inspection: Check for pinholes before use. Change immediately upon splash contact.

B. Eye & Face Protection

Recommendation: Chemical Safety Goggles (Indirect Vent).[1]

  • Logic: Standard safety glasses have gaps.[1] Because this compound is a fine powder (H335), airborne dust can bypass side shields and contact the eye, reacting with moisture to form an acidic solution.[1]

  • Constraint: If working strictly inside a certified fume hood with the sash at the proper height, safety glasses with side shields are the minimum acceptable standard.[1] For open-bench weighing (discouraged), goggles are mandatory.[1]

C. Respiratory Protection

Recommendation: Engineering Controls (Fume Hood) > N95 Respirator.[1]

  • Primary Control: All handling of the solid powder must occur inside a chemical fume hood operating at 80–100 fpm face velocity .[1]

  • Secondary Control: If hood access is impossible (e.g., equipment maintenance), wear a fit-tested N95 or P100 particulate respirator .[1]

  • Warning: Surgical masks provide zero protection against chemical vapors or fine particulate inhalation.[1]

D. Body Protection

Recommendation: Standard cotton/polyester lab coat with button/snap closure.[1]

  • Logic: Prevents particulate accumulation on street clothes.[1]

  • Footwear: Closed-toe shoes (non-mesh) are mandatory to prevent absorption through socks in the event of a dropped container.[1]

Operational Workflow: From Weighing to Disposal[1]

This protocol minimizes static charge buildup, which is common with crystalline organic acids, reducing the risk of powder dispersal.[1]

Workflow Prep 1. Preparation Check Hood Flow & Static Gun Weigh 2. Weighing Use Anti-Static Balance Boat Prep->Weigh PPE On Transfer 3. Transfer Dissolve immediately (limit dust) Weigh->Transfer Slow Pour Reaction 4. Reaction/Usage Closed System Transfer->Reaction Cleanup 5. Decontamination Wipe with NaHCO3 (aq) Reaction->Cleanup Post-Exp

Figure 2: Step-by-step operational workflow ensuring containment of particulate hazards.

Step-by-Step Protocol
  • Preparation:

    • Verify fume hood flow.[1]

    • Prepare a weak base solution (e.g., 5% Sodium Bicarbonate) for immediate neutralization of spills.[1]

    • Static Control: Use an ionizing fan or anti-static gun if the humidity is low (<30%), as this powder can fly due to static repulsion.[1]

  • Weighing:

    • Place the balance inside the fume hood.[1]

    • Use a funnel to transfer powder into the receiving vessel.[1] Avoid using spatulas that generate static.[1]

    • Expert Tip: If the powder is clumped, do not crush it on the open bench.[1] Crush it inside a bag or container within the hood.

  • Solubilization:

    • Add solvent (e.g., Methanol, DMSO) slowly to the powder.[1]

    • Caution: The dissolution may be slightly exothermic.[1] Ensure the vessel is vented.[1][4][5]

  • Decontamination & Cleanup:

    • Dry Spills: Do not dry sweep.[1] Cover with a wet paper towel (water or dilute bicarbonate) to dampen the powder, then wipe up to prevent dust generation.[1]

    • Surface Wipe: Wipe the work area with 5% Sodium Bicarbonate followed by water.[1] This neutralizes any residual acid.[1]

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse immediately with water for 15 minutes. Hold eyelids open. The acidity requires thorough flushing to prevent corneal etching.[1] Seek medical attention.
Skin Contact Brush off dry powder gently (do not rub), then wash with soap and copious water.[1] Remove contaminated clothing.[1][3][6][7]
Inhalation Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Disposal Considerations

Regulatory Status: This compound is not typically listed as a P-list or U-list acute hazardous waste (RCRA), but it must be treated as Chemical Waste .[1]

  • Segregation: Dispose of in the Organic Solid or Organic Liquid waste stream, depending on its state.[1]

  • Labeling: Clearly label the waste container with the chemical name and "Irritant."[1]

  • Destruction Method: The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber to manage carbon oxides (

    
    ) [1].[1]
    
  • Do Not: Do not flush down the drain. The acidic nature can damage plumbing and violate local effluent regulations.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 202819, trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.